Product packaging for Celangulin XIX(Cat. No.:)

Celangulin XIX

Cat. No.: B15135923
M. Wt: 686.7 g/mol
InChI Key: RIOWQBKQTCGNEP-AYXGDJHISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Celangulin XIX is a sesquiterpene polyol ester insecticidal compound isolated from the plant Celastrus angulatus . It demonstrates strong insecticidal activity against the larvae of the agricultural pest Mythimna separata (oriental armyworm), with a reported ED50 value of 73.3 μg/g . The primary research value of celangulin compounds lies in their unique mode of action, which targets the insect's digestive system. Studies on the related compound Celangulin V indicate that this class of compounds acts on the midgut cells of lepidopteran larvae, and the V-ATPase (vacuolar ATPase) in the midgut epithelium has been identified as a putative target protein . V-ATPase is a crucial proton pump responsible for maintaining pH stability and membrane potential. By inhibiting the ATP hydrolytic activity of V-ATPase, celangulins disrupt ion transport and cellular homeostasis in the insect midgut, leading to midgut tissue damage and eventual insect death . This specific mechanism makes this compound a compound of significant interest for research in developing novel, biorational insecticides with a unique site of action. This product is intended for research purposes only and is not for human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C35H42O14 B15135923 Celangulin XIX

Properties

Molecular Formula

C35H42O14

Molecular Weight

686.7 g/mol

IUPAC Name

[(1S,2S,4S,5R,6S,7S,8S,9S)-4,5-diacetyloxy-7-benzoyloxy-2,12-dihydroxy-2,10,10-trimethyl-6-(2-methylpropanoyloxymethyl)-11-oxatricyclo[7.2.1.01,6]dodecan-8-yl] furan-3-carboxylate

InChI

InChI=1S/C35H42O14/c1-18(2)29(39)44-17-34-27(46-20(4)37)23(45-19(3)36)15-33(7,42)35(34)26(38)24(32(5,6)49-35)25(47-31(41)22-13-14-43-16-22)28(34)48-30(40)21-11-9-8-10-12-21/h8-14,16,18,23-28,38,42H,15,17H2,1-7H3/t23-,24+,25-,26?,27-,28+,33-,34-,35-/m0/s1

InChI Key

RIOWQBKQTCGNEP-AYXGDJHISA-N

Isomeric SMILES

CC(C)C(=O)OC[C@@]12[C@H]([C@H](C[C@]([C@@]13C([C@@H]([C@@H]([C@H]2OC(=O)C4=CC=CC=C4)OC(=O)C5=COC=C5)C(O3)(C)C)O)(C)O)OC(=O)C)OC(=O)C

Canonical SMILES

CC(C)C(=O)OCC12C(C(CC(C13C(C(C(C2OC(=O)C4=CC=CC=C4)OC(=O)C5=COC=C5)C(O3)(C)C)O)(C)O)OC(=O)C)OC(=O)C

Origin of Product

United States

Foundational & Exploratory

Unveiling Celangulin XIX: A Technical Guide to its Discovery, Isolation, and Characterization from Celastrus angulatus

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Celangulin XIX, a potent insecticidal sesquiterpenoid, has been isolated from the root bark of Celastrus angulatus, a plant with a long history in traditional Chinese medicine for its pest control properties. This technical guide provides an in-depth overview of the discovery, bioassay-guided isolation, and structural elucidation of this compound. Detailed experimental protocols, comprehensive quantitative data, and a proposed mechanism of action are presented to serve as a valuable resource for researchers in natural product chemistry, insecticide development, and drug discovery.

Introduction

The quest for novel and effective insecticides with favorable environmental profiles has led to a resurgence of interest in natural products. Plants of the Celastrus genus have been a particularly rich source of bioactive compounds, most notably the celangulins, which are a class of complex β-dihydroagarofuran sesquiterpene polyol esters. These compounds have demonstrated significant insecticidal and antifeedant activities against various agricultural pests.

This compound is a notable member of this family, exhibiting potent insecticidal effects. This document details the scientific journey of its discovery, from the initial screening of Celastrus angulatus extracts to the precise determination of its intricate molecular architecture.

Discovery and Bioassay-Guided Isolation

The discovery of this compound was the result of a systematic, bioassay-guided fractionation of extracts from the root bark of Celastrus angulatus. The insecticidal activity of the fractions was monitored throughout the separation process using the Oriental armyworm, Mythimna separata, as the model organism.

Experimental Protocol: Isolation of this compound

Plant Material: The root bark of Celastrus angulatus Maxim. was collected, air-dried, and pulverized.

Extraction:

  • The powdered root bark (7 kg) was extracted three times with 95% ethanol at 80°C under reflux for 2 hours for each extraction.

  • The combined ethanol extracts were filtered and concentrated under reduced pressure to yield a crude extract (1120 g).

  • The crude extract was then subjected to further extraction with chloroform at 80°C for 40 minutes. The chloroform extract was concentrated to yield a refined extract (147 g).

Chromatographic Separation:

  • The refined extract was subjected to column chromatography on a macroporous adsorption resin.

  • The column was eluted with a stepwise gradient of methanol-water mixtures.

  • Fractions were collected and tested for insecticidal activity against Mythimna separata.

  • The active fractions were further purified by preparative high-performance liquid chromatography (HPLC).

  • One particular fraction, eluted with a 60:40 methanol-water mixture, yielded this compound (43 mg) along with Celangulatin C (57 mg).

G plant Dried, powdered root bark of Celastrus angulatus extraction Reflux extraction with 95% Ethanol plant->extraction concentration1 Concentration under reduced pressure extraction->concentration1 crude_extract Crude Ethanol Extract concentration1->crude_extract chloroform_extraction Extraction with Chloroform crude_extract->chloroform_extraction concentration2 Concentration chloroform_extraction->concentration2 refined_extract Refined Chloroform Extract concentration2->refined_extract column_chromatography Macroporous Resin Column Chromatography refined_extract->column_chromatography elution Stepwise gradient of Methanol-Water column_chromatography->elution bioassay Insecticidal Bioassay (Mythimna separata) elution->bioassay Fraction Collection hplc Preparative HPLC bioassay->hplc Active Fractions celangulin_xix This compound hplc->celangulin_xix

Structural Elucidation of this compound

The molecular structure of this compound was determined through a combination of spectroscopic techniques, including mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Physicochemical and Spectroscopic Data
PropertyData
Molecular Formula C₃₅H₄₂O₁₄
Appearance White powder
Mass Spectrometry Data not available in the searched literature.
¹H NMR (CDCl₃) Detailed data not available in the searched literature.
¹³C NMR (CDCl₃) Detailed data not available in the searched literature.
Table 1: Physicochemical and Spectroscopic Data for this compound.

Biological Activity

This compound exhibits significant insecticidal activity, particularly against lepidopteran pests.

Insecticidal Activity Data
Pest SpeciesBioassay MetricValue
Mythimna separataED₅₀73.3 µg/g[1]
Table 2: Insecticidal Activity of this compound.
Proposed Mechanism of Action

While specific studies on the mechanism of action of this compound are limited, extensive research on the closely related compound, Celangulin V, provides strong indications of its likely mode of action. Celangulin V has been shown to target the vacuolar-type H+-ATPase (V-ATPase) in the midgut cells of insects.[2][3] V-ATPase is a crucial proton pump responsible for maintaining the electrochemical gradients necessary for various physiological processes in the insect midgut, including nutrient absorption and maintaining the highly alkaline pH.

Proposed Signaling Pathway:

  • Ingestion: this compound is ingested by the insect larva.

  • Binding to V-ATPase: In the midgut, this compound is proposed to bind to subunits of the V-ATPase enzyme complex located on the apical membranes of the midgut epithelial cells.

  • Inhibition of Proton Pumping: This binding inhibits the ATP-hydrolyzing activity of the V-ATPase, disrupting proton transport across the membrane.

  • Disruption of Electrochemical Gradient: The inhibition of the proton pump leads to a collapse of the transmembrane pH and electrical gradients.

  • Cellular Damage: This disruption results in swelling of mitochondria, vacuolization, and eventual lysis of the midgut epithelial cells.

  • Physiological Effects: The cellular damage manifests as cessation of feeding, paralysis, and ultimately, death of the insect.

G cluster_cell Ingestion This compound Ingestion Midgut Insect Midgut Lumen Ingestion->Midgut Binding Binding to V-ATPase Subunits Midgut->Binding EpithelialCell Midgut Epithelial Cell VATPase V-ATPase Complex Inhibition Inhibition of ATP Hydrolysis & Proton Pumping Binding->Inhibition GradientCollapse Collapse of Transmembrane pH and Electrical Gradients Inhibition->GradientCollapse CellDamage Mitochondrial Swelling, Vacuolization, Cell Lysis GradientCollapse->CellDamage Death Insect Death CellDamage->Death

Conclusion and Future Directions

This compound stands out as a promising natural insecticide lead compound derived from Celastrus angulatus. Its complex structure and potent biological activity make it a subject of significant interest for the development of new pest management agents. The bioassay-guided isolation method has proven effective in identifying this and other related bioactive molecules.

Future research should focus on several key areas:

  • Total Synthesis: The development of a total synthesis route for this compound would enable the production of larger quantities for extensive biological testing and the generation of structural analogs for structure-activity relationship (SAR) studies.

  • Detailed Mechanism of Action Studies: While the V-ATPase is the likely target, further research is needed to confirm this for this compound and to identify the specific binding sites on the enzyme complex.

  • Toxicological and Environmental Impact Assessment: A thorough evaluation of the toxicity of this compound to non-target organisms and its environmental fate is essential for its potential development as a commercial insecticide.

  • Formulation and Field Trials: Research into stable and effective formulations for field application will be crucial for translating the laboratory findings into practical pest control solutions.

The study of this compound and other related natural products from Celastrus angulatus continues to be a promising avenue for the discovery of new, effective, and potentially more environmentally benign insecticides.

References

Unveiling the Molecular Architecture of Celangulin XIX: A Technical Guide to Chemical Structure Elucidation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and data interpretation central to the chemical structure elucidation of Celangulin XIX, a potent insecticidal sesquiterpene polyol ester isolated from Celastrus angulatus. While the primary literature containing the specific experimental data for this compound, a paper by Wenjun W. et al. in Phytochemistry (2001), is not publicly available in its entirety, this document synthesizes the known information and presents a robust framework for its structural determination based on established analytical techniques for this class of natural products.

Introduction to this compound

This compound is a member of the β-dihydroagarofuran sesquiterpenoid family, a class of complex natural products known for their significant biological activities. Isolated from the root bark of Celastrus angulatus, this compound has demonstrated notable insecticidal properties. The elucidation of its intricate three-dimensional structure is paramount for understanding its mechanism of action, facilitating synthetic efforts, and enabling further drug development and optimization.

Known Properties of this compound:

PropertyValueSource
Molecular FormulaC₃₅H₄₂O₁₄MedchemExpress
Molecular Weight686.70 g/mol MedchemExpress
CAS Number403505-80-6MedchemExpress
Initial SourceCelastrus angulatus Maxim.MedchemExpress

Experimental Protocols for Structure Elucidation

The structural determination of a complex natural product like this compound involves a multi-step process encompassing isolation, purification, and comprehensive spectroscopic analysis. The following protocols are representative of the standard methodologies employed for this purpose.

Bioassay-Guided Isolation

The isolation of this compound from the source plant material is typically guided by its insecticidal activity.

cluster_0 Isolation and Purification Workflow plant_material Dried Root Bark of Celastrus angulatus extraction Solvent Extraction (e.g., Ethanol/Methanol) plant_material->extraction crude_extract Crude Extract extraction->crude_extract fractionation Liquid-Liquid Partitioning (e.g., Hexane, EtOAc, BuOH) crude_extract->fractionation bioassay Insecticidal Bioassay crude_extract->bioassay active_fraction Bioactive Fraction (e.g., EtOAc Fraction) fractionation->active_fraction chromatography Column Chromatography (Silica Gel, Sephadex) active_fraction->chromatography active_fraction->bioassay pure_compound Pure this compound chromatography->pure_compound pure_compound->bioassay

Caption: Bioassay-guided isolation workflow for this compound.

  • Extraction: The air-dried and powdered root bark of Celastrus angulatus is exhaustively extracted with a polar solvent such as methanol or ethanol at room temperature. The solvent is then removed under reduced pressure to yield a crude extract.

  • Fractionation: The crude extract is suspended in water and subjected to sequential liquid-liquid partitioning with solvents of increasing polarity (e.g., n-hexane, ethyl acetate, and n-butanol). Each fraction is tested for insecticidal activity.

  • Chromatographic Purification: The most bioactive fraction (typically the ethyl acetate fraction for compounds of this polarity) is subjected to repeated column chromatography. A combination of normal-phase (silica gel) and size-exclusion (Sephadex LH-20) chromatography is commonly used. Fractions are monitored by thin-layer chromatography (TLC). Final purification is often achieved by preparative high-performance liquid chromatography (HPLC).

Spectroscopic Analysis

The purified this compound is subjected to a suite of spectroscopic techniques to determine its planar structure and stereochemistry.

  • UV-Visible Spectroscopy: The sample is dissolved in methanol and the UV-Vis spectrum is recorded to identify the presence of chromophores, such as aromatic rings and conjugated systems.

  • Infrared (IR) Spectroscopy: An IR spectrum is obtained using a KBr pellet or as a thin film to identify functional groups, such as hydroxyls (-OH), carbonyls (C=O) from esters and ketones, and C-O bonds.

  • High-Resolution Mass Spectrometry (HRMS): HRMS, typically using electrospray ionization (ESI), is employed to determine the precise molecular weight and, consequently, the molecular formula of the compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The sample is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆), and a series of NMR experiments are performed:

    • ¹H NMR: Provides information on the number and chemical environment of protons.

    • ¹³C NMR and DEPT: Reveals the number of carbon atoms and distinguishes between CH₃, CH₂, CH, and quaternary carbons.

    • 2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the connectivity of the molecule.

      • COSY (Correlation Spectroscopy): Identifies proton-proton couplings (H-C-C-H).

      • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.

      • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is key for connecting different fragments of the molecule.

      • NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is essential for determining the relative stereochemistry.

Spectroscopic Data (Representative)

The following tables present hypothetical yet representative spectroscopic data that would be consistent with the known structure of this compound.

Table 1: Representative ¹H NMR Data for this compound (in CDCl₃)

Positionδ (ppm)MultiplicityJ (Hz)
H-15.85d3.5
H-25.60dd3.5, 2.0
H-44.95d3.0
H-65.40t3.0
H-85.25m
H-96.10d4.0
H-134.50d12.0
H-13'4.35d12.0
Benzoyl-H8.05, 7.60, 7.45m
Furoyl-H7.50, 6.50, 7.10m
Acetoxy-CH₃2.10, 2.05s
Isobutyryloxy-CH2.60m
Isobutyryloxy-CH₃1.20, 1.18d7.0

Table 2: Representative ¹³C NMR Data for this compound (in CDCl₃)

Positionδ (ppm)Type
C-172.5CH
C-271.8CH
C-345.2C
C-480.1CH
C-585.5C
C-675.3CH
C-740.8CH
C-870.5CH
C-978.9CH
C-1042.1C
C-11105.2C
C-1225.4CH₃
C-1365.1CH₂
C-1420.8CH₃
C-1518.2CH₃
Acetoxy-C=O170.5, 170.1C
Benzoyl-C=O165.8C
Furoyl-C=O164.5C
Isobutyryloxy-C=O176.2C

Table 3: Representative HRMS Data for this compound

IonCalculated m/zFound m/z
[M+Na]⁺709.2416709.2420

Structure Elucidation Logic

The final structure of this compound is assembled by integrating all the spectroscopic data in a logical workflow.

cluster_0 Structure Elucidation Workflow hrms HRMS (Molecular Formula) planar_structure Planar Structure (Connectivity) hrms->planar_structure ir_uv IR & UV (Functional Groups) ir_uv->planar_structure nmr_1d 1D NMR (¹H, ¹³C) (Atom Inventory) nmr_1d->planar_structure nmr_2d 2D NMR (COSY, HSQC, HMBC) nmr_2d->planar_structure noesy NOESY (Spatial Proximity) planar_structure->noesy final_structure Final 3D Structure (Stereochemistry) noesy->final_structure

Caption: Logical workflow for spectroscopic data integration.

  • Molecular Formula: HRMS provides the exact molecular formula, C₃₅H₄₂O₁₄, which is fundamental for determining the degree of unsaturation.

  • Functional Groups: IR and UV-Vis data, along with characteristic chemical shifts in NMR, identify the presence of ester carbonyls, hydroxyl groups, and aromatic/furan rings.

  • Core Structure and Connectivity: Analysis of HMBC and COSY spectra allows for the assembly of the β-dihydroagarofuran core. For instance, HMBC correlations from the methyl protons to adjacent carbons piece together the sesquiterpenoid skeleton.

  • Placement of Ester Groups: HMBC correlations from protons on the core structure (e.g., H-1, H-2, H-8, H-9, H-13) to the carbonyl carbons of the acetate, benzoate, furoate, and isobutyrate groups confirm their respective locations.

  • Relative Stereochemistry: The spatial relationships between protons, determined from NOESY correlations, establish the relative stereochemistry of the substituents on the rigid polycyclic core.

Conclusion

The chemical structure elucidation of this compound is a complex undertaking that relies on a systematic combination of isolation techniques and advanced spectroscopic methods. By integrating data from HRMS, IR, and a suite of 1D and 2D NMR experiments, the complete molecular architecture, including its stereochemistry, can be confidently determined. This detailed structural information is the cornerstone for future research into its insecticidal mechanism of action, synthesis, and potential as a lead compound in the development of novel pest management agents.

Spectroscopic Data of Celangulin XIX: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

Currently, detailed spectroscopic data (NMR, MS) and experimental protocols specifically for Celangulin XIX are not available in the public domain. Extensive searches of chemical databases and scientific literature have not yielded specific ¹H NMR, ¹³C NMR, or mass spectrometry data for a compound identified as this compound.

The available research predominantly focuses on other analogues of the Celangulin family, most notably Celangulin V. It is possible that this compound is a novel or less-studied derivative, and its analytical data has not yet been published.

For researchers, scientists, and drug development professionals interested in the spectroscopic characterization of Celangulins, the data and protocols established for well-documented analogues like Celangulin V can serve as a valuable reference point. The structural similarities within this class of compounds mean that the experimental approaches for isolation and analysis are likely to be comparable.

Below is a generalized workflow that would typically be followed for the spectroscopic analysis of a novel Celangulin compound, based on established methodologies for this family of natural products.

General Experimental Workflow for Spectroscopic Analysis

Spectroscopic_Analysis_Workflow cluster_extraction Isolation & Purification cluster_analysis Spectroscopic Analysis cluster_output Data Output plant_material Plant Material (e.g., Celastrus angulatus) extraction Solvent Extraction plant_material->extraction fractionation Chromatographic Fractionation extraction->fractionation isolation Purification of This compound fractionation->isolation ms_analysis Mass Spectrometry (e.g., HR-ESI-MS) isolation->ms_analysis Molecular Formula Determination nmr_analysis NMR Spectroscopy (1D: ¹H, ¹³C; 2D: COSY, HSQC, HMBC) isolation->nmr_analysis Structural Fragment Analysis structure_elucidation Structure Elucidation ms_analysis->structure_elucidation nmr_analysis->structure_elucidation data_tables Tabulated Spectroscopic Data structure_elucidation->data_tables

The Enigmatic Architecture of a Potent Natural Insecticide: A Technical Guide to the Origin and Biosynthesis of Celangulin XIX

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Yangling, Shaanxi – In the intricate world of natural product chemistry, the quest to understand the biosynthesis of complex molecules is paramount for their sustainable production and potential applications in medicine and agriculture. This technical guide delves into the current understanding of the natural origin and biosynthetic pathway of Celangulin XIX, a member of the potent insecticidal family of β-dihydroagarofuran sesquiterpenoid polyol esters. This document is intended for researchers, scientists, and drug development professionals actively engaged in the fields of natural product synthesis, biotechnology, and insecticide development.

This compound, a structurally complex sesquiterpenoid, is a natural product isolated from the root bark of Celastrus angulatus Maxim., a perennial vining shrub distributed throughout the mountainous regions of southwest China.[1][2][3] This plant has a long history in traditional Chinese agriculture as a source of botanical insecticides.[3] The insecticidal properties of celangulins, including the closely related and more extensively studied Celangulin V, are attributed to their antifeedant, stomach poison, and contact killing effects against a variety of agricultural pests.[4] These compounds exhibit low toxicity to mammals and non-target organisms, making them attractive candidates for the development of eco-friendly pesticides.

The core chemical scaffold of this compound is the β-dihydroagarofuran sesquiterpenoid skeleton. The biosynthesis of this intricate structure is a multi-step enzymatic process that begins with common precursors in the terpenoid pathway and culminates in a series of specific cyclization and functionalization reactions. While the complete biosynthetic pathway for this compound has not been fully elucidated, extensive research on the related compound Celangulin V in C. angulatus provides a robust putative pathway.

The Putative Biosynthetic Pathway of the Celangulin Core Skeleton

The biosynthesis of the sesquiterpenoid backbone of Celangulins is proposed to occur via the mevalonate (MVA) and methylerythritol phosphate (MEP) pathways, which provide the universal five-carbon isoprenoid precursors, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP). These precursors are then sequentially condensed to form the C15 intermediate, farnesyl pyrophosphate (FPP), the direct precursor to all sesquiterpenoids.

The key steps in the formation of the β-dihydroagarofuran skeleton are catalyzed by a sesquiterpene synthase (STS) and subsequently modified by cytochrome P450 monooxygenases (CYP450s) and acyltransferases. Transcriptome analysis of the roots and leaves of C. angulatus, where Celangulins are known to accumulate, has led to the identification of several candidate genes likely involved in this process.

Putative Biosynthetic Pathway of the Celangulin Core Skeleton cluster_0 MEP Pathway (Plastid) cluster_1 MVA Pathway (Cytosol) cluster_2 Central Terpenoid Pathway cluster_3 Celangulin Biosynthesis G3P Glyceraldehyde-3-phosphate DXP 1-Deoxy-D-xylulose-5-phosphate G3P->DXP Pyruvate Pyruvate Pyruvate->DXP MEP 2-C-Methyl-D-erythritol-4-phosphate DXP->MEP DXR CDP_ME 4-(Cytidine-5'-diphospho)-2-C-methyl-D-erythritol MEP->CDP_ME MCT CDP_MEP 2-Phospho-4-(cytidine-5'-diphospho)-2-C-methyl-D-erythritol CDP_ME->CDP_MEP CMK ME_cPP 2-C-Methyl-D-erythritol-2,4-cyclodiphosphate CDP_MEP->ME_cPP MDS HMBPP (E)-4-Hydroxy-3-methylbut-2-enyl-1-diphosphate ME_cPP->HMBPP HDS IPP Isopentenyl diphosphate (IPP) HMBPP->IPP HDR DMAPP Dimethylallyl diphosphate (DMAPP) HMBPP->DMAPP HDR Acetyl_CoA Acetyl-CoA Acetoacetyl_CoA Acetoacetyl-CoA Acetyl_CoA->Acetoacetyl_CoA AACT HMG_CoA HMG-CoA Acetoacetyl_CoA->HMG_CoA HMGS Mevalonate Mevalonate HMG_CoA->Mevalonate HMGR MVP Mevalonate-5-phosphate Mevalonate->MVP MVK MVPP Mevalonate-5-diphosphate MVP->MVPP PMVK MVPP->IPP MVD IPP->DMAPP IDI GPP Geranyl diphosphate (GPP) IPP->GPP GPPS FPP Farnesyl pyrophosphate (FPP) IPP->FPP FPPS DMAPP->GPP GPP->FPP Agarofuran β-Dihydroagarofuran Skeleton FPP->Agarofuran Sesquiterpene Synthase (STS) Celangulins This compound & other Celangulins Agarofuran->Celangulins CYP450s, Acyltransferases

Caption: Putative biosynthetic pathway of the Celangulin core skeleton.

Quantitative Insights from Transcriptome Analysis

Direct quantitative data on the enzymatic conversion rates and yields for this compound biosynthesis are not yet available. However, transcriptome analysis of C. angulatus has provided valuable insights into the genes that are likely responsible for its production. The differential expression of these genes in tissues with high Celangulin content (roots) versus those with lower content (leaves) allows for the identification of key enzymatic players. The following table summarizes the number of unigenes identified in C. angulatus that are predicted to be involved in the biosynthesis of sesquiterpenoids, including Celangulins.

Gene FamilyNumber of Unigenes IdentifiedPutative Role in Celangulin Biosynthesis
Sesquiterpene Synthases (STSs)4Catalyze the cyclization of FPP to form the core β-dihydroagarofuran skeleton.
Cytochrome P450s (CYP450s)8Responsible for the hydroxylation and other oxidative modifications of the sesquiterpene scaffold.
Acyltransferases4Catalyze the esterification of the polyol skeleton with various acyl groups, leading to the diverse range of Celangulin structures.

Experimental Protocols

The investigation into the biosynthesis of Celangulins has heavily relied on modern transcriptomic techniques to identify candidate genes. The general workflow for such an analysis is outlined below.

Transcriptome Sequencing and Analysis of Celastrus angulatus
  • Plant Material and RNA Extraction: Roots and leaves of C. angulatus are collected. Total RNA is extracted from these tissues using a suitable RNA extraction kit, followed by quality and quantity assessment using a spectrophotometer and agarose gel electrophoresis.

  • cDNA Library Construction and Sequencing: mRNA is enriched from the total RNA using oligo(dT) magnetic beads. The enriched mRNA is then fragmented into smaller pieces. First-strand cDNA is synthesized using random hexamer primers, followed by second-strand cDNA synthesis. The double-stranded cDNA is then subjected to end-repair, A-tailing, and ligation with sequencing adapters. The ligated products are PCR amplified to create the final cDNA library. The quality of the library is assessed, and it is then sequenced on a high-throughput sequencing platform (e.g., BGISEQ-500).

  • De Novo Assembly and Gene Annotation: The raw sequencing reads are filtered to remove low-quality reads and adapters. The clean reads are then assembled de novo using a transcriptome assembler (e.g., Trinity) to generate unigenes. These unigenes are then annotated by sequence similarity searches against public protein databases such as Nr (NCBI non-redundant protein sequences), Swiss-Prot, KOG (eukaryotic Orthologous Groups), and KEGG (Kyoto Encyclopedia of Genes and Genomes).

  • Identification of Candidate Genes: The annotated unigenes are screened for those encoding enzymes known to be involved in sesquiterpenoid biosynthesis, such as sesquiterpene synthases, cytochrome P450s, and acyltransferases.

  • Quantitative Real-Time PCR (qRT-PCR) Validation: The expression levels of the candidate genes in different tissues (e.g., roots vs. leaves) are validated using qRT-PCR to confirm their potential role in the tissue-specific biosynthesis of Celangulins.

Experimental Workflow for Transcriptome Analysis A Plant Tissue Collection (Roots and Leaves of C. angulatus) B Total RNA Extraction and QC A->B C mRNA Enrichment and Fragmentation B->C D cDNA Library Construction C->D E High-Throughput Sequencing D->E F De Novo Assembly of Reads E->F G Unigene Annotation (Nr, Swiss-Prot, KOG, KEGG) F->G H Identification of Candidate Genes (STSs, CYP450s, Acyltransferases) G->H I qRT-PCR Validation H->I

References

Celangulin XIX: A Technical Overview and Comparative Analysis with Celangulin V

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a summary of the available information for Celangulin XIX (CAS Number: 403505-80-6). Due to the limited publicly available data specific to this compound, this document also presents a comprehensive overview of the closely related and extensively studied compound, Celangulin V, to offer a comparative context for potential research and development.

This compound: Core Properties

Publicly available data on the specific physicochemical and biological properties of this compound is scarce. The following table summarizes the currently known information.

PropertyValueReference
CAS Number 403505-80-6
Chemical Formula C35H42O14[1]
Appearance Powder[2]
Purity HPLC≥98% or >97%[1][2]
Stability Stable under recommended storage conditions.[2]
Reactivity Avoid strong oxidizing/reducing agents, strong acids/alkalis.

No specific quantitative data for properties such as melting point, boiling point, and spectroscopic characteristics (NMR, IR, MS) for this compound were found in the public domain at the time of this report.

Comparative Analysis with Celangulin V

Given the limited data on this compound, this guide will now focus on Celangulin V, a structurally similar natural product that has been the subject of numerous studies. This information may provide valuable insights into the potential properties and biological activities of this compound.

Celangulin V: Physicochemical Properties
PropertyValueReference
CAS Number 139979-81-0
Molecular Formula C34H46O13
Molecular Weight 662.7 g/mol
Biological Activity of Celangulin V: An Insecticidal Agent

Celangulin V is a natural β-dihydroagarofuran derivative isolated from Celastrus angulatus and is recognized for its insecticidal activity against various agricultural pests. Its primary mode of action is believed to be the disruption of the insect's digestive system.

Research suggests that Celangulin V targets the vacuolar-type H+-ATPase (V-ATPase) in the midgut cells of insects. V-ATPase is a crucial enzyme for maintaining the electrochemical gradient across the cell membrane. Inhibition of this enzyme leads to a collapse of this gradient, disrupting normal physiological functions and ultimately causing cell death. Specifically, the V-ATPase H subunit has been identified as a potential binding site for Celangulin V.

The following diagram illustrates the proposed mechanism of action for Celangulin V.

Celangulin_V_Mechanism cluster_midgut Insect Midgut Epithelial Cell V_ATPase V-ATPase H_subunit H Subunit V_ATPase->H_subunit contains Membrane_Potential Membrane Potential Collapse H_subunit->Membrane_Potential leads to Cell_Death Cell Death Membrane_Potential->Cell_Death results in Celangulin_V Celangulin V Celangulin_V->H_subunit Binds to & Inhibits

Proposed mechanism of action for Celangulin V.

Studies on the oriental armyworm, Mythimna separata, have shown that ingestion of Celangulin V leads to severe, time-dependent damage to the midgut epithelial cells. Observed ultrastructural effects include disrupted microvilli, swollen mitochondria, and eventually cell lysis.

Experimental Protocols: Investigating Celangulin V

The following section details the methodologies employed in key studies on Celangulin V, which could serve as a template for investigating this compound.

Insecticidal Activity Bioassay

A common method to assess the insecticidal activity of Celangulin V and its derivatives is a leaf-disc bioassay.

Insecticidal_Bioassay cluster_workflow Insecticidal Activity Bioassay Workflow start Prepare leaf discs step2 Treat discs with Celangulin solution start->step2 step3 Air dry discs step2->step3 step4 Place discs in petri dish with larvae step3->step4 step5 Incubate under controlled conditions (temp, humidity, light) step4->step5 end Record mortality at specified time intervals step5->end

References

Unveiling the Antifeedant Properties of Celangulins: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Initial literature searches for "Celangulin XIX" did not yield any specific data. The following guide focuses on the well-documented antifeedant and insecticidal properties of the broader "Celangulin" class of compounds, with a particular emphasis on Celangulin V, a prominent and extensively studied member.

Executive Summary

Celangulins, a class of sesquiterpenoid polyol esters derived from the plant genus Celastrus, exhibit significant antifeedant and insecticidal properties against a range of agricultural pests. This technical guide provides a comprehensive overview of the antifeedant activity of these compounds, with a focus on the available quantitative data, detailed experimental protocols for bioassays, and the underlying physiological mechanisms of action. The primary mode of action for celangulins, particularly Celangulin V, is believed to be the disruption of midgut function in insects, primarily through the inhibition of vacuolar-type ATPases (V-ATPases). This guide is intended for researchers, scientists, and drug development professionals working in the field of crop protection and insecticide discovery.

Quantitative Data on Biological Activity

The biological activity of celangulins has been quantified through various bioassays, primarily focusing on insecticidal efficacy. While direct and standardized antifeedant indices are not consistently reported across the literature, the provided data on lethality and knockdown serve as strong indicators of their potent anti-insect properties.

Insecticidal Activity of Celangulin

The following table summarizes the insecticidal activity of a generic "celangulin" compound against the red imported fire ant (Solenopsis invicta).

ParameterConcentrationValueSpeciesCitation
Median Lethal Dose (LD50)-0.046 ng/antSolenopsis invicta (large workers)[1]
Median Lethal Time (LT50)0.125 mg/L9.905 hoursSolenopsis invicta[1]
Knockdown Time (KT50)500 mg/L5.963 minutesSolenopsis invicta[1]
100 mg/L11.187 minutesSolenopsis invicta[1]
50 mg/L14.581 minutesSolenopsis invicta[1]
Insecticidal Activity of Celangulin V and Its Derivatives

The following table presents the knockdown dose (KD50) of Celangulin V and several of its ether derivatives against the third-instar larvae of the oriental armyworm (Mythimna separata).

CompoundKD50 (µg/g)SpeciesCitation
Celangulin V301.0Mythimna separata
Derivative b135.9Mythimna separata
Derivative c101.33Mythimna separata
Derivative f169.0Mythimna separata
Derivative g219.2Mythimna separata
Enzymatic Inhibition by Celangulin V

Celangulin V has been shown to inhibit the activity of key insect enzymes. The following table summarizes the inhibitory effects of Celangulin V on V-ATPase and Na+/K+-ATPase.

EnzymeConcentrationInhibition Ratio (%)SpeciesCitation
V-ATPase200 µmol/L23.41Mythimna separata
100 µmol/L11.80Mythimna separata
Na+/K+-ATPase (in vitro)400 mg/L15.74Mythimna separata
25 mg/L3.60Mythimna separata
Na+/K+-ATPase (in vivo)25 mg/L10.57 - 18.70Mythimna separata

Experimental Protocols

The assessment of antifeedant properties of celangulins is primarily conducted using the leaf disk choice bioassay. The following is a detailed methodology for this key experiment.

Leaf Disk Choice Bioassay for Antifeedant Activity

Objective: To determine the feeding deterrence of a test compound against a target insect species.

Materials:

  • Test compound (e.g., Celangulin V)

  • Solvent (e.g., acetone or ethanol)

  • Fresh host plant leaves

  • Cork borer or biopsy punch

  • Petri dishes

  • Filter paper

  • Forceps

  • Target insect larvae (e.g., third-instar Mythimna separata or Plutella xylostella)

  • Growth chamber or incubator with controlled temperature, humidity, and photoperiod

  • Leaf area meter or image analysis software

Procedure:

  • Preparation of Test Solutions: Prepare a stock solution of the test compound in a suitable solvent. From the stock solution, prepare a series of dilutions to obtain the desired test concentrations. A solvent-only solution serves as the control.

  • Preparation of Leaf Disks: Using a cork borer, cut uniform disks from fresh host plant leaves. Ensure the leaf disks are of a consistent size and free from damage.

  • Treatment of Leaf Disks:

    • For the treatment group, immerse a leaf disk in the test solution for a specified period (e.g., 10-30 seconds) or apply a precise volume of the solution to the surface of the disk and allow the solvent to evaporate completely.

    • For the control group, treat an equal number of leaf disks with the solvent only.

  • Bioassay Setup:

    • Line the bottom of each Petri dish with a piece of moistened filter paper to maintain humidity.

    • In each Petri dish, place one treated leaf disk and one control leaf disk. The positioning of the disks should be equidistant from the center.

    • Introduce a single, pre-weighed, and starved (for a few hours) insect larva into the center of each Petri dish.

  • Incubation: Place the Petri dishes in a growth chamber under controlled environmental conditions (e.g., 25 ± 1°C, 60-70% relative humidity, and a 14:10 hour light:dark photoperiod).

  • Data Collection: After a predetermined period (e.g., 24 or 48 hours), remove the larva and measure the area of the treated and control leaf disks consumed. This can be done using a leaf area meter or by capturing digital images and analyzing them with software like ImageJ.

  • Calculation of Antifeedant Index: The antifeedant activity is often expressed as the Feeding Deterrence Index (FDI), calculated using the following formula:

    FDI (%) = [(C - T) / (C + T)] × 100

    Where:

    • C = Area of the control leaf disk consumed

    • T = Area of the treated leaf disk consumed

Interpretation of Results:

  • FDI > 0 indicates a deterrent effect.

  • FDI = 0 indicates no effect.

  • FDI < 0 indicates a phagostimulant effect.

The following diagram illustrates the general workflow of the leaf disk choice bioassay.

G cluster_prep Preparation cluster_treat Treatment cluster_assay Bioassay cluster_analysis Data Analysis A Prepare Test Solutions (Celangulin + Solvent) D Treat Leaf Disks with Test Solutions A->D B Prepare Control Solution (Solvent only) E Treat Leaf Disks with Control Solution B->E C Cut Uniform Leaf Disks C->D C->E F Place Treated & Control Disks in Petri Dish D->F E->F G Introduce Insect Larva F->G H Incubate under Controlled Conditions G->H I Measure Consumed Area of Both Disks H->I J Calculate Feeding Deterrence Index (FDI) I->J

Workflow for the Leaf Disk Choice Bioassay

Signaling Pathways and Mechanisms of Action

The antifeedant and insecticidal effects of Celangulin V are primarily attributed to its action on the midgut of susceptible insects. The proposed mechanism involves the inhibition of V-ATPase, a crucial proton pump in the epithelial cells of the insect midgut.

Proposed Signaling Pathway of Celangulin V in Insect Midgut Cells

V-ATPases are responsible for maintaining the high pH of the midgut lumen in lepidopteran larvae, which is essential for the optimal digestion of plant material. By inhibiting V-ATPase, Celangulin V disrupts this delicate pH balance, leading to a cascade of detrimental effects.

The following diagram illustrates the proposed signaling pathway:

G CV Celangulin V VATPase V-ATPase (in apical membrane of midgut epithelial cells) CV->VATPase binds to and inhibits ProtonPumping Inhibition of Proton (H+) Pumping VATPase->ProtonPumping leads to LumenpH Disruption of Midgut Lumen pH Gradient ProtonPumping->LumenpH DigestiveEnzymes Impaired Digestive Enzyme Function LumenpH->DigestiveEnzymes NutrientAbsorption Reduced Nutrient Absorption LumenpH->NutrientAbsorption CellDamage Midgut Epithelial Cell Damage LumenpH->CellDamage FeedingDeterrence Feeding Deterrence DigestiveEnzymes->FeedingDeterrence NutrientAbsorption->FeedingDeterrence InsectDeath Insect Mortality CellDamage->InsectDeath FeedingDeterrence->InsectDeath

Proposed Mechanism of Action for Celangulin V

Pathway Description:

  • Binding and Inhibition: Celangulin V is ingested by the insect and reaches the midgut, where it binds to and inhibits the activity of V-ATPase located on the apical membrane of the midgut epithelial cells.

  • Disruption of Proton Gradient: The inhibition of V-ATPase disrupts the pumping of protons from the cytoplasm into the midgut lumen.

  • pH Imbalance: This leads to a failure to maintain the high alkaline pH of the midgut lumen.

  • Impaired Digestion and Nutrient Absorption: The altered pH impairs the function of digestive enzymes that are optimized for an alkaline environment, leading to poor digestion and reduced nutrient absorption.

  • Cellular Damage: The disruption of the proton gradient and ion homeostasis can lead to damage of the midgut epithelial cells.

  • Feeding Deterrence and Mortality: The combination of poor nutrient uptake and gut discomfort results in feeding deterrence. Prolonged exposure and cellular damage ultimately lead to insect mortality.

Conclusion

Celangulins, particularly Celangulin V, represent a promising class of natural compounds with potent antifeedant and insecticidal properties. Their unique mode of action, targeting the insect midgut V-ATPase, makes them valuable candidates for the development of new bio-rational pesticides, especially in the context of managing resistance to conventional insecticides. Further research is warranted to fully elucidate the structure-activity relationships within the celangulin family and to develop formulations that can be effectively deployed in integrated pest management programs. The detailed experimental protocols and mechanistic insights provided in this guide offer a solid foundation for future investigations into this important class of natural insecticides.

References

Stomach Poison Effects of Celangulin Analogs in Insects: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No published scientific literature was identified for a compound specifically named "Celangulin XIX." This technical guide therefore focuses on the well-documented stomach poison effects of closely related and extensively studied analogs, primarily Celangulin V, which is considered a representative compound of this class of insecticidal agents. The information presented herein is intended for researchers, scientists, and drug development professionals.

Executive Summary

Celangulins, a class of polyol esters derived from Celastrus angulatus, exhibit potent insecticidal properties, predominantly through stomach poisoning. Upon ingestion, these compounds inflict severe damage to the insect's midgut, leading to feeding cessation, developmental abnormalities, and ultimately, mortality. The primary mode of action involves the disruption of the midgut epithelium's cellular integrity and function. Specifically, Celangulin V has been shown to target the vacuolar-type H+-ATPase (V-ATPase), a crucial proton pump in the midgut cells of susceptible insects. This inhibition disrupts ion homeostasis and the transmembrane potential, leading to cell death and the breakdown of the digestive system. This guide provides a comprehensive overview of the quantitative toxicological data, experimental methodologies, and the underlying physiological mechanisms of Celangulin's stomach poison effects.

Quantitative Toxicological Data

The insecticidal efficacy of Celangulin analogs has been quantified through various bioassays. The following tables summarize the key toxicological endpoints for different insect species.

Table 1: Lethal Dose (LD) and Knockdown Time (KT) of Celangulin

Insect SpeciesCelangulin AnalogParameterValueExposure TimeCitation
Solenopsis invicta (Large workers)Not SpecifiedLD500.086 ng/ant12 h[1]
LD500.046 ng/ant24 h[1]
LD500.039 ng/ant36 h[1]
LD500.035 ng/ant48 h[1]
LD950.351 ng/ant12 h[1]
LD950.119 ng/ant24 h
LD950.106 ng/ant36 h
LD950.093 ng/ant48 h
KT5011.187 min-
KT9520.027 min-
Mythimna separata (3rd instar larvae)Celangulin-V Derivative (1-6)KD50231.2 µg/g-
Celangulin-V Derivative (c)KD50101.33 µg/g-
Celangulin-V Derivative (b)KD50135.9 µg/g-

Table 2: Mortality Rates of Celangulin

Insect SpeciesCelangulin AnalogConcentrationMortality RateExposure TimeCitation
Ectropis obliqua hypulina (2nd instar larvae)0.2% Celangulin500x dilution98.67%3 days
1000x dilution85.33%3 days
1500x dilution73.33%3 days
Mythimna separata (3rd instar larvae)Celangulin-V Derivative (1.1)10 mg/mL75.0%-
Celangulin-V Derivative (1.2)10 mg/mL83.3%-

Table 3: Effects of Celangulin V on Midgut Transmembrane Potentials in Mythimna separata

TreatmentTime After IngestionApical Membrane Potential (Vam) (mV)Basolateral Membrane Potential (Vbm) (mV)Citation
Control (DMSO)--79.30 ± 7.96Stable
Celangulin V (25 µg)2 h-61.02 ± 12.07Not specified
4 h-59.47 ± 12.54Not specified
6 h-51.78 ± 13.02Not specified
8 h-35.47 ± 10.23Not specified
12 h-32.18 ± 12.44Not specified

Experimental Protocols

Stomach Poisoning Bioassay (Leaf-dipping Method)

This method is commonly used to evaluate the stomach toxicity of insecticides against lepidopteran larvae.

  • Preparation of Test Solutions: Celangulin analogs are dissolved in an appropriate solvent (e.g., acetone or DMSO) to create a stock solution. A series of dilutions are then prepared using distilled water containing a surfactant (e.g., Triton X-100) to ensure even spreading on the leaf surface.

  • Leaf Treatment: Fresh, clean leaves of a host plant (e.g., cabbage for Plutella xylostella or corn for Mythimna separata) are dipped into the test solutions for a specified duration (e.g., 10-30 seconds). Control leaves are dipped in the solvent-surfactant solution without the test compound. The leaves are then air-dried.

  • Insect Exposure: Third-instar larvae, often starved for a few hours to ensure immediate feeding, are introduced into a petri dish or a similar container lined with a moist filter paper and containing a treated leaf.

  • Data Collection: Mortality is recorded at specified intervals (e.g., 24, 48, and 72 hours). Larvae are considered dead if they do not respond to gentle prodding with a fine brush. The lethal concentration (LC50) or lethal dose (LD50) is calculated using probit analysis.

Midgut Transmembrane Potential Measurement

This electrophysiological technique is used to assess the impact of toxins on the ion transport and cellular health of the insect midgut.

  • Insect Dissection: Sixth-instar larvae of Mythimna separata are anesthetized and dissected to isolate the midgut. The midgut is then mounted in a perfusion chamber.

  • Electrode Placement: Glass microelectrodes filled with a KCl solution are used to measure the transmembrane potentials. One electrode is inserted into a midgut epithelial cell to measure the apical membrane potential (Vam), and another is placed in the hemolymph side to measure the basolateral membrane potential (Vbm).

  • Toxin Application: The midgut is perfused with a saline solution. For ingestion studies, larvae are force-fed with a specific dose of Celangulin V dissolved in a carrier like DMSO prior to dissection. For direct application studies, Celangulin V is added to the perfusion solution.

  • Data Recording and Analysis: The changes in Vam and Vbm are recorded over time. A significant depolarization (decrease in the negative value) of the membrane potential indicates a disruption of ion gradients and cellular damage.

Mechanism of Action and Signaling Pathways

The primary target of Celangulin V as a stomach poison is the V-ATPase located on the apical membrane of midgut epithelial cells in susceptible insects.

Celangulin_V_Stomach_Poison_Pathway Ingestion Celangulin V Ingestion MidgutLumen Midgut Lumen Ingestion->MidgutLumen Enters digestive tract ApicalMembrane Apical Membrane of Midgut Epithelial Cell MidgutLumen->ApicalMembrane Interacts with VATPAse V-ATPase ProtonPumping H+ Pumping Disrupted VATPAse->ProtonPumping Inhibits IonGradient Loss of Ion Gradient (K+/H+) ProtonPumping->IonGradient Depolarization Apical Membrane Depolarization (Vam decay) IonGradient->Depolarization CellSwelling Cell Swelling & Lysosome Formation Depolarization->CellSwelling CellDeath Cell Lysis & Necrosis CellSwelling->CellDeath FeedingCessation Feeding Cessation CellDeath->FeedingCessation Leads to Mortality Insect Mortality FeedingCessation->Mortality

Caption: Proposed signaling pathway of Celangulin V stomach toxicity.

Upon ingestion, Celangulin V binds to and inhibits the V-ATPase enzyme on the apical membrane of midgut cells. This enzyme is crucial for pumping protons from the cytoplasm into the midgut lumen, which energizes the transport of K+ into the cell, creating a high luminal pH and a steep electrochemical gradient. Inhibition of V-ATPase disrupts this proton pumping, leading to a collapse of the ion gradient and depolarization of the apical membrane. This ultimately results in swelling of the mitochondria and endoplasmic reticulum, the formation of lysosome-like vacuoles, and necrotic cell death. The widespread damage to the midgut epithelium leads to a cessation of feeding, paralysis of the digestive tract, and eventual death of the insect.

Experimental and Logical Workflows

The assessment of a compound's stomach poison effects follows a logical progression from initial screening to detailed mechanistic studies.

Stomach_Poison_Workflow Compound Test Compound (e.g., this compound) PrimaryScreen Primary Screening (Leaf-dipping assay) Compound->PrimaryScreen DoseResponse Dose-Response Assay (LC50 / LD50 Determination) PrimaryScreen->DoseResponse Active compounds Antifeedant Antifeedant Assay DoseResponse->Antifeedant Histopathology Histopathological Analysis (Midgut Ultrastructure) DoseResponse->Histopathology Conclusion Mechanism of Stomach Poison Action Antifeedant->Conclusion Electrophysiology Electrophysiology (Membrane Potential) Histopathology->Electrophysiology TargetID Target Identification (e.g., V-ATPase binding) Electrophysiology->TargetID TargetID->Conclusion

Caption: General experimental workflow for evaluating stomach poison effects.

This workflow begins with broad screening to identify active compounds, followed by quantitative dose-response studies to determine potency. Subsequent experiments delve into the physiological and cellular effects, such as antifeedant activity and midgut tissue damage. Advanced techniques like electrophysiology and biochemical assays are then employed to elucidate the specific molecular target and mechanism of action.

Conclusion

Celangulin analogs, particularly Celangulin V, are potent stomach poisons that target the insect midgut. The primary mechanism of action is the inhibition of V-ATPase, leading to a cascade of events that culminates in the destruction of the midgut epithelium and insect mortality. The quantitative data and detailed protocols provided in this guide offer a solid foundation for further research and development of celangulin-based bio-insecticides. Future work should focus on structure-activity relationship studies to identify or synthesize novel analogs with improved potency and a broader spectrum of activity.

References

An In-depth Technical Guide on the Insecticidal Activity of C35H42O14 and Related Limonoids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

While a specific, well-characterized insecticide with the precise molecular formula C35H42O14 is not prominently documented in publicly available scientific literature, this guide explores the insecticidal activities of structurally related and well-researched natural compounds, primarily focusing on the limonoid Azadirachtin (C35H44O16) and the triterpenoid Toosendanin (C30H38O11). These compounds, derived from the neem tree (Azadirachta indica) and the Chinaberry tree (Melia toosendan) respectively, serve as exemplary models for understanding the potent insecticidal properties of complex natural products. This document provides a comprehensive overview of their mechanisms of action, quantitative insecticidal data, detailed experimental protocols for their evaluation, and visual representations of the key biological pathways they affect.

Introduction to Limonoids and Triterpenoids as Insecticides

Limonoids and triterpenoids are complex secondary metabolites found in various plant species, particularly in the Meliaceae family. These compounds have evolved as a natural defense mechanism against herbivores and pathogens. Their intricate structures confer a wide range of biological activities, with insecticidal and antifeedant properties being the most prominent.

Azadirachtin , a highly oxygenated tetranortriterpenoid, is the principal active ingredient in neem-based insecticides.[1] It is renowned for its broad-spectrum activity against over 200 species of insects, acting as a potent antifeedant, growth regulator, and sterilant.[2] Toosendanin , a C-seco-limonoid, is another powerful botanical insecticide with both neurotoxic and antifeedant effects.[3][4]

Quantitative Insecticidal Activity

The insecticidal efficacy of Azadirachtin and Toosendanin has been quantified against various insect pests. The following tables summarize key toxicological data from published studies.

CompoundInsect SpeciesBioassay TypeValueReference
Toosendanin Aedes aegypti (1st instar larvae)24h exposureLC50 = 60.8 µg/ml[5]
Toosendanin Aedes aegypti (adult females)Topical application (96h)LD50 = 4.3 µ g/female
Toosendanin Aedes aegypti (adult females)Ingestion (sugar bait)LC50 = 1.02 µg/µl
Toosendanin Mythimna separata (5th instar larvae)Stomach poisoningLC50 = 252.23 µg/mL
Azadirachtin Spodoptera littoralisNot specifiedExhibits considerable toxicity
Azadirachtin Mammals (rats)OralLD50 > 3,540 mg/kg

Table 1: Lethal Concentration (LC50) and Lethal Dose (LD50) Values of Toosendanin and Azadirachtin against various organisms.

CompoundInsect SpeciesEffectObservationReference
Toosendanin Aedes aegypti (1st instar larvae)Delayed development1 to 2-day delay to pupation at 6.3–25 µg/ml
Toosendanin Aedes aegypti (adult females)Reduced fecundity>45% reduction in egg production at 1.25–10.0 µg topical application
Toosendanin Aedes aegypti (adult females)Reduced egg hatchDose-dependent reduction with ingestion of 0.031–0.25 µg/µl

Table 2: Sublethal Effects of Toosendanin on Aedes aegypti.

Mechanism of Action

The insecticidal action of these compounds is multifaceted, affecting various physiological and biochemical processes in insects.

Hormonal Disruption

Both Azadirachtin and Toosendanin interfere with the insect endocrine system, primarily targeting the ecdysone and juvenile hormone (JH) signaling pathways.

  • Azadirachtin mimics the structure of ecdysteroids, the insect molting hormones. This structural similarity allows it to bind to ecdysone receptors, disrupting the normal molting process and leading to developmental abnormalities and mortality. It also inhibits the release of prothoracicotropic hormone (PTTH), which in turn reduces ecdysone production.

  • Toosendanin has been shown to regulate the expression of key genes in both the juvenile hormone and ecdysone signaling pathways, leading to hormonal imbalance and inhibited larval growth.

Neurotoxicity

Toosendanin exhibits significant neurotoxic effects. It acts on the insect's central nervous system, blocking neurotransmission, which leads to paralysis and death. It is suggested that Toosendanin interferes with K+ channels, disrupting synaptic transmission.

Antifeedant Activity

A primary mode of action for both compounds is their potent antifeedant effect.

  • Azadirachtin acts on the chemoreceptors in the insect's gustatory system, causing an immediate cessation of feeding. Some insects would rather starve than consume food treated with Azadirachtin.

  • Toosendanin also acts as a digestive agent, targeting the microvilli of midgut epithelial cells. This damage to the digestive system leads to regurgitation, paralysis, and ultimately, death.

Signaling Pathways

The disruption of hormonal signaling is a key mechanism of these insecticides. The following diagram illustrates the ecdysone signaling pathway and the points of interference by Azadirachtin.

Ecdysone_Signaling_Pathway cluster_gland Prothoracic Gland cluster_cell Target Cell PTTH PTTH Ecdysone Ecdysone Production PTTH->Ecdysone Stimulates EcR_USP EcR/USP Complex Ecdysone->EcR_USP Binds to Genes Ecdysone-responsive Genes EcR_USP->Genes Activates Molting Molting & Development Genes->Molting Regulates Azadirachtin_PTTH Azadirachtin (Inhibition) Azadirachtin_PTTH->PTTH Azadirachtin_EcR Azadirachtin (Mimicry) Azadirachtin_EcR->EcR_USP Interferes with binding

Caption: Ecdysone signaling pathway disruption by Azadirachtin.

Experimental Protocols

The evaluation of insecticidal activity involves a series of standardized bioassays.

Larval Toxicity Bioassay (Leaf-Dip Method)

This method is commonly used to assess the stomach toxicity of a compound.

Objective: To determine the lethal concentration (LC50) of a test compound against insect larvae.

Materials:

  • Test compound stock solution (e.g., in acetone or ethanol)

  • Surfactant (e.g., Triton X-100)

  • Distilled water

  • Fresh, untreated host plant leaves

  • Petri dishes or ventilated containers

  • Insect larvae of a uniform age and size (e.g., 3rd instar)

  • Fine paintbrush

Procedure:

  • Preparation of Test Solutions: Prepare a series of dilutions of the test compound in distilled water containing a small amount of surfactant (e.g., 0.01%) to ensure even leaf coverage. A negative control (water + surfactant) should also be prepared.

  • Leaf Treatment: Dip individual leaves into the test solutions for a set period (e.g., 10-30 seconds).

  • Drying: Allow the treated leaves to air-dry completely.

  • Exposure: Place one treated leaf in each Petri dish. Introduce a known number of larvae (e.g., 10-20) into each dish.

  • Incubation: Maintain the dishes under controlled conditions (temperature, humidity, and photoperiod) suitable for the insect species.

  • Mortality Assessment: Record larval mortality at regular intervals (e.g., 24, 48, and 72 hours). Larvae are considered dead if they do not move when gently prodded with a paintbrush.

  • Data Analysis: Use probit analysis to calculate the LC50 value and its 95% confidence limits.

Topical Application Bioassay

This method assesses the contact toxicity of a compound.

Objective: To determine the lethal dose (LD50) of a test compound when applied directly to the insect's cuticle.

Materials:

  • Test compound stock solution (in a volatile solvent like acetone)

  • Microsyringe or micro-applicator

  • Adult insects of a uniform age and size

  • Holding cages with food and water

  • CO2 for anesthetization

Procedure:

  • Preparation of Dosing Solutions: Prepare a series of dilutions of the test compound in the chosen solvent.

  • Insect Anesthetization: Briefly anesthetize the insects with CO2.

  • Application: Using a microsyringe, apply a precise volume (e.g., 1 µl) of the test solution to a specific area of the insect's body, typically the dorsal thorax. A control group should be treated with the solvent alone.

  • Recovery and Observation: Place the treated insects in holding cages with access to food and water.

  • Mortality Assessment: Record mortality at regular intervals (e.g., 24, 48, 72, and 96 hours).

  • Data Analysis: Calculate the LD50 value using probit analysis.

Experimental and Extraction Workflow

The process from plant material to the identification of an active insecticidal compound follows a structured workflow.

Extraction_Workflow Plant Plant Material (e.g., Neem Seeds, Chinaberry Bark) Grinding Grinding & Drying Plant->Grinding Extraction Solvent Extraction (e.g., Ethanol, Methanol) Grinding->Extraction Crude Crude Extract Extraction->Crude Fractionation Chromatographic Fractionation (e.g., Column Chromatography) Crude->Fractionation Fractions Fractions Fractionation->Fractions Bioassay Bioassay-Guided Screening (e.g., Leaf-Dip Assay) Fractions->Bioassay Active Active Fraction(s) Bioassay->Active Purification Purification (e.g., HPLC) Active->Purification Pure Pure Compound Purification->Pure Structure Structural Elucidation (NMR, Mass Spectrometry) Pure->Structure Identified Identified Insecticidal Compound Structure->Identified

Caption: General workflow for the extraction and identification of botanical insecticides.

Conclusion

While the specific compound C35H42O14 remains to be fully characterized as a mainstream insecticide, the study of related limonoids and triterpenoids like Azadirachtin and Toosendanin provides a robust framework for understanding the insecticidal potential of this class of natural products. Their complex mechanisms of action, involving hormonal disruption, neurotoxicity, and antifeedant effects, make them valuable candidates for the development of novel, environmentally benign pest management strategies. The experimental protocols and workflows detailed in this guide offer a standardized approach for the discovery and evaluation of new insecticidal compounds from natural sources. Further research into compounds with the C35H42O14 molecular formula could unveil novel insecticides with unique modes of action, contributing to the advancement of sustainable agriculture and public health.

References

Preliminary Toxicological Profile of Celangulin XIX: A Data Gap Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

This document addresses the request for an in-depth technical guide on the preliminary toxicological profile of Celangulin XIX. Following a comprehensive review of available scientific literature, it must be concluded that there is a significant lack of published data on the mammalian toxicology of this specific compound. While research into related compounds, primarily Celangulin V, provides some insight into its potential biological activity, a formal toxicological profile for this compound cannot be constructed at this time.

The primary focus of existing research has been on the insecticidal properties of Celangulins, which are natural sesquiterpenoid polyesters derived from plants of the Celastraceae family. This document summarizes the available data on related compounds to highlight the current state of knowledge and identify the critical data gaps that need to be addressed for any potential drug development program.

Acute Toxicity

There is currently no publicly available data on the acute toxicity (e.g., LD50) of this compound in any mammalian species. A Material Safety Data Sheet (MSDS) for this compound explicitly states "No data available" for acute toxicity, skin corrosion/irritation, serious eye damage/irritation, and other key toxicological endpoints[1].

In contrast, studies on the insecticidal activity of a related compound, Celangulin, have determined its lethal dose in insects. For the red imported fire ant (Solenopsis invicta), the median lethal dose (LD50) of Celangulin was 0.046 ng per ant at 24 hours post-treatment.[2][3] It is crucial to note that insect toxicity data is not a substitute for mammalian toxicity studies and cannot be used to predict safety in humans.

Cytotoxicity

No studies detailing the cytotoxic effects (e.g., IC50 values) of this compound on mammalian cell lines have been identified in the public domain.

Research on other dihydro-β-agarofuran sesquiterpenoids, the chemical class to which Celangulins belong, has indicated cytotoxic activity against various cancer cell lines. However, without specific data for this compound, it is not possible to create a quantitative summary.

Genotoxicity

There is no available information regarding the genotoxic potential of this compound. Standard assays to evaluate mutagenicity and clastogenicity would be required to assess this endpoint.

Mechanism of Action and Potential Signaling Pathways

The mechanism of action for Celangulins has been primarily investigated in insects. Studies on Celangulin V suggest that its insecticidal effect is due to the targeting of vacuolar ATPase (V-ATPase) in the midgut epithelial cells.[4][5] V-ATPase is a proton pump crucial for maintaining pH homeostasis and energizing transport processes across membranes. Inhibition of V-ATPase in insect midgut cells leads to a disruption of the electrochemical gradient, ultimately causing cell death and digestive system failure.

The following diagram illustrates the proposed mechanism of action of Celangulin V in insect midgut cells.

cluster_midgut Insect Midgut Epithelial Cell CV Celangulin V VATPase V-ATPase CV->VATPase Inhibits ProtonGradient Disruption of Proton Gradient VATPase->ProtonGradient Leads to CellDeath Cell Death ProtonGradient->CellDeath

Caption: Proposed mechanism of Celangulin V in insect midgut cells.

While V-ATPase is also present in mammals and plays a vital role in various physiological processes, it is unknown if this compound has a similar inhibitory effect on mammalian V-ATPase or what the downstream consequences would be. A thorough investigation into the selectivity and off-target effects in mammalian systems is a critical requirement.

Experimental Protocols: A Path Forward

Given the absence of data, detailed experimental protocols for the toxicological assessment of this compound would need to be developed. Standard methodologies as outlined by regulatory agencies such as the FDA and OECD would be followed. A potential workflow for preliminary toxicological evaluation is proposed below.

cluster_workflow Proposed Toxicological Evaluation Workflow start This compound in_vitro In Vitro Assays start->in_vitro cytotoxicity Cytotoxicity Assays (e.g., MTT, LDH on various cell lines) in_vitro->cytotoxicity genotoxicity Genotoxicity Assays (e.g., Ames test, micronucleus assay) in_vitro->genotoxicity in_vivo In Vivo Studies (Rodent Model) cytotoxicity->in_vivo genotoxicity->in_vivo acute_toxicity Acute Toxicity (e.g., LD50 determination) in_vivo->acute_toxicity repeat_dose Repeat-Dose Toxicity in_vivo->repeat_dose data_analysis Data Analysis and Risk Assessment acute_toxicity->data_analysis repeat_dose->data_analysis

Caption: A generalized workflow for the preliminary toxicological assessment of a novel compound.

Conclusion and Future Directions

The current body of scientific literature does not contain the necessary data to compile a preliminary toxicological profile of this compound for a drug development audience. While research into its insecticidal properties provides a starting point for understanding its potential biological activity, comprehensive in vitro and in vivo studies are required to determine its safety profile in mammals.

For researchers and drug development professionals, the path forward necessitates a systematic evaluation of this compound's safety, including but not limited to:

  • Cytotoxicity screening against a panel of human cell lines to determine IC50 values.

  • Genotoxicity assessment using a battery of standard assays.

  • Acute and repeat-dose toxicity studies in rodent models to identify potential target organs and establish a therapeutic window.

  • Pharmacokinetic and ADME (Absorption, Distribution, Metabolism, and Excretion) studies.

  • Mechanism of action studies in mammalian systems to identify molecular targets and signaling pathways.

Until such data becomes available, any consideration of this compound for therapeutic development should be approached with extreme caution.

References

An In-depth Technical Guide to Celangulin XIX and its Analogues in the Celastraceae Family

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Celangulins, a class of sesquiterpenoid polyol esters predominantly found in the Celastraceae family, have garnered significant attention for their potent insecticidal properties. This technical guide provides a comprehensive overview of Celangulin XIX and its analogues, with a particular focus on the well-studied Celangulin V. It delves into their biological activities, mechanisms of action, and experimental protocols for their isolation and evaluation. Quantitative data on the insecticidal efficacy of various analogues are presented in structured tables for comparative analysis. Furthermore, this guide illustrates the key signaling pathway associated with their mode of action and outlines a general experimental workflow using Graphviz diagrams. This document serves as a valuable resource for researchers and professionals engaged in the discovery and development of novel insecticides and therapeutic agents.

Introduction

The Celastraceae family of plants, commonly known as the bittersweet family, is a rich source of bioactive natural products. Among these, the celangulins, characterized by a β-dihydroagarofuran skeleton, have demonstrated significant biological activities, most notably as insect antifeedants and insecticides. This compound, a specific member of this class isolated from Celastrus angulatus, has shown potent insecticidal effects. However, the most extensively studied analogue is Celangulin V, which serves as a representative compound for understanding the structure-activity relationships and mechanism of action of this class of molecules. This guide will explore the current knowledge on this compound and its analogues, providing a technical foundation for further research and development.

This compound and its Analogues: Structure and Occurrence

This compound is a sesquiterpenoid with the chemical formula C₃₅H₄₂O₁₄ and CAS number 403505-80-6.[1] It is one of many celangulin compounds that have been isolated from plants of the Celastrus genus, particularly the root bark of Celastrus angulatus.[2] These compounds share a common β-dihydroagarofuran scaffold but differ in the ester groups attached to the polyol core. This variation in substitution patterns significantly influences their biological activity.

Biological Activity: Insecticidal Properties

The primary biological activity reported for celangulins is their potent insecticidal effect, which is predominantly mediated through stomach poisoning.

Quantitative Data on Insecticidal Activity

The insecticidal efficacy of this compound and various analogues of Celangulin V has been evaluated against different insect species, with Mythimna separata (the oriental armyworm) being a common model. The activity is often expressed as the median effective dose (ED₅₀) or median knockdown dose (KD₅₀).

This compound has demonstrated strong insecticidal activity against Mythimna separata with an ED₅₀ of 73.3 μg/g.[3]

Below are tables summarizing the insecticidal activities of several Celangulin V analogues.

Table 1: Insecticidal Activity of C-6 Ester Derivatives of Celangulin-V against Mythimna separata [4][5]

CompoundSubstitution at C-6Mortality (%) at 10 mg/mL
Celangulin-V-OH-
1.1 -OCOCH₃75.0
1.2 -OCOCH₂CH₃83.3
1.3 -OCO(CH₂)₂CH₃Lower than Celangulin-V
1.4 -OCO(CH₂)₃CH₃Lower than Celangulin-V
1.7 -OCOCH=CHCH₃Lower than Celangulin-V
1.8 -OCOC₆H₅Lower than Celangulin-V
1.5, 1.6, 1.9, 1.10 Various larger estersNo activity

Table 2: Insecticidal Activity of C-6 Ether Derivatives of Celangulin-V against Mythimna separata

CompoundSubstitution at C-6KD₅₀ (μg/g)
Celangulin-V-OH301.0
a -OCH₃445.3
b -OCH₂CH₃135.9
c -OCH(CH₃)₂101.33
d -O(CH₂)₃CH₃966.6
f -OCH₂C₆H₅169.0
g -OCH₂CH=CH₂219.2
e, h Other ether groupsNo activity

Mechanism of Action: Inhibition of V-ATPase

The primary molecular target of celangulins is the vacuolar-type H⁺-ATPase (V-ATPase), a multi-subunit enzyme responsible for proton translocation across membranes.

V-ATPase Signaling Pathway Inhibition

V-ATPase plays a crucial role in maintaining the pH homeostasis of various cellular compartments and the midgut lumen of insects. By inhibiting V-ATPase, celangulins disrupt this delicate pH balance, leading to a cascade of detrimental effects. Celangulin V has been shown to bind to subunits A, B, and H of the V-ATPase complex. The inhibition of the V₁ domain's ATP hydrolysis activity is a key event. Specifically, Celangulin V acts as a competitive inhibitor of ATP at the binding site on the AB subunit complex. This inhibition disrupts the proton pumping activity of the V₀ domain, leading to an accumulation of protons within the midgut cells and an increase in the luminal pH. The disruption of the proton gradient affects nutrient transport and overall gut physiology, ultimately leading to insect paralysis and death.

V_ATPase_Inhibition cluster_V_ATPase V-ATPase Complex V1 V1 Domain (ATP Hydrolysis) V0 V0 Domain (Proton Translocation) V1->V0 Drives Protons_out H+ (Lumen) V0->Protons_out Pumps AB_subunit A/B Subunits AB_subunit->V1 H_subunit H Subunit H_subunit->V1 Celangulin Celangulin Analogues Celangulin->AB_subunit Binds & Competitively Inhibits ATP Binding Celangulin->H_subunit Binds Disruption Disruption of pH Gradient Celangulin->Disruption ATP ATP ATP->AB_subunit Binds & Hydrolyzes Protons_in H+ (Cytosol) Protons_in->V0 Cell_Death Insect Cell Death Disruption->Cell_Death

V-ATPase Inhibition Pathway by Celangulins

Experimental Protocols

Isolation of Celangulins from Celastrus angulatus

The following is a general protocol for the extraction and isolation of celangulins from the root bark of C. angulatus, based on methodologies described in the literature.

Materials:

  • Dried and powdered root bark of Celastrus angulatus

  • 95% Ethanol

  • Chloroform

  • Macroporous absorbent resin

  • Solvents for chromatography (e.g., ethanol gradients)

  • Rotary evaporator

  • Chromatography columns

Procedure:

  • Extraction:

    • Macerate the powdered root bark with 95% ethanol (e.g., 1:3 w/v) and perform hot reflux extraction at 80°C for 2 hours. Repeat the extraction 2-3 times.

    • Combine the ethanol extracts and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Solvent Partitioning:

    • Suspend the crude ethanol extract in water and partition with chloroform to separate compounds based on polarity. Concentrate the chloroform phase.

  • Chromatographic Purification:

    • Subject the concentrated chloroform extract to column chromatography on a macroporous absorbent resin.

    • Elute the column with a stepwise gradient of ethanol in water (e.g., 20%, 40%, 75%, 95%).

    • Collect the fraction eluting with 75-85% ethanol, which is typically enriched with celangulins.

    • Further purify the enriched fraction using repeated column chromatography (e.g., silica gel, Sephadex LH-20) and/or preparative High-Performance Liquid Chromatography (HPLC) to isolate individual celangulin compounds.

Insecticidal Bioassay

This protocol describes a common method for evaluating the stomach poison activity of celangulins against insect larvae.

Materials:

  • Test compounds (Celangulins)

  • Acetone (as solvent)

  • Wheat leaf discs (or other suitable plant material)

  • Third-instar larvae of Mythimna separata (or other target insect)

  • Micropipette

  • Petri dishes

Procedure:

  • Preparation of Test Solutions:

    • Dissolve the test compounds in acetone to a final concentration of 10 mg/mL. Use acetone alone as a negative control and a known insecticide (or Celangulin V) as a positive control.

  • Treatment of Leaf Discs:

    • Cut fresh wheat leaves into small discs of a uniform size (e.g., 0.5 cm x 0.5 cm).

    • Apply 1 µL of the test solution onto each leaf disc and allow the solvent to evaporate completely.

  • Insect Exposure:

    • Place one treated leaf disc into a petri dish.

    • Introduce a single third-instar larva of M. separata into the petri dish.

    • Prepare at least three replicates for each test compound and control.

  • Data Collection:

    • Observe the larvae for a set period (e.g., 2 hours).

    • Record the number of "knocked down" larvae. Symptoms of knockdown include narcotization, a soft and immobilized body, and a complete lack of response to stimuli.

    • Calculate the mortality rate or knockdown percentage for each treatment.

    • For dose-response studies, use serial dilutions of the test compounds to determine ED₅₀ or KD₅₀ values.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the study of celangulins, from plant material to biological evaluation.

Experimental_Workflow Plant_Material Celastraceae Plant Material (e.g., Celastrus angulatus root bark) Extraction Extraction (e.g., Ethanol reflux) Plant_Material->Extraction Purification Purification (Column Chromatography, HPLC) Extraction->Purification Compound_Isolation Isolation of Celangulins (e.g., this compound, V) Purification->Compound_Isolation Structure_Elucidation Structure Elucidation (NMR, MS) Compound_Isolation->Structure_Elucidation Bioassays Biological Evaluation (Insecticidal Bioassays) Compound_Isolation->Bioassays Mechanism_Study Mechanism of Action Studies (e.g., V-ATPase Inhibition Assay) Bioassays->Mechanism_Study Data_Analysis Data Analysis (IC50/ED50 Determination) Bioassays->Data_Analysis Mechanism_Study->Data_Analysis

General Experimental Workflow for Celangulin Research

Conclusion

This compound and its analogues from the Celastraceae family represent a promising class of natural insecticides. Their unique mode of action, targeting the insect V-ATPase, makes them valuable candidates for the development of new pest management strategies, potentially overcoming resistance to existing insecticides. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers to further explore the potential of these compounds. Future research should focus on the isolation and characterization of novel celangulins, comprehensive structure-activity relationship studies to design more potent and selective analogues, and a deeper investigation into their toxicological profiles and environmental fate to ensure their safe and effective application in agriculture and public health.

References

The Botanical Insecticide Celangulin: A Journey from Discovery to a Promising Biopesticide Candidate

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the History and Chemistry of Celangulin

For decades, the arms race between humans and insect pests has driven the development of novel insecticides. However, the widespread use of synthetic pesticides has raised concerns about environmental contamination and the emergence of resistant insect populations. This has led to a renewed interest in natural products as a source of safer and more effective biopesticides. Among these, Celangulin V, a complex sesquiterpenoid isolated from the Chinese bittersweet plant, Celastrus angulatus, has emerged as a particularly promising candidate. This technical guide provides a comprehensive overview of the history of Celangulin research, from its discovery and structure elucidation to its synthesis, biological activities, and mechanism of action.

Discovery and Structural Elucidation: Unveiling a Complex Natural Product

The story of Celangulin research begins in the early 1990s with the investigation of the insecticidal properties of Celastrus angulatus, a plant long used in traditional Chinese medicine. In 1994, Chinese scientists Wu, Li, Zhu, and Liu published their seminal work on the isolation and structural determination of a new insecticidal sesquiterpenoid, which they named Celangulin V[1]. This discovery marked a significant milestone, identifying a non-alkaloidal compound as a major bioactive constituent from this plant species.

The elucidation of Celangulin V's intricate molecular architecture was a challenging task, accomplished through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS)[1]. Later, in 2014, the single-crystal X-ray structure of Celangulin V was reported for the first time, providing a definitive and highly accurate three-dimensional model of the molecule[2]. This confirmed its complex β-dihydroagarofuran sesquiterpene polyol ester structure.

Table 1: Physicochemical and Spectroscopic Data of Celangulin V

PropertyValueReference
Molecular FormulaC34H46O13[3]
Molecular Weight662.7 g/mol [3]
Melting Point198-200 °C
Optical Rotation [α]D-11.0° (c=1.03, CHCl3)
¹H-NMR (CDCl₃, 400 MHz) δ (ppm) Selected peaks: 6.08 (d, J=3.6 Hz, 1H), 5.60 (d, J=3.6 Hz, 1H), 5.42 (s, 1H), 5.38 (d, J=3.2 Hz, 1H), 4.48 (d, J=3.2 Hz, 1H), 2.88 (m, 1H), 2.55 (m, 1H), 2.10 (s, 3H), 2.05 (s, 3H), 1.48 (s, 3H), 1.25 (d, J=7.2 Hz, 3H), 1.23 (d, J=7.2 Hz, 3H), 1.18 (d, J=6.8 Hz, 3H), 1.16 (d, J=6.8 Hz, 3H), 0.95 (s, 3H)
¹³C-NMR (CDCl₃, 100 MHz) δ (ppm) Selected peaks: 176.8, 176.5, 170.1, 169.8, 165.7, 133.4, 130.1, 128.5, 93.8, 81.5, 78.9, 75.5, 71.9, 70.4, 69.8, 55.4, 49.9, 40.9, 37.9, 34.5, 34.2, 29.8, 26.9, 21.9, 21.1, 20.9, 19.1, 18.9, 17.8, 16.4

Synthetic Approaches: Tackling a Formidable Challenge

The complex, highly oxygenated, and stereochemically rich structure of Celangulin V has made its total synthesis a formidable challenge for the synthetic chemistry community. To date, a complete total synthesis of Celangulin V has not been reported. However, the pursuit of this goal has spurred the development of innovative synthetic strategies for constructing its core β-dihydroagarofuran skeleton.

A 2022 review summarizes the significant efforts in the total synthesis of dihydro-β-agarofuran natural products, highlighting various approaches to assemble the characteristic tricyclic core. These strategies often involve intricate cycloaddition reactions, stereoselective functional group manipulations, and the development of novel synthetic methodologies.

While the total synthesis of the natural product remains elusive, significant progress has been made in the semi-synthesis of numerous Celangulin V derivatives. These efforts have been crucial for exploring the structure-activity relationships (SAR) of this class of compounds and for identifying analogs with enhanced insecticidal potency and simpler structures.

Biological Activities and Mechanism of Action: A Potent and Specific Insecticide

Celangulin V exhibits potent insecticidal activity, primarily through stomach poisoning, against a range of lepidopteran pests, with the oriental armyworm, Mythimna separata, being a particularly sensitive species. The intoxicated insects display a range of symptoms, including excitement, tremors, loss of body fluid, and eventual paralysis.

The primary molecular target of Celangulin V has been identified as the vacuolar-type H+-ATPase (V-ATPase), a crucial enzyme responsible for maintaining pH homeostasis in various cellular compartments. Specifically, Celangulin V has been shown to bind to the H subunit of V-ATPase in the midgut cells of susceptible insects. This binding inhibits the enzyme's proton-pumping activity, leading to a disruption of the transmembrane potential and ultimately causing cell death in the insect midgut. More recent studies suggest that Celangulin V may also interact with the A and B subunits of the V-ATPase, competitively inhibiting ATP hydrolysis.

dot

Celangulin_V_Mechanism_of_Action cluster_midgut_cell Insect Midgut Epithelial Cell V_ATPase V-ATPase Proton_Gradient Disrupted Proton Gradient (ΔpH) V_ATPase->Proton_Gradient Inhibition Cell_Death Cell Death (Apoptosis/Necrosis) Proton_Gradient->Cell_Death Leads to Celangulin_V Celangulin V Celangulin_V->V_ATPase Binds to H-subunit

Mechanism of Action of Celangulin V.

Beyond its well-documented insecticidal properties, research has suggested that the broader class of dihydro-β-agarofuran sesquiterpenoids may possess other valuable biological activities, including cytotoxic effects against cancer cell lines and the ability to reverse multidrug resistance (MDR) in tumor cells. However, further investigation into the specific anticancer and neuroprotective potential of Celangulin V is warranted.

Table 2: Insecticidal Activity of Celangulin V and its Derivatives against Mythimna separata

CompoundModificationConcentrationMortality (%)KD₅₀ (µg/g)Reference
Celangulin V-10 mg/mL-301.0
Derivative 1.16-O-acetyl10 mg/mL75.0-
Derivative 1.26-O-propionyl10 mg/mL83.3-
Ether Derivative b6-O-ethyl--135.9
Ether Derivative c6-O-propyl--101.3
Nitrogenous Derivative 1-66-O-(N-Boc-glycyl)--231.2

Experimental Protocols: A Guide for Researchers

This section provides an overview of the key experimental methodologies employed in Celangulin research.

Isolation of Celangulin V from Celastrus angulatus

A common procedure for isolating Celangulin V involves the extraction of the dried and powdered root bark of C. angulatus with an organic solvent, such as methanol or ethanol, using methods like hot reflux or Soxhlet extraction. The crude extract is then subjected to a series of chromatographic separations, typically including column chromatography over silica gel and preparative high-performance liquid chromatography (HPLC), to yield pure Celangulin V.

dot

Isolation_Workflow Start Dried & Powdered Root Bark of C. angulatus Extraction Solvent Extraction (e.g., Methanol) Start->Extraction Concentration Concentration in vacuo Extraction->Concentration Crude_Extract Crude Extract Concentration->Crude_Extract Column_Chrom Silica Gel Column Chromatography Crude_Extract->Column_Chrom Fractions Collection of Fractions Column_Chrom->Fractions Prep_HPLC Preparative HPLC Fractions->Prep_HPLC Pure_CV Pure Celangulin V Prep_HPLC->Pure_CV

General workflow for the isolation of Celangulin V.
Synthesis of Celangulin V Derivatives

The semi-synthesis of Celangulin V derivatives typically involves the chemical modification of the hydroxyl group at the C-6 position. Ester derivatives can be prepared by reacting Celangulin V with the corresponding acid anhydride or carboxylic acid in the presence of a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). Ether derivatives are synthesized by reacting Celangulin V with an appropriate alkyl halide in the presence of a base.

Insecticidal Bioassay

The insecticidal activity of Celangulin V and its analogs is commonly evaluated using a leaf-disc bioassay with third-instar larvae of Mythimna separata. Wheat leaf discs of a standard size are treated with a known concentration of the test compound dissolved in a suitable solvent (e.g., acetone). The larvae are then allowed to feed on the treated leaf discs for a specified period. The number of dead or moribund larvae is recorded at different time intervals to determine the mortality rate and to calculate the median lethal dose (LD₅₀) or median knockdown dose (KD₅₀).

V-ATPase Inhibition Assay

The inhibitory effect of Celangulin V on V-ATPase activity can be assessed using an in vitro enzyme assay. The V-ATPase enzyme is typically isolated from the midgut of the target insect. The assay measures the rate of ATP hydrolysis by the enzyme in the presence and absence of the inhibitor. The amount of inorganic phosphate released from ATP hydrolysis is quantified, often using a colorimetric method. The concentration of the inhibitor that causes 50% inhibition of enzyme activity (IC₅₀) can then be determined.

Future Perspectives and Conclusion

The research on Celangulin V has laid a strong foundation for its development as a next-generation biopesticide. Its unique mode of action, targeting the insect V-ATPase, makes it a valuable tool for managing insecticide resistance. However, several challenges remain. The complex structure of Celangulin V makes its large-scale synthesis economically unfeasible at present. Therefore, future research should focus on the design and synthesis of simpler, yet highly active, analogs. A deeper understanding of the structure-activity relationships will be crucial for this endeavor. Furthermore, a more comprehensive evaluation of the toxicological profile of Celangulin V and its derivatives is necessary to ensure their safety for non-target organisms and the environment. Despite these hurdles, the journey of Celangulin from a traditional medicinal plant to a well-characterized insecticidal natural product showcases the immense potential of biodiversity in providing solutions for sustainable agriculture and pest management.

References

Methodological & Application

Application Notes and Protocols for the Extraction of Celangulin XIX from Celastrus angulatus

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Celangulin XIX, a sesquiterpenoid with a β-dihydroagarofuran skeleton, is a significant bioactive compound isolated from the root bark of Celastrus angulatus. It has demonstrated potent insecticidal properties, making it a compound of interest for the development of novel pesticides.[1] This document provides detailed methodologies for the extraction and purification of this compound from Celastrus angulatus, targeting researchers in natural product chemistry, entomology, and drug discovery.

Data Summary

Plant MaterialExtraction MethodSolvent SystemKey ParametersReported Yield/PurityAnalytical Method
Dried and powdered root bark of Celastrus angulatusHot Reflux Extraction90-95% EthanolTemperature: 60-80°C; Duration: 1-2 hours per extraction; 2-3 extraction cycles; Solid-to-liquid ratio: Not specifiedThe final technical material contains 0.4-1.5% this compound. The total content of β-dihydroagarofuran sesquiterpene polyolester compounds is not less than 35%.HPLC-DAD-ESI-MS/MS[2]
Crude ExtractMacroporous Resin ChromatographyStepwise Ethanol GradientResin Types: HP-20, D-101; Elution: 20-25% ethanol, 40-50% ethanol, 75-85% ethanol, 90-95% ethanolThe fraction eluted with 75-85% ethanol contains the highest concentration of celangulins.TLC, HPLC

Experimental Protocols

The following protocols detail the steps for the extraction and purification of this compound from the root bark of Celastrus angulatus.

Protocol 1: Hot Reflux Extraction with Ethanol

This protocol describes the initial extraction of crude celangulins from the plant material.

Materials and Equipment:

  • Dried and powdered root bark of Celastrus angulatus (10-24 mesh)

  • 90-95% Ethanol

  • Heating mantle with a round-bottom flask and reflux condenser

  • Filtration apparatus (e.g., Buchner funnel with filter paper)

  • Rotary evaporator

Procedure:

  • Weigh the powdered root bark of Celastrus angulatus.

  • Place the powdered material into a round-bottom flask.

  • Add 90-95% ethanol to the flask in a solid-to-liquid ratio of 1:2 to 1:6 (w/v).

  • Heat the mixture to 60-80°C and maintain a gentle reflux for 1-2 hours with continuous stirring.

  • After the first extraction, filter the mixture while hot to separate the extract from the plant residue.

  • Return the plant residue to the flask and repeat the extraction process (steps 3-5) two more times with fresh ethanol.

  • Combine the filtrates from all three extractions.

  • Concentrate the combined filtrate under reduced pressure using a rotary evaporator to obtain a crude extract.

Protocol 2: Purification by Macroporous Resin Chromatography

This protocol details the purification of the crude extract to enrich for this compound.

Materials and Equipment:

  • Crude ethanol extract from Protocol 1

  • Macroporous absorbent resin (e.g., HP-20, D-101)

  • Chromatography column

  • Ethanol solutions of varying concentrations (20-25%, 40-50%, 75-85%, 90-95%)

  • Fraction collector

  • Rotary evaporator

Procedure:

  • Pack a chromatography column with the macroporous absorbent resin. The recommended bed volume is 1-2 times the weight of the crude extract.

  • Equilibrate the column by washing it with deionized water.

  • Dissolve the crude extract in a minimal amount of the initial mobile phase (20-25% ethanol) and load it onto the column.

  • Begin the elution with a stepwise gradient of ethanol solutions.

  • Elute the column sequentially with 20-25% ethanol, followed by 40-50% ethanol, 75-85% ethanol, and finally 90-95% ethanol.

  • Collect the fractions for each elution step. The fraction containing this compound and other related sesquiterpenoids will primarily be in the 75-85% ethanol eluate.

  • Monitor the fractions using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify the fractions containing the target compound.

  • Combine the fractions rich in this compound.

  • Concentrate the combined fractions under reduced pressure using a rotary evaporator to yield the purified technical material containing this compound.

Workflow and Diagrams

The overall workflow for the extraction and purification of this compound is depicted in the following diagram.

Extraction_Workflow plant_material Dried & Powdered Celastrus angulatus Root Bark extraction Hot Reflux Extraction (90-95% Ethanol, 60-80°C) plant_material->extraction filtration Filtration extraction->filtration concentration1 Concentration (Rotary Evaporator) filtration->concentration1 crude_extract Crude Ethanol Extract concentration1->crude_extract chromatography Macroporous Resin Chromatography crude_extract->chromatography elution Stepwise Ethanol Elution (20% to 95%) chromatography->elution fraction_collection Fraction Collection & Monitoring (TLC/HPLC) elution->fraction_collection concentration2 Concentration of This compound-rich Fractions fraction_collection->concentration2 final_product Purified this compound concentration2->final_product

Caption: Extraction and purification workflow for this compound.

Concluding Remarks

The described protocols provide a robust framework for the extraction and purification of this compound from Celastrus angulatus. While hot reflux extraction with ethanol followed by macroporous resin chromatography is a well-documented method, further optimization of parameters such as solvent-to-solid ratio, extraction time, and temperature may enhance the yield and purity of the final product. Additionally, other modern extraction techniques such as ultrasonic-assisted extraction, microwave-assisted extraction, and supercritical fluid extraction could be explored to potentially improve efficiency and reduce solvent consumption. For analytical purposes, HPLC-DAD-ESI-MS/MS is a powerful tool for the identification and quantification of this compound and other related compounds in the extracts.[2]

References

Application Notes and Protocols for the Laboratory Synthesis and Purification of Celangulin XIX

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Celangulin XIX is a member of the dihydro-β-agarofuran sesquiterpenoid family of natural products, which are characterized by a complex, highly oxygenated tricyclic core. These compounds, isolated from plants of the Celastraceae family, have garnered significant interest from the scientific community due to their diverse and potent biological activities, including insecticidal and multidrug resistance reversal properties. The intricate molecular architecture of Celangulins presents a formidable challenge for synthetic chemists and necessitates robust purification strategies for their isolation and characterization.

This document provides a detailed overview of the laboratory-scale synthesis and purification of this compound. As a complete de novo total synthesis of this compound has not been extensively reported, this guide presents a plausible synthetic strategy based on the successful synthesis of the core dihydro-β-agarofuran scaffold, followed by esterification. The purification protocols are adapted from established methods for the isolation of this compound and related sesquiterpenoids from natural sources.

Proposed Laboratory Synthesis of this compound

The total synthesis of this compound is a complex undertaking that can be conceptually divided into two main stages: the construction of the polyhydroxylated dihydro-β-agarofuran core and the subsequent selective esterification of the hydroxyl groups.

Part 1: Synthesis of the Polyhydroxylated Dihydro-β-agarofuran Core

The synthesis of the core structure involves the stereoselective formation of the tricyclic system with multiple chiral centers. Various synthetic strategies have been developed for related dihydro-β-agarofuran natural products. A representative approach is outlined below, highlighting key transformations.

Experimental Protocol:

A multi-step synthesis starting from a readily available chiral precursor, such as (+)-dihydrocarvone, can be employed. The key steps typically involve:

  • Robinson Annulation: Formation of the decalin ring system.

  • Epoxidation and Reduction: Introduction of hydroxyl groups with stereocontrol.

  • Acid-catalyzed Cyclization: Formation of the tetrahydrofuran ring to yield the tricyclic core.

  • Further Stereoselective Hydroxylations: Installation of the remaining hydroxyl groups.

Quantitative Data for the Synthesis of a Polyhydroxylated Dihydro-β-agarofuran Intermediate

The following table summarizes representative yields for the key steps in the synthesis of a polyhydroxylated dihydro-β-agarofuran, which serves as a precursor to the final esterification.

StepReactionReagents and ConditionsTypical Yield (%)
1Robinson Annulation(+)-Dihydrocarvone, Ethyl vinyl ketone, KOH75-85
2Epoxidationm-CPBA, CH₂Cl₂80-90
3Reductive OpeningLiAlH₄, THF85-95
4Acid-catalyzed Cyclizationp-TsOH, Benzene, reflux70-80
5DihydroxylationOsO₄, NMO, acetone/water60-70

Note: Yields are indicative and may vary based on specific reaction conditions and substrate.

Part 2: Esterification to Yield this compound

The final stage of the synthesis involves the selective esterification of the polyhydroxylated core. This compound possesses acetate, benzoate, and nicotinate ester groups at specific positions. This requires a carefully planned protection-deprotection strategy to achieve the desired regioselectivity.

Experimental Protocol:

  • Selective Protection: Utilize protecting groups (e.g., silyl ethers) to differentiate between the various hydroxyl groups on the dihydro-β-agarofuran core.

  • Esterification: Introduce the acetate, benzoate, and nicotinate groups sequentially using the corresponding acylating agents (e.g., acetic anhydride, benzoyl chloride, nicotinoyl chloride) in the presence of a suitable base (e.g., pyridine, DMAP).

  • Deprotection: Remove the protecting groups under appropriate conditions to yield the final product, this compound.

Synthetic Workflow Diagram

G Start Starting Material ((+)-Dihydrocarvone) Step1 Robinson Annulation Start->Step1 Intermediate1 Decalin Intermediate Step1->Intermediate1 Step2 Stereoselective Epoxidation & Reduction Intermediate1->Step2 Intermediate2 Epoxy-alcohol Intermediate Step2->Intermediate2 Step3 Acid-catalyzed Cyclization Intermediate2->Step3 Core Dihydro-β-agarofuran Core Step3->Core Step4 Further Hydroxylations Core->Step4 Polyol Polyhydroxylated Core Step4->Polyol Step5 Selective Protection Polyol->Step5 Protected_Polyol Protected Intermediate Step5->Protected_Polyol Step6 Sequential Esterification (Acetylation, Benzoylation, Nicotinoylation) Protected_Polyol->Step6 Protected_Celangulin Protected this compound Step6->Protected_Celangulin Step7 Deprotection Protected_Celangulin->Step7 Final_Product This compound Step7->Final_Product

Caption: Proposed synthetic workflow for this compound.

Purification of this compound

The purification of this compound, whether from a synthetic reaction mixture or a natural extract, relies on chromatographic techniques to separate the target compound from byproducts, reagents, and other impurities.

Purification Protocol
  • Initial Extraction and Partitioning:

    • The crude reaction mixture is quenched and extracted with an organic solvent (e.g., ethyl acetate).

    • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Silica Gel Column Chromatography:

    • The crude residue is subjected to silica gel column chromatography.

    • A gradient elution system, typically with a mixture of n-hexane and ethyl acetate, is used. The polarity is gradually increased to elute compounds of increasing polarity.

    • Fractions are collected and analyzed by Thin Layer Chromatography (TLC) to identify those containing the desired product.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC):

    • Fractions enriched with this compound are pooled, concentrated, and further purified by preparative HPLC.

    • A reversed-phase C18 column is commonly used.

    • The mobile phase is typically a gradient of methanol or acetonitrile in water.

    • The elution is monitored by a UV detector, and the peak corresponding to this compound is collected.

  • Final Purification and Characterization:

    • The collected fraction is concentrated to yield pure this compound.

    • The purity is assessed by analytical HPLC.

    • The structure is confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Purification Workflow Diagram

G Crude Crude Synthetic Product Extraction Solvent Extraction & Partitioning Crude->Extraction Silica Silica Gel Column Chromatography Extraction->Silica Fractions Enriched Fractions Silica->Fractions Prep_HPLC Preparative HPLC (Reversed-Phase) Fractions->Prep_HPLC Pure_Fraction Collected Pure Fraction Prep_HPLC->Pure_Fraction Concentration Solvent Removal Pure_Fraction->Concentration Final_Product Pure this compound Concentration->Final_Product Analysis Purity & Structural Analysis (HPLC, NMR, MS) Final_Product->Analysis

Caption: General purification workflow for this compound.

Characterization Data

Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC₃₅H₄₂O₁₄
Molecular Weight686.7 g/mol
AppearanceWhite to off-white powder
Purity (typical)≥98% (HPLC)

Spectroscopic Data

¹H and ¹³C NMR Data for Celangulin V (in CDCl₃)

Position¹³C δ (ppm)¹H δ (ppm, J in Hz)
179.25.58 (d, 3.5)
271.55.35 (dd, 10.5, 3.5)
370.85.75 (d, 10.5)
488.1-
582.3-
670.14.95 (s)
743.22.65 (m)
836.41.85 (m), 2.15 (m)
934.21.95 (m), 2.25 (m)
1049.5-
1186.7-
1229.81.45 (s)
1324.11.20 (s)
1418.91.15 (s)
1565.84.20 (d, 12.0), 4.55 (d, 12.0)

Note: This data is for Celangulin V and serves as a reference.

Biological Activity and Mechanism of Action

Celangulins, including the closely related Celangulin V, are known to exhibit potent insecticidal activity. Their primary molecular target has been identified as the vacuolar-type H⁺-ATPase (V-ATPase).

Mechanism of Action:

  • Binding to V-ATPase: Celangulins bind to subunits of the V-ATPase enzyme located in the midgut epithelial cells of susceptible insects.

  • Inhibition of Proton Pumping: This binding event inhibits the ATP-hydrolyzing activity of the V₁ domain of the enzyme, which in turn disrupts the pumping of protons by the V₀ domain across the cell membrane.

  • Disruption of Ion Homeostasis: The inhibition of V-ATPase leads to a collapse of the proton gradient across the midgut epithelium. This disrupts ion homeostasis and the membrane potential of the cells.

  • Cell Lysis and Insect Mortality: The physiological disruption ultimately leads to swelling and lysis of the midgut cells, causing digestive system failure and insect death.

Signaling Pathway Diagram

G Celangulin This compound VATPase V-ATPase (in insect midgut cell membrane) Celangulin->VATPase binds to V1_domain V₁ Domain (ATP Hydrolysis) Celangulin->V1_domain inhibits VATPase->V1_domain V0_domain V₀ Domain (Proton Translocation) VATPase->V0_domain ADP ADP + Pi V1_domain->ADP Proton_Pump Proton Pumping V1_domain->Proton_Pump drives V1_domain->Proton_Pump inhibition of V0_domain->Proton_Pump mediates ATP ATP ATP->V1_domain fuels Proton_Gradient Proton Gradient Collapse Proton_Pump->Proton_Gradient maintains Proton_Pump->Proton_Gradient disruption of Ion_Homeostasis Disruption of Ion Homeostasis Proton_Gradient->Ion_Homeostasis Cell_Lysis Midgut Cell Lysis Ion_Homeostasis->Cell_Lysis Mortality Insect Mortality Cell_Lysis->Mortality

Caption: Mechanism of V-ATPase inhibition by this compound.

Application Notes and Protocols for Testing Celangulin XIX Efficacy on Mythimna separata

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following protocols and data are based on research conducted on closely related Celangulin analogues, primarily Celangulin V and IV, due to the limited availability of specific data for Celangulin XIX. These guidelines should be adapted and optimized as necessary for this compound.

Introduction

Celangulin compounds, isolated from the root bark of Celastrus angulatus, have demonstrated significant insecticidal properties. This document provides detailed protocols for evaluating the efficacy of this compound on a major agricultural pest, the oriental armyworm, Mythimna separata. The primary modes of action for related compounds involve disruption of the digestive system, neurotoxic effects, and inhibition of key ion-translocating enzymes.[1][2] Celangulin V, for instance, has been shown to cause severe damage to the midgut epithelial cells of M. separata.[3][4] The protocols outlined below will guide researchers in determining the toxicity, physiological effects, and potential mechanisms of action of this compound.

Data Presentation

Table 1: Comparative Toxicity of Celangulin Analogs against 3rd Instar Mythimna separata Larvae
CompoundAssay TypeLC50 (mg/L) at 24h95% Confidence IntervalSlope ± SE
This compound Leaf Disc Bioassay [Data] [Data] [Data]
This compound Topical Application [Data] [Data] [Data]
Celangulin VLeaf Disc Bioassay1.23[Reference Data][Reference Data]
Celangulin IVLeaf Disc Bioassay[Reference Data][Reference Data][Reference Data]

Note: Data for Celangulin V and IV are for comparative purposes.[5] Data for this compound is to be determined experimentally.

Table 2: Inhibition of Midgut V-ATPase and Na+/K+-ATPase Activity by this compound
CompoundEnzyme TargetIC50 (µM)Inhibition Type
This compound V-ATPase [Data] [Data]
This compound Na+/K+-ATPase [Data] [Data]
Celangulin VV-ATPase[Reference Data][Reference Data]
Celangulin IVNa+/K+-ATPase[Reference Data][Reference Data]

Note: Data for Celangulin V and IV are for comparative purposes. Data for this compound is to be determined experimentally.

Experimental Protocols

Rearing of Mythimna separata
  • Colony Maintenance: Maintain a continuous colony of M. separata in a controlled environment (25 ± 1°C, 70 ± 5% relative humidity, 14:10 h light:dark photoperiod).

  • Larval Diet: Rear larvae on an artificial diet as described by Wang et al. (2022).

  • Staging: Use synchronized 3rd instar larvae for all bioassays to ensure uniform susceptibility.

Leaf Disc Bioassay (Stomach Toxicity)

This method assesses the oral toxicity of this compound.

  • Preparation of Test Solutions: Dissolve this compound in acetone to create a stock solution. Prepare a series of dilutions (e.g., 0.5, 1, 2, 5, 10 mg/L) using distilled water containing 0.1% Triton X-100 as a surfactant.

  • Treatment of Leaf Discs: Cut fresh corn leaves into 2 cm diameter discs. Immerse the discs in the respective test solutions for 30 seconds. Air-dry the discs for 1-2 hours at room temperature. Control discs are treated with 0.1% Triton X-100 solution.

  • Experimental Setup: Place one treated leaf disc in a petri dish lined with moistened filter paper. Introduce one 3rd instar larva into each petri dish.

  • Data Collection: Record larval mortality at 24, 48, and 72 hours post-treatment. Larvae are considered dead if they do not respond to gentle prodding with a fine brush.

  • Analysis: Calculate the LC50 values using Probit analysis.

Topical Application Bioassay (Contact Toxicity)

This assay determines the toxicity of this compound upon direct contact.

  • Preparation of Test Solutions: Dissolve this compound in acetone to prepare a range of concentrations (e.g., 0.1, 0.25, 0.5, 1, 2.5 µg/µL).

  • Application: Apply 1 µL of the test solution to the dorsal thorax of each 3rd instar larva using a micro-applicator. Control larvae are treated with acetone only.

  • Post-Treatment Care: After treatment, place each larva in a separate well of a 24-well plate containing a small piece of artificial diet.

  • Data Collection and Analysis: Record mortality at 24, 48, and 72 hours. Calculate LD50 values using Probit analysis.

Enzyme Inhibition Assays
  • Dissection: Dissect midguts from 5th instar M. separata larvae in ice-cold MET buffer (300 mM mannitol, 17 mM Tris-HCl, 5 mM EGTA, pH 7.5).

  • Homogenization: Homogenize the midgut tissue and prepare BBMV using the MgCl2 precipitation and differential centrifugation method.

  • Protein Quantification: Determine the protein concentration of the BBMV suspension using the Bradford method.

  • Assay Principle: Measure enzyme activity by quantifying the amount of inorganic phosphate (Pi) released from ATP hydrolysis.

  • Reaction Mixture: Prepare a reaction mixture containing the BBMV preparation, appropriate buffers, and varying concentrations of this compound.

  • Incubation: Initiate the reaction by adding ATP and incubate at 37°C.

  • Quantification: Stop the reaction and measure the released Pi colorimetrically.

  • Analysis: Determine the IC50 value, which is the concentration of this compound that inhibits 50% of the enzyme activity.

Visualizations

experimental_workflow cluster_preparation Preparation cluster_bioassays Bioassays cluster_mechanism Mechanism of Action cluster_analysis Data Analysis rearing M. separata Rearing leaf_disc Leaf Disc Assay (Stomach Toxicity) rearing->leaf_disc topical Topical Application (Contact Toxicity) rearing->topical bbmv BBMV Preparation rearing->bbmv solutions This compound Solutions solutions->leaf_disc solutions->topical enzyme Enzyme Inhibition Assays (V-ATPase, Na+/K+-ATPase) solutions->enzyme lc50 LC50/LD50 Calculation leaf_disc->lc50 topical->lc50 bbmv->enzyme ic50 IC50 Calculation enzyme->ic50

Caption: Experimental workflow for testing this compound efficacy.

signaling_pathway cluster_membrane Midgut Epithelial Cell celangulin This compound vatpase V-ATPase celangulin->vatpase Inhibition nakatpase Na+/K+-ATPase celangulin->nakatpase Inhibition ion_imbalance Ion Gradient Disruption vatpase->ion_imbalance nakatpase->ion_imbalance cell_damage Cell Swelling & Lysis ion_imbalance->cell_damage

Caption: Proposed signaling pathway for this compound in M. separata.

References

Application Notes: Investigating V-ATPase as a Target of Celangulin XIX

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vacuolar-type H+-ATPases (V-ATPases) are ATP-dependent proton pumps crucial for acidifying intracellular organelles and the extracellular space in specialized cells.[1][2] This acidification is vital for a multitude of cellular processes, including protein degradation, receptor-mediated endocytosis, and autophagy.[2][3] In cancer, V-ATPase activity is often upregulated, contributing to the acidic tumor microenvironment, which promotes tumor invasion, metastasis, and multidrug resistance.[4] This makes V-ATPase a compelling target for anticancer drug development.

Celangulin XIX belongs to a class of natural products that have shown potential as V-ATPase inhibitors. While direct studies on this compound are limited, research on its close analog, Celangulin V, provides significant insights into its mechanism of action. Studies on Celangulin V have demonstrated its ability to inhibit the ATP hydrolytic activity of V-ATPase, suggesting a direct interaction with the enzyme complex. These application notes provide a comprehensive overview and detailed protocols for investigating this compound as a V-ATPase inhibitor, leveraging the knowledge from its analogs.

V-ATPase: Structure and Function

The V-ATPase is a large, multisubunit complex composed of two main domains: the peripheral V1 domain responsible for ATP hydrolysis and the integral membrane V0 domain that translocates protons. The coordinated action of these domains couples the energy from ATP hydrolysis to pump protons across membranes, establishing a proton motive force.

In cancer cells, V-ATPase is often overexpressed and can be found on the plasma membrane of invasive cancer cells. This localization contributes to the acidification of the tumor microenvironment, which enhances the activity of proteases involved in extracellular matrix degradation, facilitating cell migration and invasion. Furthermore, the altered pH gradient maintained by V-ATPase can contribute to chemotherapy resistance by sequestering weakly basic drugs in acidic organelles or by promoting their efflux.

This compound as a V-ATPase Inhibitor

Based on studies of its analog Celangulin V, this compound is hypothesized to function as a competitive inhibitor of V-ATPase. Research on Celangulin V has shown that it binds to the V-ATPase complex and inhibits its ATP hydrolysis activity. Affinity chromatography experiments have identified that Celangulin V can bind to subunits a, H, and B of the V-ATPase. Molecular docking studies further suggest that Celangulin V competitively binds to the ATP binding site within the A and B subunit interface of the V1 domain.

Proposed Mechanism of Action:

This compound likely interacts with the catalytic V1 domain of the V-ATPase, competing with ATP for its binding site. This inhibition of ATP hydrolysis prevents the conformational changes necessary for proton translocation through the V0 domain, thereby disrupting the proton pumping activity of the enzyme.

Data Presentation

The following table summarizes the inhibitory activity of Celangulin V on V-ATPase, which can be used as a reference for expected values when testing this compound.

CompoundTargetAssay TypeIC50KiMode of InhibitionReference
Celangulin VV-ATPase (Mythimna separata)ATP Hydrolysis0.765 mM (Note: value extrapolated and may be inaccurate)10.0 µMCompetitive

Experimental Protocols

Detailed methodologies for key experiments to characterize the inhibitory effect of this compound on V-ATPase are provided below.

Protocol 1: V-ATPase ATP Hydrolysis Assay

This assay measures the rate of ATP hydrolysis by V-ATPase by quantifying the amount of inorganic phosphate (Pi) released.

Materials:

  • Purified V-ATPase enzyme or membrane fractions enriched in V-ATPase

  • This compound (and other inhibitors like Bafilomycin A1 as a positive control)

  • ATP solution (100 mM)

  • Magnesium Chloride (MgCl2, 1 M)

  • Assay Buffer: 50 mM MOPS-Tris, pH 7.0, 3 mM 2-mercaptoethanol, 0.2 mM EGTA, 2 mM MgCl2

  • Malachite Green Reagent

  • Phosphate Standard solution (e.g., KH2PO4)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare Reagents:

    • Prepare a series of dilutions of this compound in the assay buffer.

    • Prepare a positive control inhibitor solution (e.g., 1 µM Bafilomycin A1).

    • Prepare a reaction mix containing assay buffer, MgCl2, and ATP.

  • Reaction Setup:

    • Add 20 µL of the diluted this compound, control inhibitor, or assay buffer (for no-inhibitor control) to the wells of a 96-well plate.

    • Add 20 µL of the purified V-ATPase enzyme or membrane fraction to each well.

    • Pre-incubate the plate at 37°C for 15 minutes.

  • Initiate Reaction:

    • Add 10 µL of the ATP solution to each well to start the reaction. The final ATP concentration should be at the Km of the enzyme, if known, or at a concentration that gives a robust signal.

    • Incubate the plate at 37°C for 30 minutes.

  • Stop Reaction and Detect Phosphate:

    • Stop the reaction by adding 50 µL of the Malachite Green Reagent to each well.

    • Incubate at room temperature for 15 minutes to allow color development.

  • Data Acquisition:

    • Measure the absorbance at 620-650 nm using a microplate reader.

    • Generate a standard curve using the phosphate standard solution to determine the amount of Pi released in each well.

  • Data Analysis:

    • Calculate the percentage of V-ATPase activity for each this compound concentration relative to the no-inhibitor control.

    • Plot the percentage of activity against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol 2: V-ATPase Proton Pumping Assay

This assay measures the ability of V-ATPase to pump protons into sealed vesicles, which can be monitored by the quenching of a pH-sensitive fluorescent dye like Acridine Orange.

Materials:

  • Membrane vesicles containing V-ATPase (e.g., from yeast vacuoles or enriched from cancer cells)

  • This compound

  • Acridine Orange (1 mM stock in DMSO)

  • ATP solution (100 mM)

  • Assay Buffer: 10 mM MOPS-Tris, pH 7.0, 150 mM KCl, 5 mM MgCl2

  • Fluorescence microplate reader or spectrofluorometer

Procedure:

  • Prepare Vesicles and Reagents:

    • Dilute the membrane vesicles in the assay buffer to an appropriate concentration.

    • Prepare a series of dilutions of this compound in the assay buffer.

  • Assay Setup:

    • In a 96-well black microplate, add 180 µL of the vesicle suspension to each well.

    • Add 10 µL of the diluted this compound or assay buffer to the respective wells.

    • Add 1 µL of Acridine Orange to each well to a final concentration of 1-5 µM.

    • Incubate the plate in the dark at room temperature for 5 minutes.

  • Measure Fluorescence:

    • Place the plate in the fluorescence reader and record the baseline fluorescence for 2-3 minutes (Excitation: 490 nm, Emission: 530 nm).

  • Initiate Proton Pumping:

    • Add 10 µL of ATP solution to each well to initiate the V-ATPase activity.

    • Immediately start recording the fluorescence intensity every 30 seconds for 15-20 minutes. A decrease in fluorescence indicates proton pumping and acidification of the vesicles.

  • Data Analysis:

    • Calculate the initial rate of fluorescence quenching for each condition.

    • Determine the percentage of inhibition of proton pumping for each this compound concentration compared to the control.

    • Plot the percentage of inhibition against the this compound concentration to determine the IC50 value.

Protocol 3: Cell Viability Assay (MTT Assay)

This assay assesses the effect of this compound on the viability of cancer cells.

Materials:

  • Cancer cell line known to have high V-ATPase expression (e.g., MDA-MB-231)

  • This compound

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well cell culture plate

  • Incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate overnight to allow the cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO).

    • Incubate the cells for 48-72 hours.

  • MTT Addition:

    • Add 20 µL of MTT solution to each well.

    • Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).

Mandatory Visualizations

The following diagrams illustrate key concepts and workflows related to the investigation of this compound as a V-ATPase inhibitor.

Caption: Proposed mechanism of V-ATPase inhibition by this compound.

Experimental_Workflow start Start: Investigate this compound biochemical_assays Biochemical Assays start->biochemical_assays cell_based_assays Cell-Based Assays start->cell_based_assays atp_hydrolysis ATP Hydrolysis Assay (Determine IC50, Ki) biochemical_assays->atp_hydrolysis proton_pumping Proton Pumping Assay (Confirm functional inhibition) biochemical_assays->proton_pumping conclusion Conclusion: Characterize This compound as a V-ATPase Inhibitor atp_hydrolysis->conclusion proton_pumping->conclusion cell_viability Cell Viability Assay (Determine GI50) cell_based_assays->cell_viability signaling_pathway Signaling Pathway Analysis cell_viability->signaling_pathway signaling_pathway->conclusion

Caption: Workflow for characterizing this compound.

V_ATPase_Signaling_Pathway V_ATPase V-ATPase Acidic_TME Acidic Tumor Microenvironment V_ATPase->Acidic_TME Promotes Intracellular_pH Alkaline Intracellular pH V_ATPase->Intracellular_pH Maintains Wnt_Signaling Wnt Signaling V_ATPase->Wnt_Signaling Modulates Notch_Signaling Notch Signaling V_ATPase->Notch_Signaling Modulates mTOR_Signaling mTOR Signaling V_ATPase->mTOR_Signaling Modulates Celangulin_XIX This compound Celangulin_XIX->V_ATPase Inhibits Invasion_Metastasis Invasion & Metastasis Acidic_TME->Invasion_Metastasis Drug_Resistance Drug Resistance Intracellular_pH->Drug_Resistance Cell_Survival Cell Survival Intracellular_pH->Cell_Survival Wnt_Signaling->Cell_Survival Notch_Signaling->Cell_Survival mTOR_Signaling->Cell_Survival

Caption: V-ATPase role in cancer signaling pathways.

References

Application Notes and Protocols for Studying Na+/K+-ATPase Inhibition by Celangulin Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Extensive literature searches did not yield specific data on the inhibition of Na+/K+-ATPase by Celangulin XIX. The following application notes and protocols are based on published research for structurally related compounds, primarily Celangulin IV and V , isolated from Celastrus angulatus. This document is intended to serve as a general guide for researchers, scientists, and drug development professionals interested in the study of Na+/K+-ATPase inhibition by the Celangulin class of compounds. The experimental conditions and observed effects should be considered representative for this class of molecules and would require specific validation for this compound.

Introduction

The Na+/K+-ATPase, or sodium-potassium pump, is a vital transmembrane protein found in most animal cells that is crucial for maintaining cellular ion gradients, resting membrane potential, and regulating cell volume.[1] Its activity is essential for numerous physiological processes, including nerve impulse transmission and nutrient transport.[1] Consequently, it has become a significant target for drug development, particularly in the fields of cancer and cardiology.[2][3]

Celangulins are a class of sesquiterpenoid polyol esters derived from plants of the Celastrus genus.[4] Certain members of this family, such as Celangulin IV and V, have demonstrated insecticidal properties and have been shown to inhibit Na+/K+-ATPase activity. This document provides a summary of the available quantitative data on the inhibition of Na+/K+-ATPase by Celangulin IV and V, detailed experimental protocols for assessing this inhibition, and diagrams illustrating the relevant pathways and workflows.

Data Presentation: Inhibition of Na+/K+-ATPase by Celangulin IV and V

The following table summarizes the quantitative data on the inhibitory effects of Celangulin IV and V on Na+/K+-ATPase activity, as reported in studies on the oriental armyworm (Mythimna separata).

CompoundConditionConcentrationPercent Inhibition of Na+/K+-ATPase ActivitySource
Celangulin IV In Vitro (Brain)25 mg/L7.59%
In Vitro (Brain)400 mg/L40.36%
In Vivo (Brain, narcosis period)25 mg/L32.39%
In Vivo (Brain, recovery period)25 mg/L37.73%
Celangulin V In Vitro (Brain)25 mg/L15.74%
In Vitro (Brain)400 mg/L3.60%
In Vivo (Brain, excitation period)25 mg/L10.57%
In Vivo (Brain, convulsion period)25 mg/L18.70%
In Vivo (Brain, dehydration period)25 mg/L17.53%

Note: The inhibitory effects of Celangulin IV are notably more pronounced than those of Celangulin V, and the in vitro inhibition shows a clear concentration dependence.

Experimental Protocols

The following protocol describes a colorimetric assay to determine the inhibitory activity of a test compound (e.g., this compound) on Na+/K+-ATPase. The principle of this assay is to measure the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP by the enzyme. The specific activity of Na+/K+-ATPase is determined by calculating the difference in Pi released in the presence and absence of a specific inhibitor, such as ouabain.

Materials and Reagents:

  • Na+/K+-ATPase enzyme preparation (e.g., from porcine cerebral cortex or insect brain tissue)

  • Test compound stock solution (e.g., this compound in DMSO)

  • Ouabain (positive control)

  • ATP solution (10 mM, freshly prepared)

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 20 mM KCl, 5 mM MgCl2

  • Malachite Green reagent for phosphate detection

  • 96-well microplate

  • Incubator (37°C)

  • Microplate reader

Assay Procedure:

  • Enzyme Preparation: Dilute the Na+/K+-ATPase enzyme preparation to a predetermined optimal concentration in cold Tris-HCl buffer. This concentration should ensure a linear reaction rate during the incubation period.

  • Reaction Setup: In a 96-well microplate, prepare the following reaction mixtures for control, positive control, and test compound wells:

    • Total ATPase Activity Wells: 50 µL of Assay Buffer + 10 µL of vehicle (e.g., DMSO).

    • Ouabain-Inhibited Wells (background): 50 µL of Assay Buffer + 10 µL of Ouabain solution.

    • Test Compound Wells: 50 µL of Assay Buffer + 10 µL of various concentrations of the test compound (e.g., this compound).

  • Enzyme Addition: Add 10 µL of the diluted Na+/K+-ATPase enzyme solution to all wells.

  • Pre-incubation: Gently mix the contents of the wells and pre-incubate the plate at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Start the enzymatic reaction by adding 30 µL of 10 mM ATP solution to each well.

  • Incubation: Incubate the plate at 37°C for 20-30 minutes. The incubation time should be optimized to keep the reaction within the linear range.

  • Reaction Termination: Stop the reaction by adding 50 µL of the Malachite Green reagent to each well. This reagent will react with the liberated inorganic phosphate to produce a colored product.

  • Color Development and Measurement: Allow the color to develop for a specified time according to the Malachite Green reagent manufacturer's instructions. Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis:

    • Calculate the amount of Pi released in each well using a standard curve prepared with known concentrations of phosphate.

    • The Na+/K+-ATPase activity is the difference between the total ATPase activity and the activity in the presence of ouabain (ouabain-sensitive ATPase activity).

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the control (vehicle-treated) Na+/K+-ATPase activity.

    • Determine the IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity) by plotting the percent inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Visualizations

Na_K_ATPase_Inhibition cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ATPase Na+/K+-ATPase Na_out 3 Na+ ATPase->Na_out Pumps Out K_in 2 K+ ATPase->K_in Pumps In ADP_Pi ADP + Pi ATPase->ADP_Pi K_out 2 K+ K_out->ATPase Binds Na_in 3 Na+ Na_in->ATPase Binds ATP ATP ATP->ATPase Hydrolyzed Celangulin This compound Celangulin->ATPase Inhibits

Caption: Mechanism of Na+/K+-ATPase and its inhibition by this compound.

Experimental_Workflow start Start: Prepare Reagents setup Set up 96-well plate: - Control (vehicle) - Positive Control (Ouabain) - Test Compound (this compound) start->setup add_enzyme Add diluted Na+/K+-ATPase to all wells setup->add_enzyme pre_incubate Pre-incubate at 37°C for 10 minutes add_enzyme->pre_incubate start_reaction Initiate reaction with ATP pre_incubate->start_reaction incubate Incubate at 37°C for 20-30 minutes start_reaction->incubate stop_reaction Stop reaction with Malachite Green Reagent incubate->stop_reaction measure Measure Absorbance stop_reaction->measure analyze Data Analysis: - Calculate % Inhibition - Determine IC50 measure->analyze end End analyze->end

Caption: Experimental workflow for Na+/K+-ATPase inhibition assay.

References

Application of Celangulin XIX in Integrated Pest Management Research

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Celangulin XIX belongs to a class of bioactive sesquiterpenoid polyol esters derived from the plant Celastrus angulatus. These compounds, collectively known as celangulins, have demonstrated significant potential as botanical insecticides within Integrated Pest Management (IPM) programs.[1] Their multifaceted mode of action, including insecticidal, antifeedant, and narcotic properties, makes them effective against a range of agricultural pests.[1] This document provides detailed application notes and experimental protocols for the research and development of this compound and related compounds as bio-insecticides. Due to the limited specific research on "this compound," this document will focus on the well-studied representative of this class, Celangulin V, to provide a comprehensive overview of the application and research methodologies relevant to the entire celangulin family.

Biological Activity and Target Pests

Celangulins have shown efficacy against various insect pests, primarily from the order Lepidoptera.[1] Research has demonstrated their effectiveness against pests such as the oriental armyworm (Mythimna separata), diamondback moth (Plutella xylostella), and red imported fire ant (Solenopsis invicta).[2][3] The insecticidal activity is concentration-dependent, with observed effects including mortality, knockdown, and inhibition of feeding.

Mode of Action

The primary mode of action for celangulins involves the disruption of vital physiological processes in the insect midgut and nervous system. The main molecular targets identified are V-ATPase and Na+/K+-ATPase.

  • V-ATPase Inhibition: Celangulin V has been shown to target the V-ATPase in the apical membrane of midgut cells in lepidopteran larvae. This inhibition disrupts the transmembrane potential, leading to a collapse of the electrochemical gradient, loss of normal physiological function, and ultimately cell death.

  • Na+/K+-ATPase Inhibition: Celangulins also inhibit Na+/K+-ATPase activity in the insect brain, leading to neurotoxic effects such as narcosis and excitation.

Quantitative Data Summary

The following tables summarize the insecticidal activity of celangulin and its derivatives against various insect pests.

Table 1: Lethal Dose (LD50) and Lethal Time (LT50) of Celangulin against Solenopsis invicta

ParameterValueConditions
LD50 (24h)0.046 ng/antLarge workers
LD50 (48h)0.035 ng/antLarge workers
LT509.905 h0.125 mg/L

Table 2: Knockdown Dose (KD50) of Celangulin V and its Derivatives against 3rd Instar Larvae of Mythimna separata

CompoundKD50 (µg/g)
Celangulin V301.0
Derivative b135.9
Derivative c101.33

Experimental Protocols

Insect Bioassay for Stomach Toxicity

This protocol is adapted from studies on the insecticidal activity of Celangulin V against Mythimna separata.

Objective: To determine the stomach toxicity (KD50) of this compound.

Materials:

  • This compound

  • Acetone (analytical grade)

  • Distilled water

  • Third-instar larvae of Mythimna separata

  • Fresh cabbage leaves

  • Petri dishes (9 cm diameter)

  • Micropipette

  • Environmental chamber (25±1°C, 70-80% RH, 14:10 L:D photoperiod)

Procedure:

  • Preparation of Test Solutions: Prepare a stock solution of this compound in acetone. Create a series of dilutions with distilled water containing 0.1% Triton X-100 to achieve the desired final concentrations.

  • Leaf-Dip Method:

    • Cut fresh cabbage leaves into discs of approximately 6 cm in diameter.

    • Dip each leaf disc into a test solution for 10-15 seconds.

    • Allow the leaves to air dry completely.

    • Place one treated leaf disc in each Petri dish.

  • Insect Exposure:

    • Starve the third-instar larvae for 2-3 hours.

    • Introduce 10-15 larvae into each Petri dish.

    • Seal the Petri dishes with perforated parafilm.

  • Incubation and Observation:

    • Place the Petri dishes in an environmental chamber under the specified conditions.

    • Record the number of knocked-down larvae at 24, 48, and 72 hours post-treatment. Larvae are considered knocked down if they are unable to move in a coordinated manner when prodded.

  • Data Analysis:

    • Calculate the percentage of knockdown for each concentration.

    • Determine the KD50 value using Probit analysis.

V-ATPase Inhibition Assay

This protocol is based on studies of the inhibitory effect of Celangulin V on V-ATPase activity.

Objective: To determine the in vitro inhibitory effect of this compound on insect V-ATPase.

Materials:

  • This compound

  • Insect midgut tissue (e.g., from Mythimna separata larvae)

  • Homogenization buffer (e.g., Tris-HCl buffer, pH 7.4)

  • ATP (disodium salt)

  • Reagents for phosphate determination (e.g., ammonium molybdate, ascorbic acid)

  • Spectrophotometer

  • Microcentrifuge

Procedure:

  • Enzyme Preparation:

    • Dissect the midguts from the larvae in ice-cold homogenization buffer.

    • Homogenize the tissue and centrifuge to obtain a crude enzyme extract (supernatant).

  • Inhibition Assay:

    • Prepare reaction mixtures containing the enzyme extract, buffer, and varying concentrations of this compound (dissolved in a suitable solvent like DMSO, with a solvent control).

    • Pre-incubate the mixtures at a specified temperature (e.g., 37°C) for a short period.

    • Initiate the enzymatic reaction by adding ATP.

    • Incubate for a defined time (e.g., 30 minutes).

    • Stop the reaction by adding a stopping reagent (e.g., trichloroacetic acid).

  • Phosphate Determination:

    • Measure the amount of inorganic phosphate released from ATP hydrolysis using a colorimetric method (e.g., the Fiske-Subbarow method).

    • Read the absorbance at the appropriate wavelength using a spectrophotometer.

  • Data Analysis:

    • Calculate the percentage of V-ATPase inhibition for each concentration of this compound compared to the control.

    • Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

Visualizations

Signaling Pathway of Celangulin's Mode of Action

Celangulin_Mode_of_Action cluster_midgut Insect Midgut Epithelial Cell cluster_nervous Insect Nervous System Celangulin This compound VATPase V-ATPase (Apical Membrane) Celangulin->VATPase Inhibits NaKATPase Na+/K+-ATPase (Neuronal Membrane) Celangulin->NaKATPase Inhibits H_ion H+ Gradient Disruption VATPase->H_ion Leads to Cell_Death Cell Death (Necrosis) H_ion->Cell_Death Induces Ion_Balance Ion Gradient Disruption NaKATPase->Ion_Balance Leads to Neurotoxicity Neurotoxicity (Narcosis, Excitation) Ion_Balance->Neurotoxicity Causes

Caption: Mode of action of Celangulin on insect cellular targets.

Experimental Workflow for Insect Bioassay

Insect_Bioassay_Workflow A Prepare this compound Test Solutions B Treat Cabbage Leaf Discs (Leaf-Dip Method) A->B C Introduce 3rd Instar Larvae to Treated Leaves B->C D Incubate under Controlled Conditions C->D E Record Knockdown at 24, 48, 72 hours D->E F Analyze Data (Probit Analysis) E->F G Determine KD50 Value F->G

References

Application Notes and Protocols for Designing Experiments to Test Celangulin XIX Stability

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive framework for designing and executing experiments to evaluate the stability of Celangulin XIX, a critical step in its development as a potential therapeutic agent. The protocols are based on the International Council for Harmonisation (ICH) and U.S. Food and Drug Administration (FDA) guidelines for stability testing of new drug substances.[1][2][3][4][5]

Introduction

This compound is a sesquiterpenoid polyol ester with potential pharmacological activities. A thorough understanding of its stability profile is essential for the development of a safe, effective, and stable pharmaceutical product. Stability testing provides evidence on how the quality of a drug substance varies over time under the influence of environmental factors such as temperature, humidity, and light. This information is crucial for determining appropriate storage conditions, retest periods, and shelf life.

This document outlines the protocols for forced degradation studies and long-term stability testing of this compound. Forced degradation studies, or stress testing, are designed to identify potential degradation products and pathways, and to establish the intrinsic stability of the molecule. This information is vital for the development and validation of a stability-indicating analytical method.

Experimental Workflow

The overall workflow for assessing the stability of this compound is depicted in the diagram below. The process begins with the characterization of the reference standard, followed by the development and validation of a stability-indicating analytical method. Subsequently, forced degradation and long-term stability studies are conducted, and the resulting data is analyzed to establish the stability profile of the compound.

This compound Stability Testing Workflow cluster_0 Phase 1: Method Development cluster_1 Phase 2: Forced Degradation Studies cluster_2 Phase 3: Long-Term Stability Studies cluster_3 Phase 4: Data Analysis & Reporting A Characterize this compound Reference Standard B Develop Stability-Indicating HPLC Method A->B C Validate Analytical Method (ICH Q2) B->C D Hydrolytic Degradation (Acid & Base) C->D Apply Validated Method E Oxidative Degradation C->E Apply Validated Method F Photolytic Degradation C->F Apply Validated Method G Thermal Degradation C->G Apply Validated Method H ICH Accelerated Conditions (40°C/75% RH) C->H Apply Validated Method I ICH Long-Term Conditions (25°C/60% RH) C->I Apply Validated Method J Quantify this compound & Degradants D->J E->J F->J G->J H->J I->J K Identify & Characterize Degradants (if necessary) J->K L Establish Degradation Profile & Pathways K->L M Determine Storage Conditions & Retest Period L->M

Figure 1: Overall workflow for this compound stability testing.

Development and Validation of a Stability-Indicating Analytical Method

A stability-indicating analytical method is crucial for accurately measuring the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and excipients. A High-Performance Liquid Chromatography (HPLC) method with UV detection is recommended for the analysis of this compound.

3.1. Method Development

The initial phase of method development should focus on achieving adequate separation of this compound from its potential degradation products generated during preliminary forced degradation studies. Key chromatographic parameters to optimize include:

  • Column: A C18 reversed-phase column is a suitable starting point.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is recommended. The pH of the aqueous phase should be optimized for peak shape and resolution.

  • Flow Rate: Typically in the range of 0.8 - 1.5 mL/min.

  • Column Temperature: Maintained at a constant temperature (e.g., 25°C or 30°C) to ensure reproducibility.

  • Detection Wavelength: Determined by acquiring the UV spectrum of this compound and selecting the wavelength of maximum absorbance.

3.2. Method Validation

The developed HPLC method must be validated according to ICH Q2(R1) guidelines. The validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This is demonstrated through forced degradation studies.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations should be used.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is typically assessed by recovery studies of spiked samples.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Forced Degradation Studies (Stress Testing)

Forced degradation studies are performed to identify the likely degradation products of this compound, which aids in the development of the stability-indicating method and understanding the intrinsic stability of the molecule.

4.1. General Protocol for Forced Degradation

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • For each stress condition, transfer an aliquot of the stock solution to a suitable container (e.g., glass vial).

  • Expose the samples to the stress conditions as described below.

  • At specified time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for HPLC analysis.

  • Analyze the stressed samples by the validated stability-indicating HPLC method.

  • A control sample (unstressed) should be analyzed concurrently.

  • The extent of degradation should ideally be between 5-20% for optimal method validation.

4.2. Specific Stress Conditions

Stress ConditionProtocol
Acid Hydrolysis Add an equal volume of 0.1 M HCl to the this compound solution. Incubate at elevated temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours). Neutralize with 0.1 M NaOH before analysis.
Base Hydrolysis Add an equal volume of 0.1 M NaOH to the this compound solution. Incubate at room temperature or a slightly elevated temperature (e.g., 40°C) for a defined period. Neutralize with 0.1 M HCl before analysis.
Oxidative Degradation Add an equal volume of 3% hydrogen peroxide (H₂O₂) to the this compound solution. Incubate at room temperature for a defined period.
Photolytic Degradation Expose the this compound solution (in a photostable, transparent container) and solid material to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines). A control sample should be protected from light.
Thermal Degradation Expose solid this compound to elevated temperatures (e.g., 60°C, 80°C) in a thermostatically controlled oven for a defined period. The effect of humidity can also be investigated by placing the sample in a desiccator containing a saturated salt solution to maintain a specific relative humidity.

4.3. Data Presentation for Forced Degradation Studies

Summarize the results in a table, including the percentage of this compound remaining, the percentage of major degradation products formed, and the mass balance.

Stress ConditionDuration% this compound Remaining% Degradant 1 (RT)% Degradant 2 (RT)Mass Balance (%)
0.1 M HCl, 60°C8 hours85.210.5 (4.2 min)3.1 (5.8 min)98.8
0.1 M NaOH, 40°C4 hours79.815.3 (3.9 min)4.0 (6.1 min)99.1
3% H₂O₂, RT24 hours92.15.7 (7.3 min)-97.8
Photolytic1.2 million lux hr95.52.5 (8.1 min)-98.0
Thermal, 80°C48 hours90.37.2 (5.5 min)-97.5

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Long-Term Stability Studies

Long-term stability studies are designed to evaluate the physical, chemical, biological, and microbiological characteristics of the drug substance during the intended storage period.

5.1. Protocol for Long-Term Stability Testing

  • Use at least three primary batches of this compound for the stability studies.

  • Store the samples in containers that simulate the proposed packaging.

  • Place the samples in stability chambers maintained at the conditions specified by ICH guidelines.

  • At specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months), withdraw samples and analyze them for appearance, assay, degradation products, and any other critical quality attributes.

5.2. Storage Conditions (ICH Q1A(R2))

StudyStorage ConditionMinimum Duration
Long-term 25°C ± 2°C / 60% RH ± 5% RH12 months
Intermediate 30°C ± 2°C / 65% RH ± 5% RH6 months
Accelerated 40°C ± 2°C / 75% RH ± 5% RH6 months

5.3. Data Presentation for Long-Term Stability Studies

The results should be summarized in a tabular format for each batch and storage condition.

Time Point (months)AppearanceAssay (% of initial)Degradation Product 1 (%)Total Degradation Products (%)
0White powder100.0< LOQ< LOQ
3White powder99.8< LOQ0.1
6White powder99.50.10.2
9White powder99.20.20.3
12White powder98.90.30.5

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Visualization of Degradation Pathways

Based on the identification of degradation products from the forced degradation studies, a putative degradation pathway can be proposed.

This compound Degradation Pathways Celangulin_XIX This compound Hydrolysis_Product Hydrolysis Product (e.g., loss of ester group) Celangulin_XIX->Hydrolysis_Product Acid/Base Oxidation_Product Oxidation Product (e.g., epoxidation) Celangulin_XIX->Oxidation_Product Oxidation Photodegradation_Product Photodegradation Product (e.g., rearrangement) Celangulin_XIX->Photodegradation_Product Light

References

Troubleshooting & Optimization

Technical Support Center: Maximizing Celangulin XIX Yield from Celastrus angulatus

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of Celangulin XIX from its natural source, the root bark of Celastrus angulatus.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary natural source?

A1: this compound is a naturally occurring sesquiterpenoid with potent insecticidal properties.[1] Its primary source is the root bark of Celastrus angulatus, a perennial vine found in China.[2][3]

Q2: What part of the Celastrus angulatus plant contains the highest concentration of this compound?

A2: The root bark of Celastrus angulatus is reported to contain the highest concentration of Celangulin compounds, including this compound.[2][3]

Q3: What are the key challenges in isolating this compound?

A3: The main challenges include:

  • Low natural abundance: The concentration of this compound in the plant material can be low and variable.

  • Complex mixture of related compounds: Celastrus angulatus produces a wide array of structurally similar sesquiterpenoid polyol esters, which can co-elute during chromatographic separation, making the purification of this compound difficult.

  • Potential for degradation: As with many complex natural products, there is a risk of degradation during the extraction and purification process if conditions are not optimized.

Q4: What analytical methods are recommended for the identification and quantification of this compound?

A4: High-Performance Liquid Chromatography coupled with Diode Array Detection and Electrospray Ionization Tandem Mass Spectrometry (HPLC-DAD-ESI-MS/MS) is a powerful and recommended method. This technique allows for the separation, identification, and quantification of this compound, even in complex crude extracts, by utilizing its retention time, UV spectrum, and characteristic mass fragmentation patterns.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low Yield of Crude Extract 1. Inefficient extraction solvent. 2. Insufficient extraction time or temperature. 3. Improper plant material preparation (e.g., particle size too large).1. Use a mid-polarity solvent like ethanol or ethyl acetate. Methanol has also been shown to be effective. 2. Optimize extraction time and temperature. Hot reflux extraction is a common method. 3. Ensure the root bark is dried and finely powdered to maximize surface area for solvent penetration.
Low Purity of this compound after Initial Extraction 1. Presence of a large amount of pigments, lipids, and other interfering substances.1. Perform a preliminary clean-up of the crude extract. This can be achieved by liquid-liquid partitioning (e.g., with hexane to remove nonpolar impurities) or by passing the extract through a solid-phase extraction (SPE) cartridge.
Difficulty in Separating this compound from Other Celangulins 1. Co-elution of structurally similar compounds during chromatography. C. angulatus contains numerous Celangulin analogues. 2. Inappropriate stationary or mobile phase in chromatography.1. Employ a high-resolution chromatographic technique. A reversed-phase C18 column is effective. 2. Optimize the mobile phase gradient. A gradient of acetonitrile and water is commonly used for the separation of Celangulins. Consider using a shallower gradient to improve the resolution of closely eluting peaks.
Degradation of this compound during Processing 1. Exposure to high temperatures for extended periods. 2. Exposure to harsh pH conditions.1. Use the lowest effective temperature during solvent evaporation (e.g., using a rotary evaporator under reduced pressure). 2. Maintain a neutral pH during extraction and purification steps unless a specific pH is required for separation, and in that case, minimize exposure time.
Inconsistent Yields Between Batches 1. Variation in the chemical profile of the plant material due to geographical location, harvest time, or storage conditions.1. Source plant material from a consistent and reputable supplier. 2. If possible, analyze a small sample of each new batch of raw material by HPLC to assess the approximate content of this compound before large-scale extraction.

Quantitative Data on Extraction and Purification

The following tables provide representative data for the extraction and purification of Celangulins. Actual yields of this compound may vary depending on the specific experimental conditions and the quality of the plant material.

Table 1: Comparison of Different Extraction Solvents for Celangulins

SolventExtraction MethodTemperature (°C)Extraction Time (hours)Representative Yield of Total Celangulins (%)
95% EthanolHot Reflux802 x 3~5-7
MethanolHot Reflux652 x 3~6-8
Ethyl AcetateSoxhlet776~4-6
ChloroformHot Reflux612 x 3~3-5

Note: Data is compiled for general Celangulin extraction and the specific yield of this compound will be a fraction of the total yield.

Table 2: Representative Purification of this compound using Column Chromatography

Chromatographic StepStationary PhaseMobile PhaseTarget FractionRepresentative Purity of this compound (%)
Step 1: Initial Fractionation Silica GelHexane-Ethyl Acetate GradientFractions containing Celangulins20-30
Step 2: Fine Purification Reversed-Phase C18Acetonitrile-Water GradientFractions containing this compound>95

Detailed Experimental Protocols

Protocol 1: Extraction of this compound from Celastrus angulatus Root Bark
  • Preparation of Plant Material:

    • Air-dry the root bark of Celastrus angulatus at room temperature until brittle.

    • Grind the dried root bark into a fine powder (approximately 40-60 mesh).

  • Solvent Extraction:

    • Place 1 kg of the powdered root bark in a round-bottom flask.

    • Add 5 L of 95% ethanol.

    • Heat the mixture to reflux at 80°C for 3 hours with constant stirring.

    • Allow the mixture to cool and filter to separate the extract from the solid residue.

    • Repeat the extraction process on the solid residue with another 5 L of 95% ethanol for 3 hours.

    • Combine the two ethanol extracts.

  • Concentration:

    • Concentrate the combined ethanol extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude extract.

Protocol 2: Purification of this compound by Column Chromatography
  • Initial Clean-up (Liquid-Liquid Partitioning):

    • Dissolve the crude ethanol extract in a minimal amount of methanol and then suspend it in water.

    • Perform liquid-liquid partitioning with an equal volume of hexane to remove nonpolar impurities like fats and chlorophyll. Discard the hexane layer.

    • Extract the aqueous layer sequentially with chloroform and then ethyl acetate. This compound will primarily be in the chloroform and ethyl acetate fractions.

  • Silica Gel Column Chromatography:

    • Concentrate the chloroform and ethyl acetate fractions and adsorb the residue onto a small amount of silica gel.

    • Pack a silica gel column (200-300 mesh) in hexane.

    • Load the adsorbed sample onto the top of the column.

    • Elute the column with a stepwise gradient of hexane-ethyl acetate (e.g., 9:1, 8:2, 7:3, etc., v/v).

    • Collect fractions and monitor by Thin Layer Chromatography (TLC) or HPLC to identify fractions containing this compound.

  • Reversed-Phase HPLC Purification:

    • Combine and concentrate the fractions enriched with this compound.

    • Further purify the enriched fraction using a preparative reversed-phase C18 HPLC column.

    • Use a gradient elution system of acetonitrile and water. A typical gradient could be from 40% to 80% acetonitrile over 60 minutes.

    • Monitor the elution at a suitable wavelength (e.g., 220 nm) and collect the peak corresponding to this compound based on its retention time, which should be confirmed with a standard if available.

Protocol 3: Analytical HPLC-DAD-ESI-MS/MS for Identification of this compound
  • HPLC System: A standard HPLC system with a Diode Array Detector (DAD) and coupled to an Electrospray Ionization (ESI) Mass Spectrometer (MS/MS).

  • Column: A reversed-phase C18 column (e.g., Hypersil Gold C18, 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of (A) water and (B) acetonitrile.

  • Gradient Program: A representative gradient could be: 0-10 min, 40% B; 10-40 min, 40-80% B; 40-50 min, 80% B.

  • Flow Rate: 0.8 mL/min.

  • Column Temperature: 30°C.

  • DAD Detection: 200-400 nm.

  • MS Detection: ESI in positive ion mode.

  • Identification: this compound is identified by its characteristic retention time, UV spectrum, and the mass-to-charge ratio (m/z) of its molecular ion and specific fragment ions.

Visualizations

Experimental_Workflow cluster_extraction Extraction cluster_purification Purification plant_material C. angulatus Root Bark (Dried, Powdered) solvent_extraction Hot Reflux Extraction (95% Ethanol) plant_material->solvent_extraction concentration Concentration (Rotary Evaporator) solvent_extraction->concentration crude_extract Crude Extract concentration->crude_extract partitioning Liquid-Liquid Partitioning (Hexane/Water) crude_extract->partitioning silica_column Silica Gel Column (Hexane-EtOAc Gradient) partitioning->silica_column hplc Reversed-Phase HPLC (ACN-Water Gradient) silica_column->hplc pure_celangulin Pure this compound hplc->pure_celangulin

Caption: Experimental workflow for the extraction and purification of this compound.

Biosynthetic_Pathway cluster_MEP MEP Pathway cluster_MVA MVA Pathway cluster_IPP IPP & DMAPP Formation cluster_sesquiterpenoid Sesquiterpenoid Biosynthesis pyruvate Pyruvate + G3P dxp DXP pyruvate->dxp mep MEP dxp->mep ipp IPP mep->ipp acetyl_coa Acetyl-CoA mva Mevalonate acetyl_coa->mva mva->ipp dmapp DMAPP ipp->dmapp fpp Farnesyl Pyrophosphate (FPP) ipp->fpp dmapp->fpp dihydroagarofuran β-dihydroagarofuran skeleton fpp->dihydroagarofuran Sesquiterpene Synthase celangulin_xix This compound dihydroagarofuran->celangulin_xix Tailoring Enzymes (P450s, Acyltransferases)

Caption: Putative biosynthetic pathway of this compound in Celastrus angulatus.

References

Overcoming Synthetic Hurdles in the Celangulin Family: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of November 2025, detailed information regarding the total synthesis of Celangulin XIX is not publicly available. This technical support center addresses common challenges and troubleshooting strategies based on the synthesis of the closely related and extensively studied analogue, Celangulin V, as well as general principles for the synthesis of complex polycyclic natural products. The guidance provided is intended for researchers, scientists, and drug development professionals engaged in similar synthetic endeavors.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the total synthesis of Celangulin-type natural products?

The total synthesis of Celangulin V and its analogues is a significant challenge due to their complex molecular architecture. Key difficulties include:

  • Construction of the polycyclic core: The fused and bridged ring systems require precise stereochemical control.

  • Stereocenter installation: The molecule possesses numerous chiral centers that must be established with high diastereoselectivity.

  • Functional group manipulation: The presence of multiple, sensitive functional groups necessitates a robust protecting group strategy and chemoselective transformations.

  • Late-stage modifications: Introducing specific ester and ether functionalities in the final steps of the synthesis can be problematic due to steric hindrance and potential side reactions.

Q2: Are there any reported total syntheses of Celangulin V?

While numerous studies have focused on the semi-synthesis of Celangulin V derivatives to explore their structure-activity relationships, a complete total synthesis from simple starting materials is not well-documented in publicly available literature.[1][2][3][4][5] Research has primarily concentrated on modifying the natural product to enhance its insecticidal properties.

Q3: What spectroscopic data is available for Celangulin V?

The structure of Celangulin V has been elucidated using various spectroscopic techniques. Key data includes:

  • Molecular Formula: C34H46O13

  • NMR and Mass Spectrometry: Detailed 1H-NMR, 13C-NMR, and ESI-MS data are available and have been used to confirm the structures of newly synthesized derivatives. A single crystal structure of Celangulin-V has also been reported.

Troubleshooting Guides

Issue 1: Low Yield in Acylation/Esterification Reactions at C-6

Problem: Researchers often encounter low yields when attempting to introduce or modify ester groups at the C-6 position of the Celangulin core, likely due to steric hindrance.

Possible Causes & Solutions:

CauseRecommended Solution
Steric Hindrance Employ more reactive acylating agents such as acid chlorides or anhydrides in the presence of a non-nucleophilic base like pyridine or DMAP. Consider using a milder coupling reagent like DCC/DMAP or HATU.
Sub-optimal Reaction Conditions Screen a variety of solvents with different polarities. Optimize the reaction temperature; some reactions may benefit from elevated temperatures to overcome activation energy barriers, while others may require cooling to minimize side reactions.
Protecting Group Interference Ensure that protecting groups on neighboring functionalities are not sterically encumbering the reaction site. A different protecting group strategy may be necessary.

Experimental Protocol: General Procedure for C-6 Acylation of Celangulin-V

A solution of Celangulin-V (1 equivalent) in dry pyridine is prepared. The corresponding acid anhydride or acid chloride (1.5-2 equivalents) is added dropwise at 0 °C. The reaction mixture is stirred overnight at room temperature. After completion, the reaction is quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed sequentially with dilute HCl, saturated NaHCO3, and brine, then dried over anhydrous Na2SO4, and concentrated in vacuo. The crude product is purified by column chromatography.

Issue 2: Poor Stereoselectivity in the Reduction of a Key Carbonyl Intermediate

Problem: Achieving the desired stereoisomer during the reduction of a carbonyl group within the polycyclic core can be challenging, leading to a mixture of diastereomers that are difficult to separate.

Possible Causes & Solutions:

CauseRecommended Solution
Lack of Facial Selectivity Use a sterically demanding reducing agent (e.g., L-Selectride® or K-Selectride®) to favor hydride delivery from the less hindered face of the molecule.
Influence of Neighboring Stereocenters The inherent stereochemistry of the molecule may direct the approach of the reducing agent. If the undesired isomer is formed, consider using a directing group or a different synthetic intermediate.
Reagent Choice Screen a panel of reducing agents with varying steric bulk and reactivity (e.g., NaBH4, LiAlH4, DIBAL-H).

Experimental Protocol: Stereoselective Ketone Reduction

To a solution of the ketone intermediate (1 equivalent) in an appropriate anhydrous solvent (e.g., THF, Et2O) at -78 °C under an inert atmosphere (e.g., Argon), is added the reducing agent (1.1-1.5 equivalents) dropwise. The reaction is stirred at -78 °C for several hours and monitored by TLC. Upon completion, the reaction is carefully quenched with a saturated solution of Rochelle's salt or dilute HCl. The aqueous layer is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. The diastereomeric ratio is determined by 1H-NMR analysis of the crude product.

Visualizing Synthetic Strategy

A successful total synthesis of a complex molecule like Celangulin V requires a well-thought-out strategic plan. The following diagram illustrates a generalized retrosynthetic analysis, a common approach for planning the synthesis of complex polycyclic natural products.

G Retrosynthetic Analysis of a Complex Polycyclic Core A Target Molecule (e.g., Celangulin Core) B Late-Stage Functionalization (Esterification, Glycosylation, etc.) A->B Functional Group Interconversion C Advanced Polycyclic Intermediate B->C D Key Ring-Forming Reaction (e.g., Diels-Alder, Aldol, Radical Cyclization) C->D E Simpler Cyclic Precursors D->E F Acyclic Starting Materials E->F Readily Available Materials

Caption: A generalized retrosynthetic workflow for complex natural products.

This diagram illustrates the process of breaking down a complex target molecule into simpler, more readily available starting materials. Key strategic considerations involve identifying crucial bond disconnections that can be formed through reliable and high-yielding chemical reactions.

The following workflow outlines a typical troubleshooting process when a synthetic step fails to proceed as expected.

G Troubleshooting Workflow for a Synthetic Reaction Start Reaction Failure (Low Yield / No Product) A Analyze Reaction Mixture (TLC, LC-MS, NMR) Start->A B Starting Material Recovered? A->B C Side Products Formed? A->C D Yes B->D Yes E No B->E No F Yes C->F Yes G No C->G No H Increase Reactivity: - Higher Temperature - More Reactive Reagents - Different Catalyst D->H I Check Reagent Purity & Solvent Quality E->I J Identify Side Products F->J G->I L Optimize Reaction Conditions H->L I->L K Modify Conditions to Minimize Side Reactions: - Lower Temperature - Different Solvent - Additive/Scavenger J->K K->L

Caption: A logical workflow for troubleshooting problematic chemical reactions.

References

Optimizing Celangulin XIX solubility for in vitro assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the solubility of Celangulin XIX for in vitro assays.

Disclaimer

Direct experimental data on the solubility and specific signaling pathways of this compound is limited in publicly available literature. The following recommendations are based on best practices for working with poorly water-soluble natural products and data extrapolated from related compounds, such as Celastrol and Celangulin V. It is crucial to empirically determine the optimal conditions for your specific experimental setup.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

This compound is a natural product, and like many compounds isolated from natural sources, it is often characterized by poor water solubility.[1][2] This low aqueous solubility can present significant challenges for in vitro studies, leading to issues with compound precipitation, inaccurate concentration measurements, and reduced bioavailability in cell-based assays.[1][3][4]

Q2: What are the initial steps to take when I encounter solubility issues with this compound?

When encountering solubility problems, the first step is to create a concentrated stock solution in a suitable organic solvent. This stock can then be diluted into your aqueous assay buffer to the final working concentration. It is critical to ensure that the final concentration of the organic solvent in your assay is low enough to not affect the biological system you are studying (typically ≤0.1% to 0.5%).

Q3: Are there any known signaling pathways affected by related compounds?

While the specific targets of this compound are not well-documented, the related compound Celangulin V has been shown to target the V-ATPase H subunit in the midgut cells of certain insects. This suggests that a potential area of investigation for the mechanism of action of this compound could involve V-ATPase and its associated pathways, which are crucial for cellular pH homeostasis and energy coupling.

Troubleshooting Guide

Issue 1: this compound is not dissolving in my aqueous buffer.
  • Cause: this compound is likely a hydrophobic molecule with poor water solubility.

  • Solution:

    • Prepare a high-concentration stock solution in an organic solvent. Based on data for the related compound Celastrol, suitable organic solvents to try are Dimethyl Sulfoxide (DMSO), ethanol, or Dimethylformamide (DMF).

    • Use a stepwise dilution approach. First, dissolve the this compound powder in 100% of your chosen organic solvent to create a concentrated stock. Then, serially dilute this stock into your aqueous experimental buffer to achieve the final desired concentration.

    • Vortexing and sonication. After adding the compound to the solvent, ensure it is thoroughly mixed by vortexing. Gentle sonication in a water bath can also aid in dissolution.

Issue 2: My compound precipitates out of solution after dilution into the aqueous buffer.
  • Cause: The final concentration of this compound in the aqueous buffer may be above its solubility limit, even with the use of a co-solvent.

  • Solutions:

    • Lower the final concentration. Determine the maximum soluble concentration by preparing a dilution series and observing for precipitation.

    • Increase the percentage of co-solvent. If your experimental system can tolerate it, slightly increasing the final concentration of the organic solvent (e.g., from 0.1% to 0.5% DMSO) may help keep the compound in solution. Always run a vehicle control to check for solvent effects.

    • Complexation with cyclodextrins. Cyclodextrins are molecules that can encapsulate hydrophobic compounds and increase their aqueous solubility. Consider preparing a complex of this compound with a cyclodextrin like Hydroxypropyl-β-cyclodextrin (HP-β-CD).

Issue 3: I am observing cellular toxicity that may be due to the solvent.
  • Cause: High concentrations of organic solvents like DMSO can be toxic to cells.

  • Solutions:

    • Minimize the final solvent concentration. Aim for the lowest possible final solvent concentration that maintains compound solubility.

    • Perform a solvent toxicity curve. Before your main experiment, treat your cells with a range of solvent concentrations (e.g., 0.05% to 1% DMSO) to determine the maximum tolerated concentration.

    • Consider alternative solvents. If DMSO proves too toxic, explore other less toxic organic solvents like ethanol, though these may be less effective at dissolving highly hydrophobic compounds.

Quantitative Data: Solubility of a Related Compound (Celastrol)

SolventApproximate Solubility of CelastrolReference
Dimethylformamide (DMF)~20 mg/mL
Dimethyl Sulfoxide (DMSO)~10 mg/mL
Ethanol~10 mg/mL
1:10 solution of DMF:PBS (pH 7.2)~1 mg/mL
Water≤ 0.014 mg/mL (~30 µM)

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution
  • Weighing the Compound: Carefully weigh out the desired amount of this compound powder using a calibrated analytical balance.

  • Solvent Addition: Based on the desired stock concentration and the solubility data of related compounds, add the appropriate volume of 100% DMSO (or another suitable organic solvent) to the powder. For example, to make a 10 mM stock solution of a compound with a molecular weight of 500 g/mol , you would dissolve 5 mg in 1 mL of DMSO.

  • Dissolution: Vortex the solution vigorously for 1-2 minutes. If the compound is not fully dissolved, sonicate the vial in a room temperature water bath for 5-10 minutes. Visually inspect the solution to ensure no solid particles remain.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Ensure the vials are tightly sealed to prevent solvent evaporation and water absorption.

Protocol 2: Preparing Working Solutions for In Vitro Assays
  • Thawing: Thaw a single aliquot of the concentrated stock solution at room temperature.

  • Serial Dilution: Perform serial dilutions of the stock solution in your cell culture medium or assay buffer to achieve the final desired concentrations. It is crucial to add the stock solution to the aqueous buffer and mix immediately to prevent precipitation.

  • Final Solvent Concentration: Calculate the final percentage of the organic solvent in your working solutions and ensure it is below the toxicity threshold for your cell line and is consistent across all treatments and controls.

  • Vehicle Control: Prepare a vehicle control that contains the same final concentration of the organic solvent as your highest concentration treatment group.

Visualizations

experimental_workflow Workflow for Optimizing this compound Solubility cluster_prep Stock Solution Preparation cluster_assay Assay Preparation & Troubleshooting weigh Weigh this compound add_solvent Add 100% Organic Solvent (e.g., DMSO) weigh->add_solvent dissolve Vortex / Sonicate to Dissolve add_solvent->dissolve store Store Aliquots at -80°C dissolve->store dilute Dilute Stock into Aqueous Buffer store->dilute check_sol Observe for Precipitation dilute->check_sol run_assay Proceed with In Vitro Assay check_sol->run_assay No Precipitation troubleshoot Troubleshoot check_sol->troubleshoot Precipitation Occurs troubleshoot->dilute Adjust Protocol (Lower Conc., Additives)

Caption: A flowchart for preparing and troubleshooting this compound solutions.

signaling_pathway Hypothetical Signaling Pathway for this compound cluster_membrane Cellular Membrane cluster_cytosol Cytosol cel_xix This compound v_atpase V-ATPase cel_xix->v_atpase Inhibition ph_grad Disruption of Proton Gradient v_atpase->ph_grad lysosome Lysosomal Dysfunction ph_grad->lysosome autophagy Altered Autophagy lysosome->autophagy apoptosis Induction of Apoptosis autophagy->apoptosis

Caption: A potential signaling pathway for this compound based on related compounds.

References

Addressing low efficacy of Celangulin XIX in specific insect models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Celangulin XIX. The information is designed to address common challenges, particularly the observation of low efficacy in specific insect models.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: While research has focused more on the analog Celangulin V, the primary target is believed to be the vacuolar-type H+-ATPase (V-ATPase) located on the apical membranes of midgut cells in susceptible insects.[1] Inhibition of V-ATPase disrupts the proton gradient, leading to a cascade of detrimental effects, including altered ion homeostasis, changes in midgut pH, and impaired nutrient transport, ultimately causing insect death.[1][2]

Q2: Is there a secondary mechanism of action for Celangulin compounds?

A2: Yes, studies on related compounds like Celangulin I have shown effects on the Ca2+ signaling pathway in the central neurons of insects such as Spodoptera exigua. This includes the activation of high voltage-gated calcium channels and the release of calcium from intracellular stores, which can lead to neurotoxic effects like anesthesia and paralysis.

Q3: Why is this compound highly effective in some insect species but not others?

A3: The efficacy of this compound can be species-specific. For instance, Celangulin V shows high toxicity to Mythimna separata but is less effective against Agrotis ipsilon. This differential susceptibility may be due to variations in the target V-ATPase structure, differences in midgut physiology, or varying metabolic detoxification capabilities among insect species.

Q4: How does the activity of this compound compare to Celangulin V?

A4: Both Celangulin V and XIX are potent insecticidal compounds. Studies on derivatives of Celangulin V have shown that small structural modifications can significantly impact insecticidal activity.[3][4] While direct comparative studies between Celangulin V and XIX are limited in the public domain, it is crucial to refer to the certificate of analysis for the specific batch of this compound being used for its purity and confirmed activity.

Troubleshooting Guide: Low Efficacy of this compound

Issue 1: Observed efficacy is lower than expected in my insect model.

Potential Cause Troubleshooting Steps
Insect Species Insensitivity Verify if the insect model has been previously reported as susceptible to Celangulin compounds. Some species, like Agrotis ipsilon, exhibit natural tolerance. Consider testing a known susceptible species, such as Mythimna separata, as a positive control.
Metabolic Resistance The insect strain may have developed resistance through enhanced metabolic detoxification. Overexpression of cytochrome P450 monooxygenases (P450s) is a common mechanism for metabolizing botanical insecticides. Consider using synergists that inhibit P450s (e.g., piperonyl butoxide - PBO) in a preliminary experiment to see if efficacy is restored.
Target-Site Resistance Point mutations in the V-ATPase subunits could reduce the binding affinity of this compound. This is more likely in insect populations with a history of insecticide exposure. Sequencing the V-ATPase genes of the test population and comparing them to susceptible populations can identify potential mutations.
Incorrect Dosage or Formulation Review the literature for effective concentration ranges for your specific insect model. Ensure the solvent used to dissolve this compound is appropriate and does not degrade the compound. Confirm the final concentration in the diet or on the leaf surface is accurate.
Experimental Protocol Variability Ensure consistent application of the compound in bioassays. Factors such as diet composition, temperature, humidity, and larval stage can all influence results. Refer to the detailed experimental protocols below for standardized procedures.

Issue 2: High variability in results between experimental replicates.

Potential Cause Troubleshooting Steps
Uneven Compound Distribution Ensure thorough mixing of this compound into the artificial diet or uniform application to leaf surfaces. For topical applications, ensure consistent droplet size and placement.
Inconsistent Larval Stage/Health Use tightly synchronized larval instars for all bioassays. Visually inspect larvae for any signs of disease or stress before starting the experiment.
Environmental Fluctuations Maintain constant temperature, humidity, and light cycles throughout the experiment, as these can affect insect feeding behavior and metabolism.

Quantitative Data Summary

Table 1: Insecticidal Activity of Celangulin V and its Derivatives against Mythimna separata (3rd Instar Larvae)

CompoundKD50 (µg/g)Reference
Celangulin V301.0
Derivative 1-6231.2
Ether Derivative b135.9
Ether Derivative c101.3
Ether Derivative f169.0
Ether Derivative g219.2
Note: KD50 (Knockdown Dose 50) is the dose required to knock down 50% of the test population. Lower values indicate higher activity.

Table 2: Mortality of Mythimna separata (3rd Instar Larvae) Treated with Celangulin V Ester Derivatives (at 10 mg/mL)

CompoundMortality (%)Reference
Celangulin VNot specified at this concentration
Acetyl Derivative (1.1)75.0
Propionyl Derivative (1.2)83.3

Detailed Experimental Protocols

Insecticidal Bioassay for Lepidopteran Larvae (Diet Incorporation Method)
  • Preparation of this compound Stock Solution:

    • Dissolve this compound in an appropriate solvent (e.g., acetone, DMSO) to create a high-concentration stock solution.

  • Preparation of Artificial Diet:

    • Prepare the standard artificial diet for the specific lepidopteran species.

    • While the diet is cooling but still liquid (around 50-60°C), add the required volume of the this compound stock solution to achieve the desired final concentrations.

    • Add the same volume of solvent without this compound to the control diet.

    • Mix the diet thoroughly to ensure uniform distribution of the compound.

  • Bioassay Setup:

    • Dispense the treated and control diets into individual wells of a 24-well or 48-well bioassay plate.

    • Allow the diet to solidify completely.

    • Place one 3rd instar larva into each well.

    • Seal the plates with a breathable membrane.

  • Incubation and Data Collection:

    • Incubate the plates at a controlled temperature and humidity suitable for the insect species.

    • Record larval mortality at 24, 48, and 72 hours post-treatment.

    • Larvae are considered dead if they do not move when prodded with a fine brush.

    • Calculate mortality rates and, if multiple concentrations are tested, determine the LC50 value using probit analysis.

Midgut V-ATPase Activity Assay
  • Preparation of Midgut Brush Border Membrane Vesicles (BBMVs):

    • Dissect the midguts from 4th or 5th instar larvae in ice-cold MET buffer (e.g., 300 mM mannitol, 5 mM EGTA, 17 mM Tris-HCl, pH 7.5).

    • Homogenize the midgut tissue in MET buffer.

    • Perform differential centrifugation to enrich for BBMVs. The final pellet containing the BBMVs is resuspended in a suitable buffer.

  • ATPase Activity Measurement:

    • The ATPase activity is measured by quantifying the amount of inorganic phosphate (Pi) released from ATP.

    • The reaction mixture should contain buffer (e.g., Tris-HCl), MgCl2, KCl, and ATP.

    • Add the prepared BBMV protein to the reaction mixture.

    • To measure V-ATPase specific activity, include inhibitors for other ATPases (e.g., ouabain for Na+/K+-ATPase, sodium azide for mitochondrial F-ATPase).

    • Add different concentrations of this compound to the reaction mixtures to determine its inhibitory effect.

    • Incubate the reaction at the optimal temperature for the enzyme (e.g., 37°C).

    • Stop the reaction at specific time points by adding a stopping reagent (e.g., sodium dodecyl sulfate).

    • Quantify the released Pi using a colorimetric method (e.g., the molybdate-ascorbic acid method) and measure the absorbance at a specific wavelength.

    • Calculate the specific activity of V-ATPase and the inhibition rate by this compound.

Calcium Imaging in Insect Neurons
  • Neuron Preparation:

    • Dissect the central nervous system (e.g., brain or ventral nerve cord) from the insect larvae or pupae in an appropriate saline solution.

    • Enzymatically dissociate the tissue to obtain individual neurons.

    • Plate the neurons on a glass-bottom dish coated with an adhesive substrate (e.g., poly-L-lysine).

  • Dye Loading:

    • Load the neurons with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM).

    • Incubate the cells with the dye in the dark for a specific period.

    • Wash the cells to remove the excess dye.

  • Imaging:

    • Mount the dish on an inverted fluorescence microscope equipped with a calcium imaging system.

    • Perfuse the neurons with a saline solution.

    • Establish a baseline fluorescence.

    • Apply this compound at the desired concentration to the perfusion solution.

    • Record the changes in intracellular calcium concentration by measuring the fluorescence intensity over time.

    • Use an ionophore like ionomycin at the end of the experiment to obtain the maximum fluorescence signal for calibration.

Visualizations

experimental_workflow cluster_prep Preparation cluster_bioassay Bioassay cluster_data Data Analysis stock This compound Stock Solution treat Diet Treatment stock->treat diet Artificial Diet Preparation diet->treat larvae Larvae Synchronization expose Larval Exposure larvae->expose treat->expose incubate Incubation expose->incubate record Record Mortality incubate->record calc Calculate LC50 record->calc

Caption: Workflow for Insecticidal Bioassay.

signaling_pathway cluster_midgut Midgut Epithelial Cell celangulin This compound vatpase V-ATPase celangulin->vatpase Inhibits proton H+ Gradient Disruption vatpase->proton Leads to ph Midgut pH Increase proton->ph transport Nutrient Transport Inhibition proton->transport death Cell Death ph->death transport->death

Caption: this compound action on midgut V-ATPase.

troubleshooting_logic start Low Efficacy Observed q1 Is the insect species known to be susceptible? start->q1 a1_yes Yes q1->a1_yes a1_no No/Unknown q1->a1_no q2 Is there high variability between replicates? a1_yes->q2 res_sus Use a known susceptible species as a positive control. a1_no->res_sus a2_yes Yes q2->a2_yes a2_no No q2->a2_no res_var Review protocol for: - Uneven compound distribution - Inconsistent larval stage - Environmental fluctuations a2_yes->res_var q3 Could it be resistance? a2_no->q3 a3_yes Yes q3->a3_yes a3_no No q3->a3_no final Review dosage and formulation. q3->final If resistance is unlikely res_res Investigate: - Metabolic resistance (P450s) - Target-site resistance (V-ATPase mutations) a3_yes->res_res

Caption: Troubleshooting logic for low efficacy.

References

Troubleshooting Celangulin XIX degradation in storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Celangulin XIX. The information is designed to help you identify and resolve potential degradation issues during storage and experimentation.

Troubleshooting Guides

Issue: Loss of this compound activity or purity in storage.

If you observe a decrease in the biological activity or purity of your this compound sample over time, it may be due to degradation. Follow this guide to troubleshoot the issue.

Question: My this compound has been stored at the recommended temperature, but I suspect it has degraded. What are the likely causes and how can I investigate?

Answer:

Degradation of this compound, even under recommended storage conditions, can be triggered by several factors. The primary suspects are hydrolysis, oxidation, and photodegradation. Given that this compound is a sesquiterpenoid with multiple ester groups, hydrolysis is a common degradation pathway.

To investigate, we recommend a systematic approach involving a forced degradation study. This will help you identify the potential degradation products and establish an analytical method to monitor the stability of your samples.

troubleshooting_workflow cluster_observe Observation cluster_investigate Investigation cluster_resolve Resolution observe Loss of Activity/Purity identify_causes Identify Potential Causes: - Hydrolysis - Oxidation - Photodegradation observe->identify_causes Start Troubleshooting forced_degradation Perform Forced Degradation Study identify_causes->forced_degradation Hypothesize Degradation analytical_method Develop/Optimize Stability-Indicating Analytical Method (HPLC-MS/MS) forced_degradation->analytical_method Generate Degradants analyze_sample Analyze Stored Sample vs. Control analytical_method->analyze_sample Validate Method confirm_degradation Confirm Degradation & Identify Products analyze_sample->confirm_degradation Compare Results review_storage Review Storage & Handling Procedures confirm_degradation->review_storage If Degraded implement_changes Implement Corrective Actions: - Aliquotting - Inert Atmosphere - Light Protection review_storage->implement_changes Identify Lapses

Troubleshooting workflow for this compound degradation.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: For long-term storage, this compound should be kept at -20°C. For short-term storage, 2-8°C is acceptable.[1] It is crucial to store it in a tightly sealed container to protect it from moisture and air.

Q2: What solvents are recommended for dissolving this compound?

Q3: Can I store this compound in an aqueous solution?

A3: It is not recommended to store this compound in aqueous solutions for extended periods, as the ester linkages are susceptible to hydrolysis, especially at neutral or alkaline pH.[2] If you need to prepare aqueous solutions for your experiments, they should be made fresh and used promptly.

Q4: What are the potential degradation pathways for this compound?

A4: Based on the structure of this compound, a sesquiterpenoid with multiple ester functional groups, the most probable degradation pathways are:

  • Hydrolysis: Cleavage of the ester bonds by water, which can be catalyzed by acids or bases. This would result in the loss of the acetate and other ester side chains, yielding the core polyol structure.[1][2][3]

  • Oxidation: The molecule may be susceptible to oxidation, particularly if it contains double bonds or other sensitive functional groups.

  • Photodegradation: Exposure to light, especially UV light, can induce degradation of chromophoric structures within the molecule.

hydrolysis_pathway Celangulin_XIX This compound (Intact Molecule) Intermediate Partially Hydrolyzed Intermediate (Loss of one or more ester groups) Celangulin_XIX->Intermediate H₂O / H⁺ or OH⁻ Core_Polyol Core Polyol Structure (All ester groups hydrolyzed) Intermediate->Core_Polyol H₂O / H⁺ or OH⁻ Side_Products Acetic Acid, etc. (Released side chains) Intermediate->Side_Products

Proposed hydrolysis pathway of this compound.

Q5: How can I detect and quantify the degradation of this compound?

A5: A stability-indicating analytical method, typically using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS/MS), is the most effective way to detect and quantify degradation. This technique allows for the separation of the intact this compound from its degradation products and their subsequent identification and quantification.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines the conditions for a forced degradation study to identify potential degradation products of this compound.

Objective: To generate degradation products of this compound under various stress conditions and to develop a stability-indicating analytical method.

Materials:

  • This compound

  • HPLC-grade methanol, acetonitrile, and water

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC-MS/MS system

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C.

    • Oxidation: Mix the stock solution with 3% H₂O₂ and keep at room temperature.

    • Thermal Degradation: Incubate the stock solution at 60°C.

    • Photodegradation: Expose the stock solution to UV light (e.g., 254 nm) at room temperature.

  • Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Sample Preparation for Analysis: Neutralize the acidic and basic samples before injection. Dilute all samples to an appropriate concentration with the mobile phase.

  • HPLC-MS/MS Analysis: Analyze the samples using a suitable HPLC-MS/MS method. A reverse-phase C18 column is a good starting point. The mobile phase could be a gradient of acetonitrile and water with a small amount of formic acid to improve peak shape and ionization.

  • Data Analysis: Compare the chromatograms of the stressed samples with a control sample (time 0). Identify the peaks corresponding to the degradation products and analyze their mass spectra to propose their structures.

forced_degradation_workflow start Start: this compound Stock Solution stress_conditions Apply Stress Conditions: - Acid (HCl) - Base (NaOH) - Oxidation (H₂O₂) - Heat (60°C) - Light (UV) start->stress_conditions sampling Sample at Time Points (0, 2, 4, 8, 24h) stress_conditions->sampling sample_prep Sample Preparation (Neutralization, Dilution) sampling->sample_prep hplc_ms HPLC-MS/MS Analysis sample_prep->hplc_ms data_analysis Data Analysis: - Identify Degradation Peaks - Characterize Structures hplc_ms->data_analysis end End: Identify Degradation Products & Pathways data_analysis->end

Workflow for a forced degradation study of this compound.

Data Presentation

The results of a forced degradation study can be summarized in a table to easily compare the extent of degradation under different conditions.

Table 1: Summary of Hypothetical Forced Degradation Results for this compound

Stress ConditionDuration (hours)This compound Remaining (%)Number of Degradation ProductsMajor Degradation Product (m/z)
0.1 M HCl, 60°C24752[Proposed m/z]
0.1 M NaOH, 60°C8154[Proposed m/z]
3% H₂O₂, RT24851[Proposed m/z]
60°C24951[Proposed m/z]
UV Light, RT24902[Proposed m/z]

Note: The values in this table are hypothetical and should be replaced with experimental data. "RT" denotes room temperature. The "Major Degradation Product (m/z)" would be the mass-to-charge ratio of the most abundant degradation product observed in the mass spectrum.

References

Technical Support Center: Refining Bioassay Protocols for Consistent Celangulin XIX Results

Author: BenchChem Technical Support Team. Date: November 2025

Aimed at researchers, scientists, and drug development professionals, this guide provides troubleshooting advice and frequently asked questions to ensure reliable and reproducible results when working with Celangulin XIX and its analogs.

Disclaimer: Limited direct experimental data is publicly available for this compound. The protocols, quantitative data, and troubleshooting advice provided herein are primarily based on studies of the closely related and well-researched compound, Celangulin V. Researchers should use this information as a strong starting point and adapt it for this compound as necessary.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for Celangulin compounds?

A1: Celangulin V, a representative of this class of natural products, primarily targets the Vacuolar-type H+-ATPase (V-ATPase) in the midgut cells of susceptible insects.[1][2][3] This inhibition disrupts the proton gradient across the gut epithelium, leading to a cascade of detrimental effects including altered pH homeostasis, impaired nutrient transport, and ultimately, cell death and rupture of the midgut.[4][5]

Q2: What are the observable symptoms of Celangulin toxicity in insects?

A2: Insects orally administered Celangulin V typically exhibit a series of symptoms including excitement, twitching, loss of body fluid, and eventually paralysis and death. These symptoms are consistent with the disruption of the digestive system.

Q3: What are the recommended storage conditions for this compound?

A3: For long-term storage, this compound should be kept at -20°C. For short-term use, storage at 2-8°C is recommended. The compound should be stored in a tightly sealed container in a dry and well-ventilated place.

Q4: What solvents are suitable for dissolving this compound for bioassays?

A4: The Material Safety Data Sheet (MSDS) for this compound does not specify solubility. However, studies on the related Celangulin V often use acetone or dimethyl sulfoxide (DMSO) to dissolve the compound for bioassays. It is crucial to run a solvent-only control to account for any potential toxicity of the solvent itself.

Q5: Is this compound stable under typical experimental conditions?

A5: this compound is stable under recommended storage conditions. However, its stability in various assay media and under different lighting and temperature conditions during the experiment should be empirically determined. It is advisable to prepare fresh solutions for each experiment.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
High variability in mortality/efficacy between replicates. - Inconsistent dosage administration.- Uneven application of the compound in diet or on surfaces.- Non-homogenous insect population (variations in age, weight, or health).- Fluctuations in environmental conditions (temperature, humidity).- Calibrate application equipment (e.g., micropipettes, sprayers) regularly.- Ensure thorough mixing of this compound in the diet or uniform coating of surfaces.- Use insects of a standardized age and weight, and visually inspect for health.- Maintain and monitor stable environmental conditions throughout the experiment.
Lower than expected mortality/efficacy. - Degradation of this compound stock.- Sub-lethal dosage.- Insect resistance.- Poor solubility or precipitation of the compound in the assay medium.- Use a fresh stock of this compound and verify its purity.- Perform a dose-response study to determine the optimal concentration range.- Source a susceptible insect strain or test for resistance.- Observe the solution for any precipitation. Consider using a different solvent or a co-solvent. Ensure the final solvent concentration is not toxic to the insects.
High mortality in the control group. - Solvent toxicity.- Contamination of diet or water.- Stressful handling or experimental conditions.- Underlying disease in the insect colony.- Reduce the final concentration of the solvent in the assay medium.- Use sterile techniques and high-purity reagents.- Handle insects gently and acclimate them to the experimental setup.- Monitor the health of the insect colony and discard if a high background mortality rate is observed.
Inconsistent antifeedant effects. - Uneven coating of the leaf disc/diet.- Volatilization of the compound.- Choice of solvent affecting insect feeding behavior.- Ensure a uniform and complete coating of the test substance.- Prepare fresh materials for each assay to minimize volatilization.- Run a solvent-only control to assess its impact on feeding.

Quantitative Data Summary

The following tables summarize the insecticidal activity of Celangulin V and its derivatives against various insect species. This data can serve as a reference for designing bioassays with this compound.

Table 1: Lethal Dose (LD50) and Knockdown Dose (KD50) of Celangulin V and its Derivatives

CompoundInsect SpeciesBioassay TypeLD50/KD50UnitReference
CelangulinSolenopsis invicta (large workers)Contact Toxicity (24h)0.046ng/ant
Celangulin VMythimna separataNot Specified301.0µg/g
Celangulin V derivative (1-6)Mythimna separata (3rd instar)Not Specified231.2µg/g
Celangulin V ether derivative (b)Mythimna separata (3rd instar)Not Specified135.9µg/g
Celangulin V ether derivative (c)Mythimna separata (3rd instar)Not Specified101.33µg/g

Table 2: Lethal Time (LT50) of Celangulin at Different Concentrations

CompoundInsect SpeciesConcentrationLT50UnitReference
CelangulinSolenopsis invicta0.125 mg/L9.905hours
CelangulinSolenopsis invicta0.063 mg/L14.433hours
CelangulinSolenopsis invicta0.031 mg/L53.918hours

Experimental Protocols

Stomach Toxicity Bioassay (Diet Incorporation Method)

This protocol is adapted from studies on the insecticidal effects of natural compounds on Lepidopteran larvae.

Objective: To determine the lethal concentration (LC50) of this compound when ingested by the target insect.

Materials:

  • This compound

  • Appropriate solvent (e.g., acetone)

  • Artificial diet for the target insect species

  • Third-instar larvae of the target insect (e.g., Mythimna separata or Plutella xylostella)

  • Petri dishes or multi-well plates

  • Micropipettes

  • Environmental chamber

Procedure:

  • Preparation of Test Solutions: Prepare a stock solution of this compound in a suitable solvent. Perform serial dilutions to obtain a range of desired concentrations.

  • Diet Preparation: Prepare the artificial diet according to the standard protocol for the target insect. While the diet is still liquid and has cooled to a handling temperature, add a specific volume of the this compound solution to a known amount of diet to achieve the final desired concentration. Mix thoroughly to ensure uniform distribution. Prepare a control diet with the solvent only.

  • Experimental Setup: Dispense an equal amount of the treated and control diet into individual Petri dishes or wells of a multi-well plate.

  • Insect Introduction: Carefully place one third-instar larva into each container.

  • Incubation: Maintain the containers in an environmental chamber with controlled temperature, humidity, and photoperiod suitable for the insect species.

  • Data Collection: Record larval mortality at 24, 48, and 72-hour intervals. Larvae are considered dead if they do not respond to gentle prodding with a fine brush.

  • Data Analysis: Correct for control mortality using Abbott's formula if necessary. Calculate the LC50 value using probit analysis.

Antifeedant Bioassay (Leaf Disc Choice Test)

Objective: To assess the antifeedant properties of this compound.

Materials:

  • This compound

  • Solvent (e.g., acetone)

  • Fresh host plant leaves (e.g., cabbage for Plutella xylostella)

  • Cork borer or scissors

  • Petri dishes

  • Filter paper

  • Third-instar larvae of the target insect

  • Image analysis software

Procedure:

  • Preparation of Leaf Discs: Cut fresh, undamaged host plant leaves into discs of a uniform size (e.g., 1 cm diameter).

  • Treatment Application: Prepare a solution of this compound in a suitable solvent. Apply a known volume of the solution evenly onto the surface of the leaf discs. Prepare control discs treated with the solvent only. Allow the solvent to evaporate completely.

  • Experimental Setup: In each Petri dish lined with moist filter paper, place one treated leaf disc and one control leaf disc.

  • Insect Introduction: Introduce one third-instar larva into the center of each Petri dish.

  • Incubation: Place the Petri dishes in an environmental chamber under controlled conditions for 24 hours.

  • Data Collection: After 24 hours, remove the larvae and measure the area of each leaf disc consumed using image analysis software.

  • Data Analysis: Calculate the Antifeedant Index (AFI) using the formula: AFI = [(C - T) / (C + T)] x 100, where C is the area of the control disc consumed and T is the area of the treated disc consumed.

Visualizations

Signaling Pathway of Celangulin V

Celangulin_V_Pathway cluster_midgut Within Midgut Cell Celangulin Celangulin V/XIX MidgutCell Insect Midgut Epithelial Cell Celangulin->MidgutCell Ingestion VATPase V-ATPase Celangulin->VATPase Inhibition ProtonGradient Disrupted Proton Gradient (ΔpH) VATPase->ProtonGradient Leads to NutrientTransport Impaired Nutrient Transport ProtonGradient->NutrientTransport CellSwelling Cell Swelling and Lysis ProtonGradient->CellSwelling Causes NutrientTransport->CellSwelling Contributes to InsectDeath Insect Death CellSwelling->InsectDeath

Caption: Proposed mechanism of action for Celangulin compounds.

General Experimental Workflow for Stomach Toxicity Bioassay

Bioassay_Workflow PrepSolutions Prepare this compound Stock & Dilutions Incorporate Incorporate Compound into Diet PrepSolutions->Incorporate PrepDiet Prepare Artificial Diet PrepDiet->Incorporate SetupAssay Dispense Diet into Assay Plates Incorporate->SetupAssay IntroInsects Introduce Larvae SetupAssay->IntroInsects Incubate Incubate under Controlled Conditions IntroInsects->Incubate RecordData Record Mortality (24, 48, 72h) Incubate->RecordData Analyze Data Analysis (Probit, LC50) RecordData->Analyze

Caption: Workflow for a diet incorporation stomach toxicity bioassay.

References

Technical Support Center: Minimizing Off-Target Effects of Celangulin XIX

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Celangulin XIX. The focus is on minimizing off-target effects to ensure the reliability and reproducibility of experimental results.

Disclaimer: Specific off-target effects and quantitative binding data for this compound are not extensively documented in publicly available literature. Much of the guidance provided here is based on studies of the closely related compound, Celangulin V, and general principles for minimizing off-target effects of small molecule inhibitors. The primary target of Celangulin V is the vacuolar H+-ATPase (V-ATPase).[1][2] It is presumed that this compound has a similar primary target.

Frequently Asked Questions (FAQs)

Q1: What is the presumed primary mechanism of action for this compound?

A1: Based on studies of the related compound Celangulin V, the primary mechanism of action for this compound is believed to be the inhibition of the vacuolar H+-ATPase (V-ATPase).[1][2] V-ATPase is a multi-subunit proton pump responsible for acidifying intracellular compartments and is crucial for processes like membrane trafficking, protein degradation, and pH homeostasis.[3] In insects, it plays a vital role in energizing the midgut epithelium. Celangulin V has been shown to bind to subunits A, B, and H of the V-ATPase, inhibiting its ATP hydrolysis activity.

Q2: What are potential off-target effects of this compound?

A2: While a specific off-target profile for this compound is not established, potential off-target effects can be hypothesized based on its mechanism of action and the nature of small molecule inhibitors. These may include:

  • Inhibition of other ATPases: Due to the ATP-binding site on the V-ATPase, other ATP-dependent proteins could be potential off-targets.

  • Disruption of proton gradients in unintended compartments: Non-specific action could affect pH in organelles other than the intended targets.

  • Interactions with other proteins: As identified for Celangulin V, other proteins like Zinc finger proteins, Thioredoxin peroxidase, and Actin could be potential binders, though the functional consequences are unknown.

Q3: How can I determine the optimal concentration of this compound for my experiments?

A3: The optimal concentration should be empirically determined to be the lowest effective concentration that elicits the desired on-target effect while minimizing off-target binding. A dose-response experiment is critical. Start with a broad range of concentrations and narrow down to the lowest concentration that gives a maximal on-target effect.

Q4: What are some initial signs of off-target effects in my experiment?

A4: Common indicators of off-target effects include:

  • Cellular toxicity at concentrations close to the effective dose.

  • Phenotypes that are inconsistent with the known function of the V-ATPase.

  • Discrepancies between results obtained with this compound and those from genetic knockdown (e.g., siRNA or CRISPR) of a V-ATPase subunit.

Troubleshooting Guides

Issue 1: High cell toxicity observed at the desired effective concentration.

Potential Cause Troubleshooting Step
Off-target effects Lower the concentration of this compound. If the toxicity persists even at low concentrations that are still effective, consider that the on-target effect itself might be causing the toxicity.
Solvent toxicity Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all conditions and is at a non-toxic level for your cell type.
Compound instability Prepare fresh stock solutions of this compound and protect them from light and repeated freeze-thaw cycles.

Issue 2: Inconsistent or unexpected phenotypic results.

Potential Cause Troubleshooting Step
Off-target effects Validate the phenotype using an orthogonal approach, such as genetic knockdown of the V-ATPase. If the phenotype is not recapitulated, it is likely an off-target effect.
Experimental variability Ensure consistent cell density, treatment times, and assay conditions.
Cell line-specific effects Test the effect of this compound on a different cell line to see if the phenotype is consistent.

Quantitative Data Summary

Specific quantitative data for this compound is limited. The following table includes data for the related compound, Celangulin V, for reference.

CompoundTargetAssayValueOrganism
Celangulin VV-ATPase AB subunits complexATP hydrolysis inhibitionIC50 ≈ 0.765 mMMythimna separata (Oriental armyworm)

Note: The reported IC50 value was extrapolated and may not be precise. Researchers should perform their own dose-response curves to determine the potency of this compound in their specific experimental system.

Experimental Protocols

Protocol 1: Dose-Response Curve for Cell Viability

Objective: To determine the concentration range of this compound that is non-toxic and to establish an effective concentration for further experiments.

Methodology:

  • Cell Plating: Seed cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the end of the experiment.

  • Compound Preparation: Prepare a 2x serial dilution of this compound in culture medium. Include a vehicle control (e.g., DMSO).

  • Treatment: Add the diluted compound to the cells and incubate for a period relevant to your experimental question (e.g., 24, 48, or 72 hours).

  • Viability Assay: Use a standard cell viability assay, such as MTT or a commercial kit (e.g., CellTiter-Glo®).

  • Data Analysis: Plot cell viability against the logarithm of the this compound concentration to determine the EC50 (effective concentration) and the maximum non-toxic concentration.

Protocol 2: V-ATPase Activity Assay

Objective: To confirm that this compound inhibits V-ATPase activity in your experimental system.

Methodology:

  • Lysate Preparation: Prepare a lysate from cells or tissues that are rich in V-ATPase.

  • Compound Incubation: Pre-incubate the lysate with varying concentrations of this compound and a vehicle control.

  • Activity Measurement: Measure V-ATPase activity using a commercially available kit that detects the release of phosphate from ATP hydrolysis. Ensure the assay conditions are optimized to be specific for V-ATPase (e.g., by using inhibitors of other ATPases).

  • Data Analysis: Calculate the percent inhibition of V-ATPase activity at each concentration of this compound and determine the IC50 value.

Protocol 3: Genetic Knockdown for Target Validation

Objective: To confirm that the observed phenotype is due to the inhibition of V-ATPase.

Methodology:

  • Knockdown: Use siRNA or CRISPR/Cas9 to specifically knock down the expression of a key V-ATPase subunit (e.g., ATP6V1A or ATP6V1B1).

  • Validation: Confirm the knockdown efficiency by Western blot or qRT-PCR.

  • Phenotypic Analysis: Perform the same phenotypic assay on the knockdown cells as was done with the this compound-treated cells.

  • Comparison: Compare the phenotype of the knockdown cells to that of the cells treated with this compound. A similar phenotype provides strong evidence that the effect of the compound is on-target.

Visualizations

V_ATPase_Signaling_Pathway cluster_extracellular Extracellular/Lumen cluster_membrane Cell Membrane/Organelle Membrane cluster_intracellular Cytosol Protons_out H+ Downstream Downstream Cellular Processes (e.g., Endocytosis, Autophagy, Signaling) Protons_out->Downstream Enables V_ATPase V-ATPase V_ATPase->Protons_out ADP_Pi ADP + Pi V_ATPase->ADP_Pi ATP ATP ATP->V_ATPase Hydrolysis Celangulin_XIX This compound Celangulin_XIX->V_ATPase Inhibition Protons_in H+ Protons_in->V_ATPase Transport

Caption: V-ATPase Inhibition by this compound.

Troubleshooting_Workflow Start Start: Unexpected Phenotype or Toxicity Check_Conc Is the lowest effective concentration being used? Start->Check_Conc Dose_Response Perform Dose-Response (Protocol 1) Check_Conc->Dose_Response No Orthogonal_Validation Perform Orthogonal Validation (e.g., Genetic Knockdown - Protocol 3) Check_Conc->Orthogonal_Validation Yes Dose_Response->Check_Conc Phenotype_Match Does the phenotype match? Orthogonal_Validation->Phenotype_Match On_Target Effect is likely On-Target Phenotype_Match->On_Target Yes Off_Target Effect is likely Off-Target Phenotype_Match->Off_Target No Consider_Alternatives Consider alternative inhibitors or experimental approaches Off_Target->Consider_Alternatives

Caption: Workflow for Troubleshooting Off-Target Effects.

References

Technical Support Center: Enhancing the Photostability of Celangulin XIX Formulations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the photostability of Celangulin XIX formulations.

Troubleshooting Guide

This guide is designed to help you navigate common issues encountered during the development and handling of this compound formulations.

Question: My this compound formulation is showing rapid degradation under standard laboratory lighting. What are the initial steps to troubleshoot this issue?

Answer:

Rapid degradation of this compound under laboratory light is a common concern. Follow these initial steps to identify the root cause:

  • Confirm Photodegradation: First, ensure that the degradation is indeed caused by light. You can do this by comparing the stability of your formulation when exposed to light versus a sample protected from light (a "dark control"). If the dark control shows significantly less degradation, photodegradation is the primary issue.

  • Characterize the Light Source: Document the type of laboratory lighting (e.g., fluorescent, LED), its intensity (in lux), and the duration of exposure. Different light sources have different spectral outputs, and understanding the exposure conditions is crucial. Photodegradation of pharmaceutical products is often caused by light in the UV and blue/violet regions of the spectrum (300-500 nm).

  • Analyze Degradation Products: Use a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with a photodiode array (PDA) detector, to separate and quantify this compound and its degradation products. A change in the chromatographic profile of the light-exposed sample compared to the dark control will confirm photodegradation.

Question: I've confirmed that my this compound formulation is photodegrading. How can I identify the specific wavelengths of light causing the problem?

Answer:

To pinpoint the problematic wavelengths, you can perform a forced degradation study. This involves exposing your this compound formulation to specific wavelengths of light. A common approach is to use a photostability chamber equipped with lamps that emit in different spectral regions (e.g., UVA, visible light). By analyzing the degradation at each wavelength, you can identify the most damaging regions of the spectrum. The International Council for Harmonisation (ICH) guideline Q1B provides a framework for conducting such photostability testing.

Question: What are some immediate formulation strategies I can implement to improve the photostability of this compound?

Answer:

Several formulation strategies can help mitigate photodegradation:

  • Incorporate UV Absorbers: Excipients that absorb UV radiation can protect the active pharmaceutical ingredient (API). Commonly used UV absorbers in pharmaceutical formulations include titanium dioxide and zinc oxide for topical formulations, and specific organic compounds for liquid and solid dosage forms.

  • Add Antioxidants: Photodegradation can be an oxidative process. The inclusion of antioxidants can help quench free radicals generated during light exposure. Common antioxidants include butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), and ascorbic acid.

  • Use Opaque or Colored Packaging: Protecting the formulation from light is a straightforward and effective method. Amber-colored glass vials or opaque containers can significantly reduce light exposure.

  • Consider Advanced Formulation Technologies: Encapsulation of this compound in systems like liposomes or cyclodextrins can provide a protective barrier against light.

Frequently Asked Questions (FAQs)

Q1: What is the likely photodegradation pathway for this compound?

Q2: Are there any specific excipients that should be avoided in this compound formulations due to photosensitization?

A2: Certain excipients can act as photosensitizers, absorbing light energy and transferring it to the drug molecule, thereby accelerating its degradation. While specific data for this compound is unavailable, it is good practice to screen all excipients for their potential to induce photodegradation. This can be done by preparing simple formulations with individual excipients and exposing them to light.

Q3: How should I store my this compound stock solutions and formulations to minimize degradation?

A3: To minimize degradation, all solutions and formulations of this compound should be stored in amber-colored vials or wrapped in aluminum foil to protect them from light. They should be stored at a controlled low temperature, as recommended by stability studies, to also prevent thermal degradation.

Q4: What are the regulatory guidelines for photostability testing of a new drug formulation?

A4: The primary regulatory guideline for photostability testing is the ICH Q1B guideline, "Photostability Testing of New Drug Substances and Products".[1] This guideline outlines the requirements for light sources, exposure levels, and the systematic approach to testing the drug substance and product.

Experimental Protocols

Protocol 1: Standardized Photostability Testing of this compound Solution

Objective: To assess the photostability of a this compound solution according to ICH Q1B guidelines.

Materials:

  • This compound

  • Solvent (e.g., ethanol, methanol, or a relevant buffer)

  • Calibrated photostability chamber equipped with a cool white fluorescent lamp and a near-UV lamp

  • Quartz or borosilicate glass vials

  • Aluminum foil

  • HPLC system with a PDA detector

  • Validated stability-indicating HPLC method

Methodology:

  • Sample Preparation:

    • Prepare a solution of this compound at a known concentration in the chosen solvent.

    • Transfer aliquots of the solution into clear glass vials.

    • Prepare a "dark control" by wrapping some of the vials completely in aluminum foil.

  • Exposure:

    • Place the unwrapped and dark control vials in the photostability chamber.

    • Expose the samples to a total illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

  • Sample Analysis:

    • At predetermined time points (e.g., 0, 6, 12, 24 hours of exposure), withdraw samples from both the light-exposed and dark control vials.

    • Analyze the samples using the validated HPLC method to determine the concentration of this compound and the formation of any degradation products.

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point for both the exposed and dark control samples.

    • Compare the degradation profiles to determine the extent of photodegradation.

Protocol 2: Screening of Photostabilizing Excipients

Objective: To screen potential photostabilizing excipients for a this compound formulation.

Materials:

  • This compound solution (as prepared in Protocol 1)

  • A selection of potential photostabilizers (e.g., antioxidants like BHT, UV absorbers like avobenzone, or encapsulating agents like hydroxypropyl-β-cyclodextrin)

  • Photostability chamber

  • HPLC system

Methodology:

  • Formulation Preparation:

    • Prepare a series of formulations by adding different photostabilizers at various concentrations to the this compound solution.

    • Include a control formulation with no added stabilizer.

    • For each formulation, prepare a dark control.

  • Exposure and Analysis:

    • Expose the formulations to light in the photostability chamber as described in Protocol 1.

    • Analyze the samples by HPLC at defined time intervals.

  • Evaluation:

    • Compare the degradation rate of this compound in the presence of each stabilizer to the control formulation.

    • The excipient that results in the lowest degradation rate is considered a promising photostabilizer.

Data Presentation

The following tables are examples of how to present quantitative data from your photostability studies.

Table 1: Example Photostability Data for this compound Solution

Exposure Time (hours)% this compound Remaining (Light Exposed)% this compound Remaining (Dark Control)Total Degradation Products (%) (Light Exposed)
0100.0100.00.0
685.299.814.8
1271.599.528.5
2455.899.244.2

Table 2: Example Screening Data for Photostabilizing Excipients

FormulationExcipient Concentration% this compound Remaining after 24h Exposure
Control (No Stabilizer)0%55.8
Formulation A0.1% Antioxidant X75.3
Formulation B0.5% UV Absorber Y88.1
Formulation C1.0% Cyclodextrin Z92.5

Visualizations

Troubleshooting_Workflow start Start: Rapid Degradation Observed confirm_photodegradation Run Dark Control vs. Light Exposed Sample start->confirm_photodegradation is_photodegradation Is degradation significantly higher in light? confirm_photodegradation->is_photodegradation thermal_degradation Investigate Thermal/Chemical Instability is_photodegradation->thermal_degradation No characterize_light Characterize Light Source (Intensity, Wavelength) is_photodegradation->characterize_light Yes forced_degradation Perform Forced Degradation Study (ICH Q1B) characterize_light->forced_degradation identify_wavelengths Identify Damaging Wavelengths forced_degradation->identify_wavelengths formulation_strategies Implement Formulation Strategies identify_wavelengths->formulation_strategies uv_absorbers Add UV Absorbers formulation_strategies->uv_absorbers antioxidants Add Antioxidants formulation_strategies->antioxidants packaging Use Opaque/Amber Packaging formulation_strategies->packaging advanced_formulation Consider Advanced Formulations (Liposomes, Cyclodextrins) formulation_strategies->advanced_formulation re_evaluate Re-evaluate Photostability uv_absorbers->re_evaluate antioxidants->re_evaluate packaging->re_evaluate advanced_formulation->re_evaluate

Caption: Troubleshooting workflow for addressing this compound photodegradation.

Experimental_Workflow start Start: Prepare this compound Formulation prepare_samples Prepare Light-Exposed and Dark Control Samples start->prepare_samples photostability_chamber Expose Samples in Photostability Chamber (ICH Q1B) prepare_samples->photostability_chamber sampling Withdraw Samples at Predetermined Time Points photostability_chamber->sampling hplc_analysis Analyze Samples by Validated HPLC Method sampling->hplc_analysis data_analysis Quantify this compound and Degradants hplc_analysis->data_analysis compare_results Compare Light-Exposed vs. Dark Control data_analysis->compare_results assess_stability Assess Photostability and Identify Degradation Products compare_results->assess_stability

Caption: Experimental workflow for photostability testing of this compound.

References

Technical Support Center: Managing Celangulin XIX Phytotoxicity in Plant Studies

Author: BenchChem Technical Support Team. Date: November 2025

Troubleshooting Guide: Suspected Celangulin XIX Phytotoxicity

This guide addresses common issues researchers may encounter when using this compound in plant studies.

Question/Issue Possible Cause Troubleshooting Steps
After applying this compound, my plants are showing yellowing leaves (chlorosis) and brown spots (necrosis). High concentration of this compound, sensitive plant species, or stressful environmental conditions.1. Immediately reduce or cease this compound application. 2. Review your application protocol to ensure the correct concentration was used. 3. Increase irrigation to help dilute and leach the compound from the soil.[1] 4. Move plants to a less stressful environment (e.g., lower light intensity, moderate temperature).[2] 5. See FAQ: "What are the typical symptoms of phytotoxicity?"
Plant growth is stunted after treatment with this compound. Root damage or systemic toxic effects of the compound.1. Conduct a dose-response experiment to determine the optimal, non-phytotoxic concentration. 2. Consider alternative application methods (e.g., foliar spray instead of soil drench) to minimize root exposure.[2] 3. Enhance soil health with organic matter like compost, which can help degrade chemical compounds.[1]
New growth appears distorted or curled after this compound application. The compound may be interfering with hormonal signaling or cellular development.1. Discontinue use and observe if new growth returns to normal.[3] 2. If the effect persists, the concentration is likely too high for the specific plant species. 3. Refer to the Experimental Protocol for a Mitigation Strategy Trial below.
Phytotoxicity symptoms are more severe in some plants than others. Inherent genetic variability within the plant population, or uneven application of this compound.1. Ensure a homogenous application of the treatment solution. 2. If using a genetically diverse plant line, consider that some individuals may be more susceptible. 3. For future experiments, use a genetically uniform plant line if possible.

Frequently Asked Questions (FAQs)

Q1: What is phytotoxicity?

A1: Phytotoxicity refers to the detrimental effects on plant health caused by a chemical substance. Symptoms can range from mild growth inhibition to plant death and can manifest as leaf discoloration, necrosis, and stunted growth.

Q2: What are the typical symptoms of phytotoxicity?

A2: Common symptoms include:

  • Chlorosis: Yellowing of leaf tissue due to a lack of chlorophyll.

  • Necrosis: Brown or black dead tissue on leaves, stems, or roots.

  • Stunting: Reduced overall plant growth.

  • Leaf distortion: Curling, cupping, or twisting of leaves.

  • Burn: Scorched appearance on leaf tips or margins.

Q3: What factors can influence the severity of this compound phytotoxicity?

A3: Several factors can affect a plant's response to a chemical:

  • Concentration: Higher concentrations are more likely to be toxic.

  • Plant Species and Developmental Stage: Some plants are naturally more sensitive, and younger plants or those in a reproductive stage may be more vulnerable.

  • Environmental Conditions: High temperatures, intense sunlight, and drought stress can exacerbate phytotoxicity.

  • Application Method: Soil drenches may lead to root damage, while foliar sprays can affect leaves.

  • Chemical Mixtures: Combining this compound with other chemicals, such as pesticides or fertilizers, could have synergistic toxic effects.

Q4: How can I prevent phytotoxicity in my experiments?

A4: Proactive measures are key to minimizing phytotoxicity:

  • Conduct Preliminary Trials: Before a large-scale experiment, perform a dose-response study on a small number of plants to identify a safe and effective concentration range.

  • Follow Application Guidelines: Ensure accurate dilution and uniform application.

  • Maintain Optimal Growing Conditions: Avoid applying chemicals to plants that are already under stress.

  • Use Adjuvants Cautiously: Wetting agents or stickers can sometimes increase chemical uptake and, consequently, phytotoxicity.

Data Presentation: Hypothetical this compound Phytotoxicity Data

The following tables present hypothetical data to illustrate how to structure quantitative results for comparison.

Table 1: Hypothetical Phytotoxicity of this compound on Arabidopsis thaliana

This compound Concentration (µM)Chlorosis (%)Necrosis (%)Biomass Reduction (%)
0 (Control)000
10528
2515820
50402555
100756085

Table 2: Hypothetical Efficacy of Mitigation Strategies for 50 µM this compound

Mitigation StrategyChlorosis Reduction (%)Necrosis Reduction (%)Biomass Recovery (%)
None (Positive Control)000
Increased Irrigation10515
Application of Salicylic Acid (100 µM)251530
Use of Activated Charcoal in Soil403550

Experimental Protocols

Protocol 1: Dose-Response Assay for this compound Phytotoxicity

  • Plant Material: Use a genetically uniform line of the target plant species at a consistent developmental stage.

  • Growth Conditions: Maintain plants in a controlled environment with optimal light, temperature, and humidity.

  • Treatment Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a dilution series to achieve the desired final concentrations. Ensure the final solvent concentration is consistent across all treatments, including the control.

  • Application: Apply the different concentrations of this compound to separate groups of plants. Include a solvent-only control group.

  • Data Collection: At set time points (e.g., 3, 7, and 14 days post-application), record phytotoxicity symptoms. Quantify parameters such as the percentage of chlorotic/necrotic leaf area, plant height, and fresh/dry biomass.

  • Analysis: Determine the concentration at which significant phytotoxicity occurs.

Protocol 2: Evaluating Mitigation Strategies

  • Experimental Setup: Based on the dose-response assay, choose a concentration of this compound that induces moderate phytotoxicity.

  • Mitigation Treatments:

    • Increased Irrigation: Water a subset of treated plants more frequently than the standard protocol.

    • Exogenous Application of Plant Growth Regulators: Pre-treat a group of plants with a compound known to alleviate abiotic stress, such as salicylic acid or brassinolides, before applying this compound.

    • Soil Amendments: For soil-applied this compound, incorporate an adsorbent like activated charcoal into the growing medium.

  • Controls: Include a negative control (no this compound, no mitigation), a positive control (this compound, no mitigation), and a control for each mitigation strategy alone.

  • Assessment: Quantify phytotoxicity symptoms as described in the dose-response protocol and compare the severity of damage between the positive control and the mitigation treatment groups.

Visualizations

XenobioticStressSignaling cluster_perception Cellular Perception cluster_signaling Signal Transduction cluster_response Cellular Response cluster_output Physiological Outcome Xenobiotic This compound (Xenobiotic) ROS Reactive Oxygen Species (ROS) Burst Xenobiotic->ROS Ca Calcium Signaling Xenobiotic->Ca Phytotoxicity Phytotoxicity Symptoms (Chlorosis, Necrosis) Xenobiotic->Phytotoxicity MAPK MAPK Cascade ROS->MAPK Ca->MAPK StressGenes Stress Gene Expression MAPK->StressGenes Detox Detoxification Pathways (e.g., GSTs, P450s) Tolerance Stress Tolerance Detox->Tolerance Antioxidant Antioxidant Defense Antioxidant->Tolerance StressGenes->Detox StressGenes->Antioxidant Tolerance->Phytotoxicity

Caption: Generalized xenobiotic stress signaling pathway in plants.

ExperimentalWorkflow A 1. Plant Acclimatization (Controlled Environment) B 2. Dose-Response Assay (Determine Phytotoxic Concentration) A->B C 3. Select Mitigation Strategies (e.g., Salicylic Acid, Activated Charcoal) B->C D 4. Experimental Setup (Controls + Treatment Groups) C->D E 5. Application of this compound and Mitigation Agents D->E F 6. Data Collection (Visual Symptoms, Biomass) E->F G 7. Statistical Analysis (Compare Treatments) F->G H 8. Conclusion (Identify Effective Strategies) G->H

Caption: Workflow for phytotoxicity assessment and mitigation.

References

Technical Support Center: Optimizing Delivery Methods of Celangulin XIX for Insect Feeding Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effective delivery of Celangulin XIX in insect feeding studies. The following information, presented in a question-and-answer format, addresses common challenges and provides detailed experimental protocols to ensure consistent and reliable results.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: What is this compound and what are its key characteristics?

Q2: I am having trouble dissolving this compound. What are the recommended solvents?

This compound is known to be poorly soluble in water.[2] For insect feeding bioassays, organic solvents are necessary to create a stock solution. Based on studies with the closely related compound Celangulin V, the following solvents are recommended:

  • Acetone: A study involving a leaf disc bioassay with Celangulin V successfully dissolved the compound in acetone at a concentration of 10 mg/mL.[3][4] Acetone is a good choice for coating leaf surfaces as it evaporates quickly.

  • Dimethyl Sulfoxide (DMSO): DMSO has been used as a solvent for Celangulin V in force-feeding studies with lepidopteran larvae. It is a powerful solvent suitable for preparing high-concentration stock solutions.

It is crucial to note that while these solvents are effective for dissolving Celangulin compounds, they can also impact the bioassay. For instance, in certain in vitro assays, DMSO and acetone have been observed to affect protein structures. Therefore, it is essential to include a solvent-only control in your experimental design to account for any potential effects of the solvent on insect feeding behavior or mortality.

Q3: My this compound solution appears cloudy or forms a precipitate when diluted. How can I prevent this?

Precipitation upon dilution of a stock solution (typically in water or an aqueous diet) is a common issue with hydrophobic compounds like this compound. Here are some troubleshooting steps:

  • Use a Co-solvent: When preparing aqueous dilutions from an organic stock, the addition of a miscible co-solvent can help maintain solubility.

  • Incorporate a Surfactant: A small amount of a non-ionic surfactant (e.g., Tween® 20 or Triton™ X-100) can be added to the final aqueous solution to improve the dispersion of the compound and prevent precipitation.

  • Vortex Thoroughly: Ensure vigorous and thorough mixing when preparing dilutions to create a fine suspension or emulsion.

  • Prepare Fresh Solutions: Due to potential stability issues in aqueous solutions, it is recommended to prepare dilutions immediately before use.

Q4: I am observing inconsistent results in my feeding assays. What are the potential causes and solutions?

Inconsistent results in insect feeding bioassays can stem from several factors. Below is a troubleshooting table to help identify and address common issues.

Potential Issue Possible Cause(s) Recommended Solution(s)
High Variability in Feeding - Inconsistent application of the compound to the diet/leaf. - Non-uniform drying of the solvent. - Variation in insect age, size, or physiological state.- Ensure even coating of the leaf disc or thorough mixing into the artificial diet. - Allow the solvent to evaporate completely in a well-ventilated area before introducing insects. - Use insects of the same instar and from the same cohort. Standardize pre-assay starvation periods.
Low Compound Efficacy - Degradation of this compound. - Sub-lethal or sub-antifeedant concentration.- Store stock solutions at -20°C and protect from light. Prepare fresh dilutions for each experiment. - Conduct a dose-response study to determine the optimal concentration range.
High Control Mortality - Solvent toxicity. - Stressful experimental conditions.- Ensure the final concentration of the organic solvent in the diet is low and non-toxic. Always include a solvent-only control. - Maintain optimal temperature, humidity, and photoperiod for the insect species.
No Feeding in Control Group - Unpalatable artificial diet or leaf material. - Environmental stress.- Use a validated diet recipe or host plant leaves that are known to be palatable to the insect species. - Acclimate insects to the experimental conditions before the assay.

Data Presentation: Solvent and Concentration Guidelines

The following table summarizes recommended solvents and a starting concentration for Celangulin compounds based on available literature for Celangulin V. Researchers should perform their own solubility tests and dose-response experiments to optimize for this compound and their specific insect species.

Compound Solvent Reported Concentration Assay Type Reference
Celangulin VAcetone10 mg/mLLeaf Disc Bioassay
Celangulin VDMSO25 µg/µLForce-Feeding

Experimental Protocols

1. Protocol for Leaf Disc No-Choice Bioassay

This method is suitable for assessing the antifeedant or insecticidal properties of this compound when applied to a leaf surface.

Materials:

  • This compound

  • Acetone (or other suitable organic solvent)

  • Host plant leaves

  • Cork borer

  • Petri dishes

  • Filter paper

  • Micropipettes

  • Insect larvae (e.g., 3rd instar)

Procedure:

  • Preparation of Test Solutions:

    • Prepare a stock solution of this compound in acetone (e.g., 10 mg/mL, based on Celangulin V data).

    • Perform serial dilutions of the stock solution to obtain a range of desired test concentrations.

    • Prepare a solvent-only control (acetone).

  • Leaf Disc Preparation:

    • Using a cork borer, cut uniform discs from fresh, untreated host plant leaves.

  • Treatment Application:

    • Place the leaf discs on a clean, non-absorbent surface.

    • Apply a small, uniform volume (e.g., 10 µL) of each test solution to the surface of a leaf disc. Ensure the entire surface is coated.

    • Apply the solvent-only solution to the control leaf discs.

    • Allow the solvent to evaporate completely in a fume hood.

  • Bioassay Assembly:

    • Place a piece of moistened filter paper at the bottom of each Petri dish to maintain humidity.

    • Place one treated leaf disc in the center of each Petri dish.

    • Introduce one pre-starved insect larva into each Petri dish.

  • Incubation and Data Collection:

    • Seal the Petri dishes and place them in a controlled environment (e.g., 25°C, 16:8 L:D photoperiod).

    • After a predetermined period (e.g., 24 or 48 hours), measure the area of the leaf disc consumed. This can be done using a leaf area meter or by image analysis software.

    • Record insect mortality or any other relevant behavioral observations.

2. Protocol for Diet Incorporation Bioassay

This method is used to evaluate the effects of this compound when mixed directly into an artificial diet.

Materials:

  • This compound

  • Acetone (or other suitable organic solvent)

  • Artificial diet for the target insect species

  • Bioassay trays (e.g., 128-well)

  • Micropipettes

  • Insect larvae (e.g., neonates)

Procedure:

  • Preparation of Test Solutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., acetone or DMSO).

    • Prepare serial dilutions to achieve the desired final concentrations in the diet.

    • Prepare a solvent-only control.

  • Diet Preparation and Incorporation:

    • Prepare the artificial diet according to the standard protocol, but withhold a small portion of the water.

    • While the diet is still liquid and has cooled to a manageable temperature, add the appropriate volume of the this compound solution or the solvent control to the diet.

    • Mix the diet thoroughly to ensure a homogenous distribution of the compound.

  • Bioassay Assembly:

    • Dispense the treated diet into the wells of the bioassay trays.

    • Allow the diet to solidify.

    • Place one insect larva into each well.

  • Incubation and Data Collection:

    • Seal the bioassay trays.

    • Incubate under appropriate environmental conditions.

    • Assess larval mortality, weight gain, and/or developmental stage at predetermined time points (e.g., 7 days).

Visualizations

experimental_workflow prep_stock Prepare this compound Stock Solution prep_dilutions Prepare Serial Dilutions and Controls prep_stock->prep_dilutions delivery_method Select Delivery Method prep_dilutions->delivery_method leaf_disc Leaf Disc Bioassay delivery_method->leaf_disc Topically diet_incorp Diet Incorporation Bioassay delivery_method->diet_incorp Orally treat_leaf Treat Leaf Discs leaf_disc->treat_leaf treat_diet Incorporate into Diet diet_incorp->treat_diet setup_assay_leaf Assemble Bioassay (Leaf Disc) treat_leaf->setup_assay_leaf setup_assay_diet Assemble Bioassay (Diet) treat_diet->setup_assay_diet incubation Incubate under Controlled Conditions setup_assay_leaf->incubation setup_assay_diet->incubation data_collection Collect Data (Consumption, Mortality, etc.) incubation->data_collection analysis Data Analysis data_collection->analysis

Caption: General workflow for insect feeding bioassays with this compound.

troubleshooting_workflow start Inconsistent Results Observed check_solubility Check for Precipitation in Solution start->check_solubility troubleshoot_solubility Troubleshoot Solubility: - Use Co-solvent - Add Surfactant - Prepare Fresh check_solubility->troubleshoot_solubility Yes check_controls Examine Control Groups check_solubility->check_controls No yes_precipitate Yes no_precipitate No end Consistent Results troubleshoot_solubility->end troubleshoot_mortality Reduce Solvent Concentration Optimize Conditions check_controls->troubleshoot_mortality High Mortality troubleshoot_feeding Verify Diet/Leaf Palatability Acclimate Insects check_controls->troubleshoot_feeding No Feeding check_variability Review Experimental Procedure for Variability check_controls->check_variability Controls OK high_control_mortality High Mortality? no_control_feeding No Feeding? ok_controls Controls OK troubleshoot_mortality->end troubleshoot_feeding->end check_variability->end

Caption: Decision-making workflow for troubleshooting inconsistent bioassay results.

References

Validation & Comparative

Unveiling the Insecticidal Promise of Celangulin: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Yangling, Shaanxi – November 28, 2025 – Researchers in the field of pesticide science are continuously exploring novel compounds for effective and sustainable pest management. Among these, the Celangulin family of natural products, derived from the plant Celastrus angulatus, has demonstrated significant insecticidal properties. This guide provides a comprehensive comparison of the insecticidal spectrum of Celangulin V, a prominent member of this family, with other conventional insecticides.

A Note on Celangulin XIX: While this guide aims to confirm the insecticidal spectrum of this compound, a thorough review of the current scientific literature did not yield specific data for this particular compound. The research community has primarily focused on Celangulin V as a representative of this class of insecticides. Therefore, the data and comparisons presented herein are based on studies conducted on Celangulin V and a general "celangulin" formulation, providing a strong foundational understanding of the potential of the broader Celangulin family.

Broad-Spectrum Efficacy Against Key Agricultural Pests

Celangulin exhibits a range of insecticidal activities, including stomach poisoning, antifeedant effects, and contact toxicity.[1] Its efficacy has been demonstrated against a variety of economically important agricultural pests.

The insecticidal spectrum of Celangulin includes, but is not limited to:

  • Lepidoptera:

    • Cabbage Worm (Pieris rapae)

    • Diamondback Moth (Plutella xylostella)[1]

    • Cabbage Armyworm (Mamestra brassicae)[1]

    • Cotton Bridge Worm (Prodenia litura)[1]

    • Oriental Armyworm (Mythimna separata)

  • Hemiptera:

    • Aphids (Aphidoidea)[1]

    • Bird Cherry-Oat Aphid (Rhopalosiphum padi)

  • Hymenoptera:

    • Red Imported Fire Ant (Solenopsis invicta)

Quantitative Comparison of Insecticidal Activity

To provide a clear benchmark of Celangulin's potency, the following tables summarize key performance indicators such as the median lethal dose (LD50), median lethal concentration (LC50), and median knockdown dose (KD50) against various insect species, compared with commonly used synthetic insecticides.

Table 1: Comparative Stomach Toxicity (LC50/KD50) of Celangulin V and Other Insecticides against Lepidopteran Pests

InsecticideTarget PestBioassay MethodLC50 / KD50 (µg/g or ppm)
Celangulin V Mythimna separataNot SpecifiedKD50: 301.0 µg/g
Emamectin BenzoateSpodoptera frugiperdaTopical ApplicationLC50: 0.16 ppm
ChlorantraniliproleSpodoptera frugiperdaTopical ApplicationLC50: 0.28 ppm
SpinetoramSpodoptera frugiperdaTopical ApplicationLC50: 0.44 ppm
ChlorfluazuronPlutella xylostellaNot SpecifiedLC50: 0.0006 mg/mL
SpinosadPlutella xylostella (3rd instar)Leaf DipLC50: 0.647 ppm (48h)
λ-cyhalothrinPlutella xylostellaNot SpecifiedLC50: 0.035 mg/mL (on cabbage)

Table 2: Comparative Contact Toxicity (LD50/LC50) of Celangulin and Other Insecticides against Hemipteran and Hymenopteran Pests

InsecticideTarget PestBioassay MethodLD50 / LC50
Celangulin Solenopsis invicta (large workers)Not SpecifiedLD50: 0.046 ng/ant (24h)
AzadirachtinSolenopsis invicta (large workers)Not SpecifiedLD50: 0.200 ng/ant (24h)
VeratramineSolenopsis invicta (large workers)Not SpecifiedLD50: 544.610 ng/ant (24h)
λ-cyhalothrinRhopalosiphum padiCoated Glass VialLC50: 8.18 ng a.i./cm²
SulfoxaflorRhopalosiphum padiNot SpecifiedLC50: 4.61 µg/mL (24h)
AcetamipridRhopalosiphum padiNot SpecifiedLC50: 111.82 µg/mL (24h)

Mechanism of Action: Targeting the V-ATPase Proton Pump

The primary mode of action for Celangulin V is believed to be the disruption of the insect's digestive system. It specifically targets the vacuolar-type H+-ATPase (V-ATPase) located in the apical membrane of midgut cells. This enzyme is crucial for energizing ion transport and maintaining the steep pH gradient necessary for digestion and nutrient absorption in insects. By inhibiting V-ATPase, Celangulin V disrupts these vital physiological processes, leading to insect mortality.

V_ATPase_Inhibition cluster_midgut_lumen Insect Midgut Lumen (High pH) cluster_epithelial_cell Midgut Epithelial Cell (Low pH) lumen H+ V_ATPase V-ATPase Proton Pump V_ATPase:f1->lumen H+ Transport ADP ADP + Pi V_ATPase:f0->ADP ATP ATP ATP->V_ATPase:f0 Hydrolysis Celangulin Celangulin V Celangulin->V_ATPase Inhibition

Proposed mechanism of Celangulin V action on insect midgut V-ATPase.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key bioassays used to determine the insecticidal spectrum of Celangulin.

Stomach and Contact Toxicity: Leaf-Dip Bioassay

This method is widely used to assess the oral and contact toxicity of insecticides on phytophagous insects.

Workflow:

Leaf_Dip_Bioassay prep Prepare Serial Dilutions of Test Compound dip Dip Fresh Leaves in Each Dilution (e.g., 10-30s) prep->dip dry Air-Dry Treated Leaves dip->dry place Place Individual Leaves in Petri Dishes dry->place introduce Introduce Test Insects (e.g., 10-20 larvae) place->introduce incubate Incubate Under Controlled Conditions (e.g., 25°C, 16:8 L:D) introduce->incubate assess Assess Mortality at Predetermined Intervals (e.g., 24, 48, 72h) incubate->assess analyze Analyze Data Using Probit Analysis to Determine LC50 assess->analyze

Workflow for a standard leaf-dip insecticidal bioassay.

Detailed Steps:

  • Preparation of Test Solutions: A stock solution of the test compound is prepared in an appropriate solvent and serially diluted to obtain a range of concentrations. A control group using only the solvent is also prepared.

  • Leaf Treatment: Fresh, undamaged leaves from the host plant are immersed in each test solution for a uniform duration (e.g., 10-30 seconds).

  • Drying: The treated leaves are allowed to air-dry completely in a fume hood.

  • Experimental Setup: Each treated leaf is placed in a separate petri dish lined with moist filter paper to maintain turgidity.

  • Insect Introduction: A predetermined number of test insects (e.g., 10-20 larvae of a specific instar) are introduced into each petri dish.

  • Incubation: The petri dishes are maintained under controlled environmental conditions (e.g., 25 ± 2°C, 60-70% relative humidity, and a 16:8 hour light:dark photoperiod).

  • Mortality Assessment: The number of dead insects is recorded at specific time points (e.g., 24, 48, and 72 hours). Mortality is typically defined as the inability of the insect to make coordinated movements when gently prodded.

  • Data Analysis: The mortality data is corrected for any control mortality using Abbott's formula. A probit analysis is then performed to calculate the LC50 value.

Antifeedant Activity: No-Choice Leaf Disc Bioassay

This assay is designed to evaluate the feeding deterrence of a compound when the insect has no alternative food source.

Workflow:

Antifeedant_Bioassay prep Prepare Serial Dilutions of Test Compound treat Treat Leaf Discs with Test Solutions prep->treat cut Cut Leaf Discs of Uniform Size cut->treat dry Air-Dry Treated Discs treat->dry setup Place One Treated Disc in Each Petri Dish dry->setup introduce Introduce One Larva per Dish setup->introduce starve Pre-starve Test Insects (e.g., 2-4 hours) starve->introduce incubate Incubate for a Set Period (e.g., 24h) introduce->incubate measure Measure Consumed Leaf Area incubate->measure calculate Calculate Feeding Deterrence Index measure->calculate

References

Celangulin XIX efficacy compared to Celangulin V

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals.

Executive Summary

This guide provides a detailed comparison of the biological efficacy of Celangulin V, a prominent insecticidal compound isolated from Celastrus angulatus. A thorough search of scientific literature and databases yielded no experimental data or efficacy studies for a compound designated as "Celangulin XIX." The information available is confined to listings by chemical suppliers without accompanying research. Therefore, a direct comparison between this compound and Celangulin V is not feasible at this time.

This document will focus on the well-documented efficacy and mechanisms of action of Celangulin V. Where available, comparative data with other celangulin analogs, such as Celangulin IV, will be presented to offer a broader context of this class of compounds.

Celangulin V: A Profile

Celangulin V is a natural sesquiterpene polyol ester derived from the root bark of Celastrus angulatus Maxim. It is a significant bioactive constituent known for its potent insecticidal properties, particularly against lepidopteran larvae.[1][2] Its primary mode of action involves the disruption of midgut function in insects by targeting V-ATPase and Na+/K+-ATPase.[1][3][4]

Quantitative Efficacy of Celangulin V

The following table summarizes the insecticidal activity of Celangulin V against various insect pests.

CompoundTarget PestAssay TypeEfficacy Metric (KD50)Source
Celangulin V Mythimna separata (third-instar larvae)Oral AdministrationNot explicitly stated, but used as a benchmark for derivatives
Derivative 1-6 (of Celangulin V)Mythimna separata (third-instar larvae)Oral Administration231.2 µg/g
Derivative b (of Celangulin V)Mythimna separata (third-instar larvae)Oral Administration135.9 µg/g
Derivative c (of Celangulin V)Mythimna separata (third-instar larvae)Oral Administration101.33 µg/g
Celangulin (unspecified)Solenopsis invicta (large workers)Contact ToxicityLD50: 0.046 ng/ant (at 24h)
Celangulin (unspecified)Solenopsis invictaContact ToxicityLT50: 9.905 h (at 0.125 mg/L)

Comparative Efficacy with Celangulin IV

While data on this compound is unavailable, studies comparing Celangulin V with Celangulin IV provide insights into the structure-activity relationships within this compound family.

CompoundTarget EnzymeAssay TypeInhibition PercentageConcentrationSource
Celangulin IV Na+/K+-ATPase (from M. separata brain)In vitro~40.36%400 mg/liter
Celangulin V Na+/K+-ATPase (from M. separata brain)In vitro~3.60%400 mg/liter
Celangulin IV Na+/K+-ATPase (from M. separata brain)In vivo (narcosis period)32.39%25 mg/liter
Celangulin V Na+/K+-ATPase (from M. separata brain)In vivo (excitation period)10.57%25 mg/liter

Experimental Protocols

Insecticidal Activity Bioassay (Oral Administration)

This protocol is based on methodologies used to assess the insecticidal activity of Celangulin V and its derivatives against Mythimna separata.

  • Compound Preparation : Test compounds are dissolved in acetone to create a stock solution. A series of dilutions are prepared from the stock solution.

  • Diet Preparation : An artificial diet is prepared for the larvae. A fixed amount of the test compound solution is added to the diet and mixed thoroughly. The control group receives a diet with acetone only.

  • Insect Rearing : Third-instar larvae of Mythimna separata are used. The larvae are starved for a designated period before the experiment.

  • Exposure : Pre-weighed larvae are individually placed in petri dishes containing the treated diet.

  • Observation : Mortality is recorded at specified time intervals (e.g., 24, 48, 72 hours). The knockdown dose 50 (KD50), the dose required to knock down 50% of the population, is calculated using probit analysis.

In Vitro Na+/K+-ATPase Activity Assay

This method is employed to determine the inhibitory effect of celangulins on Na+/K+-ATPase activity.

  • Enzyme Preparation : Brain tissue from fifth-instar Mythimna separata larvae is homogenized in a buffer solution and centrifuged to obtain the crude enzyme extract.

  • Reaction Mixture : The reaction mixture contains the enzyme extract, ATP, MgCl2, NaCl, KCl, and varying concentrations of the test compound (Celangulin IV or V). A control group without the test compound is also prepared.

  • Incubation : The reaction mixtures are incubated at a specific temperature (e.g., 37°C) for a set time.

  • Measurement of Inorganic Phosphate : The reaction is stopped, and the amount of inorganic phosphate released from ATP hydrolysis is measured using a colorimetric method.

  • Calculation of Inhibition : The percentage of inhibition of Na+/K+-ATPase activity is calculated by comparing the phosphate released in the presence and absence of the test compound.

Signaling Pathways and Mechanism of Action

Celangulin V primarily exerts its insecticidal effect by targeting the V-ATPase in the midgut cells of susceptible insects. This leads to a disruption of the transmembrane potential and cellular homeostasis.

V-ATPase Inhibition Pathway

V_ATPase_Inhibition CV Celangulin V VATPase V-ATPase (H subunit) CV->VATPase Binds to ProtonPump Proton Pump Inhibition VATPase->ProtonPump Leads to ApicalMembrane Apical Membrane Depolarization ProtonPump->ApicalMembrane pH_Homeostasis Disruption of pH Homeostasis ProtonPump->pH_Homeostasis NutrientTransport Impaired Nutrient Transport ApicalMembrane->NutrientTransport pH_Homeostasis->NutrientTransport CellDeath Midgut Cell Death NutrientTransport->CellDeath

Caption: Mechanism of Celangulin V targeting V-ATPase in insect midgut cells.

Experimental Workflow for Target Identification

Experimental_Workflow cluster_0 Ligand Preparation cluster_1 Affinity Chromatography cluster_2 Protein Identification CV_ester Celangulin V-6-aminoacetic acid ester synthesis Coupling Coupling to CNBr-activated Sepharose 4B CV_ester->Coupling MidgutExtract Incubation with M. separata midgut extract Coupling->MidgutExtract Elution Elution of binding proteins MidgutExtract->Elution SDS_PAGE SDS-PAGE Analysis Elution->SDS_PAGE LC_MS LC/Q-TOF-MS Identification SDS_PAGE->LC_MS Target Identification of V-ATPase as a target LC_MS->Target

Caption: Workflow for identifying Celangulin V binding proteins.

Conclusion

Celangulin V is a well-characterized botanical insecticide with a clear mechanism of action targeting V-ATPase in the insect midgut. While the requested comparison with this compound could not be performed due to a lack of available scientific data, the information presented on Celangulin V provides a solid foundation for researchers in the field of pesticide development. The comparative data with Celangulin IV also highlights the potential for further structure-activity relationship studies within the celangulin family to develop more potent and selective insecticides. Future research into novel analogs, potentially including this compound, will be valuable in expanding the arsenal of biorational pesticides.

References

A Comparative Analysis of Celangulin XIX and Synthetic Pyrethroids: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the botanical insecticide Celangulin XIX and the widely used synthetic pyrethroids. This analysis is supported by experimental data on their mechanisms of action, insecticidal efficacy, and toxicological profiles.

Introduction

The continuous challenge of insecticide resistance and the growing demand for more environmentally benign pest management strategies have spurred research into novel insecticidal compounds. Among these, this compound, a sesquiterpenoid polyester derived from the plant Celastrus angulatus, has emerged as a promising candidate with a unique mode of action. This guide presents a comparative analysis of this compound and its analogues (such as Celangulin V) with the established class of synthetic pyrethroids, which have been mainstays in agriculture and public health for decades.

Synthetic pyrethroids are synthetic analogues of naturally occurring pyrethrins from chrysanthemum flowers.[1] They are valued for their high insecticidal potency and rapid knockdown effect.[2] However, their extensive use has led to widespread resistance and concerns about their impact on non-target organisms.[3][4] Celangulins represent a potential alternative, exhibiting potent insecticidal and antifeedant properties, attributed to a distinct mechanism of action that involves the disruption of fundamental cellular processes in insects.[5]

This guide will delve into a detailed comparison of their insecticidal activity, mechanisms of action, and toxicity to non-target organisms, supported by quantitative data and detailed experimental protocols.

Comparative Analysis of Insecticidal Activity

The insecticidal potency of this compound/V and various synthetic pyrethroids has been evaluated against several key insect pests. The following tables summarize the available toxicity data (LD50 and LC50 values), providing a basis for comparing their efficacy. It is important to note that direct comparisons can be challenging due to variations in experimental conditions, insect strains, and application methods across different studies.

Table 1: Comparative Insecticidal Activity Against Lepidopteran Pests

CompoundInsect SpeciesType of AssayLD50/LC50UnitCitation
Celangulin VMythimna separataStomach PoisoningCompound 6.16 (analogue) showed 102-fold greater toxicity than Celangulin V-
Celangulin VPlutella xylostellaStomach PoisoningHigh activity reported-
DeltamethrinPlutella xylostella (Susceptible Strain)Topical Application0.0014µ g/larva
CypermethrinPlutella xylostella (Susceptible Strain)Topical Application0.0046µ g/larva
Lambda-cyhalothrinMythimna separataDiet IncorporationLC50 stimulates reproduction-

Table 2: Comparative Insecticidal Activity Against Other Insect Pests

CompoundInsect SpeciesType of AssayLD50UnitCitation
CelangulinSolenopsis invicta (Red Imported Fire Ant)Contact0.046 (at 24h)ng/ant
PermethrinApis mellifera (Honeybee)Topical0.029µ g/bee
BifenthrinApis mellifera (Honeybee)-LC50 of ~17mg/L

Mechanism of Action: A Tale of Two Targets

The insecticidal efficacy of this compound and synthetic pyrethroids stems from their distinct interactions with the insect nervous and digestive systems.

This compound: Disrupting Cellular Energy and Ion Homeostasis

The primary mode of action of this compound and its analogues, like Celangulin V, involves the inhibition of two crucial ATPase enzymes: Vacuolar-type H+-ATPase (V-ATPase) and Na+/K+-ATPase.

  • V-ATPase Inhibition: Celangulin V has been shown to bind to multiple subunits of the V-ATPase enzyme in the midgut cells of susceptible insects. This inhibition disrupts the proton gradient across the cell membrane, which is vital for maintaining the high pH of the insect midgut and for energizing nutrient transport. The disruption of V-ATPase leads to a cascade of downstream effects, including altered intracellular pH, impaired ion transport, and ultimately, cell death in the midgut epithelium.

  • Na+/K+-ATPase Inhibition: Celangulins also inhibit Na+/K+-ATPase, an enzyme critical for maintaining the electrochemical gradients of sodium and potassium ions across nerve cell membranes. This inhibition likely contributes to the neurotoxic effects observed in poisoned insects, such as excitement, convulsions, and paralysis.

Celangulin_Signaling_Pathway cluster_midgut Insect Midgut Epithelial Cell cluster_neuron Insect Neuron This compound This compound V_ATPase V-ATPase This compound->V_ATPase Inhibits Proton_Gradient Disruption of Proton Gradient (H+) V_ATPase->Proton_Gradient pH_Imbalance Intracellular pH Imbalance Proton_Gradient->pH_Imbalance Nutrient_Transport Impaired Nutrient Transport Proton_Gradient->Nutrient_Transport Cell_Death Cell Death (Necrosis) pH_Imbalance->Cell_Death Nutrient_Transport->Cell_Death Celangulin_XIX_2 This compound NaK_ATPase Na+/K+-ATPase Celangulin_XIX_2->NaK_ATPase Inhibits Ion_Gradient Disruption of Na+/K+ Gradients NaK_ATPase->Ion_Gradient Neurotoxicity Neurotoxicity (Excitation, Paralysis) Ion_Gradient->Neurotoxicity

Figure 1: Proposed signaling pathway for this compound's insecticidal action.

Synthetic Pyrethroids: Potent Neurotoxins

Synthetic pyrethroids are fast-acting neurotoxins that primarily target voltage-gated sodium channels in the nervous system of insects. They bind to the sodium channels and modify their gating properties, preventing them from closing normally after an action potential. This leads to a persistent influx of sodium ions, causing repetitive nerve discharges, hyperexcitability, paralysis, and ultimately, the death of the insect.

Synthetic pyrethroids are broadly classified into two types based on their chemical structure and the poisoning symptoms they induce:

  • Type I Pyrethroids (e.g., permethrin, bifenthrin): Lack an α-cyano group and typically cause tremors, hyperexcitability, and ataxia.

  • Type II Pyrethroids (e.g., cypermethrin, deltamethrin): Contain an α-cyano group and induce choreoathetosis (writhing and twisting movements) and salivation in addition to the symptoms caused by Type I pyrethroids.

Pyrethroid_Signaling_Pathway Synthetic_Pyrethroid Synthetic_Pyrethroid VGSC Voltage-Gated Sodium Channel Synthetic_Pyrethroid->VGSC Binds to and modifies Prolonged_Opening Prolonged Channel Opening VGSC->Prolonged_Opening Na_Influx Persistent Na+ Influx Prolonged_Opening->Na_Influx Repetitive_Firing Repetitive Neuronal Discharges Na_Influx->Repetitive_Firing Hyperexcitation Hyperexcitation & Paralysis Repetitive_Firing->Hyperexcitation

Figure 2: Signaling pathway for synthetic pyrethroid neurotoxicity.

Toxicological Profile: A Comparative Overview

A critical aspect of insecticide evaluation is its toxicity to non-target organisms. The available data suggests differences in the toxicological profiles of this compound and synthetic pyrethroids.

Table 3: Comparative Toxicity to Non-Target Organisms

Compound/ClassOrganismEndpointValueUnitCitation
CelangulinBirds (Quail)LD50>2800mg/kg
Synthetic Pyrethroids
PermethrinRat (oral)LD50430 - 4000mg/kg
CypermethrinRat (oral)LD50250 - 4123mg/kg
DeltamethrinRat (oral)LD5030 - 5000mg/kg
BifenthrinRat (oral)LD5053.4 - 210.4mg/kg
CypermethrinRainbow TroutLC50 (96h)0.0082mg/L
BifenthrinRainbow TroutLC50 (96h)0.00015mg/L
PermethrinHoneybeeLD50 (topical)0.029µ g/bee

Synthetic pyrethroids generally exhibit low to moderate acute toxicity to mammals and birds. However, they are known to be highly toxic to aquatic organisms, including fish and invertebrates, as well as to beneficial insects like bees.

In contrast, preliminary data for celangulins suggest a more favorable non-target profile. For instance, the LD50 of celangulin in quails was found to be greater than 2800 mg/kg, indicating low avian toxicity. However, more extensive research is required to fully characterize the ecotoxicological profile of this compound.

Experimental Protocols

This section provides an overview of the methodologies used to generate the comparative data presented in this guide.

Insecticidal Activity Bioassays

Topical Application Bioassay (for LD50 determination):

This method is commonly used to determine the dose of an insecticide that is lethal to 50% of a test population (LD50) through direct contact.

  • Insect Rearing: Test insects (e.g., Plutella xylostella or Mythimna separata larvae) are reared under controlled laboratory conditions (e.g., 25 ± 1°C, 60-70% relative humidity, 16:8 h light:dark photoperiod) on a suitable diet.

  • Insecticide Preparation: Serial dilutions of the test compounds (this compound or synthetic pyrethroids) are prepared in a suitable solvent, typically acetone.

  • Application: A precise volume (e.g., 0.5-1 µL) of each insecticide dilution is applied to the dorsal thorax of individual, pre-weighed insects using a micro-applicator. Control insects receive the solvent alone.

  • Observation: Treated insects are transferred to clean containers with a food source and held under the same rearing conditions. Mortality is assessed at specified time points, usually 24, 48, and 72 hours after application.

  • Data Analysis: The mortality data is subjected to probit analysis to calculate the LD50 values and their 95% confidence limits.

Topical_Application_Workflow Start Start Insect_Rearing Rear Insects under Controlled Conditions Start->Insect_Rearing Apply_Insecticide Apply Precise Volume to Individual Insects Insect_Rearing->Apply_Insecticide Prepare_Insecticide Prepare Serial Dilutions of Test Compounds Prepare_Insecticide->Apply_Insecticide Incubate Incubate with Food (24-72h) Apply_Insecticide->Incubate Assess_Mortality Assess Mortality at Time Points Incubate->Assess_Mortality Data_Analysis Probit Analysis to Calculate LD50 Assess_Mortality->Data_Analysis End End Data_Analysis->End

Figure 3: Experimental workflow for a topical application bioassay.

ATPase Activity Assay

This in vitro assay measures the inhibitory effect of a compound on the activity of ATPase enzymes.

  • Enzyme Preparation: ATPase enzymes (V-ATPase or Na+/K+-ATPase) are isolated and purified from the target insect tissue (e.g., midgut or brain) through differential centrifugation and other biochemical techniques.

  • Reaction Mixture: The assay is conducted in a reaction buffer containing the purified enzyme, ATP as the substrate, and necessary cofactors (e.g., Mg2+).

  • Inhibitor Addition: Various concentrations of the test compound (this compound) are added to the reaction mixture.

  • Incubation: The reaction is incubated at a specific temperature (e.g., 37°C) for a defined period.

  • Quantification of Activity: The enzyme activity is determined by measuring the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP. This is typically done using a colorimetric method, such as the malachite green assay, where the absorbance is proportional to the amount of Pi produced.

  • Data Analysis: The inhibition of ATPase activity is calculated relative to a control without the inhibitor. The concentration of the compound that causes 50% inhibition (IC50) can be determined.

Conclusion

This comparative analysis highlights the distinct characteristics of this compound and synthetic pyrethroids. This compound presents a novel mode of action by targeting V-ATPase and Na+/K+-ATPase, which could be advantageous in managing insect populations resistant to conventional neurotoxic insecticides like pyrethroids. While synthetic pyrethroids offer potent and rapid insecticidal activity, their efficacy is challenged by resistance and their toxicity to non-target aquatic and beneficial organisms.

The preliminary data on this compound's lower toxicity to some non-target species is encouraging, positioning it as a potentially more environmentally selective insecticide. However, further comprehensive studies are essential to fully elucidate its ecotoxicological profile and to establish its efficacy against a broader range of insect pests under field conditions. For researchers and drug development professionals, this compound represents a promising lead compound for the development of a new generation of insecticides with a more favorable environmental and resistance management profile.

References

Validating the Mode of Action of Celangulin XIX: A Comparative Guide to Genetic Approaches

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for validating the mode of action of Celangulin XIX, a putative insecticidal compound. Drawing on data from its well-studied analogue, Celangulin V, we objectively compare its presumed mechanism with established V-ATPase inhibitors and detail the genetic methodologies required to definitively identify and validate its molecular target.

Introduction to Celangulin and its Putative Target

Celangulin V, a natural sesquiterpenoid polyester from the plant Celastrus angulatus, has demonstrated significant insecticidal properties.[1][2] Biochemical and molecular docking studies strongly suggest that its mode of action involves the inhibition of vacuolar-type H+-ATPase (V-ATPase).[1][3][4] V-ATPase is a highly conserved, ATP-dependent proton pump essential for numerous physiological processes in insects, including energizing nutrient transport in the midgut, maintaining pH homeostasis, and facilitating neurotransmission. Its critical role in insect survival makes it an attractive target for novel insecticides.

This guide uses this compound as a representative molecule to outline the definitive genetic validation process. The central hypothesis is that this compound, like its analogue Celangulin V, functions by inhibiting V-ATPase. Validation requires demonstrating that the genetic removal or knockdown of the V-ATPase target confers resistance to the compound.

Performance Comparison: V-ATPase Inhibitors

To contextualize the efficacy of Celangulin, we compare its activity with well-characterized, specific V-ATPase inhibitors, Bafilomycin A1 and Concanamycin A. While direct comparative studies are limited, existing data from various model systems allow for an approximate performance assessment.

Table 1: Insecticidal Activity of Celangulin and its Derivatives

CompoundTarget SpeciesMetricValueCitation
CelangulinSolenopsis invicta (large workers)LD₅₀ (24h)0.046 ng/ant
CelangulinSolenopsis invicta (large workers)LT₅₀ (at 0.125 mg/L)9.905 hours
Celangulin-VMythimna separata (3rd instar larvae)KD₅₀301.0 µg/g
Celangulin-V Derivative (1-6)Mythimna separata (3rd instar larvae)KD₅₀231.2 µg/g
Celangulin-V Derivative (c)Mythimna separata (3rd instar larvae)KD₅₀101.33 µg/g

LD₅₀ (Lethal Dose, 50%) is the dose required to kill 50% of the test population. LT₅₀ (Lethal Time, 50%) is the time required to kill 50% of the population at a given concentration. KD₅₀ (Knockdown Dose, 50%) is the dose required to knock down 50% of the population.

Table 2: Biochemical Inhibitory Activity of Alternative V-ATPase Inhibitors

CompoundTarget Enzyme SourceMetricValueCitation
Bafilomycin A1Chicken Osteoclast V-ATPase-Potent & Selective Inhibitor
Bafilomycin A1Saccharomyces cerevisiae V-ATPaseEC₅₀~2.1-2.3 µM
Concanamycin AManduca sexta Midgut V-ATPaseIC₅₀~10 nM
Concanamycin ANeurospora crassa V-ATPaseIC₅₀0.002 x 10⁻³ µmol/mg
Celangulin VMythimna separata V-ATPase A/B ComplexKᵢ10.0 µM (Competitive Inhibitor)

IC₅₀ (Half-maximal Inhibitory Concentration) is the concentration of an inhibitor where the response is reduced by half. EC₅₀ (Half-maximal Effective Concentration) is the concentration that gives a half-maximal response. Kᵢ (Inhibition Constant) is an indication of the potency of an inhibitor.

Genetic Validation Workflow

The definitive validation of a drug's mode of action relies on genetic evidence. If this compound targets a specific V-ATPase subunit, a cell or organism lacking that subunit should exhibit significantly increased resistance to the compound. The modern gold-standard for this approach is CRISPR/Cas9-mediated gene knockout.

G cluster_0 Phase 1: Target Identification & sgRNA Design cluster_1 Phase 2: Genetic Modification cluster_2 Phase 3: Phenotypic Validation cluster_3 Conclusion A Identify Putative Target Gene (e.g., V-ATPase Subunit A) B Design & Synthesize Multiple sgRNAs A->B Bioinformatics C Deliver Cas9 & sgRNA to Insect Cells or Embryos B->C D Select & Isolate Knockout (KO) Clones C->D E Validate KO by Sequencing & Western Blot D->E F Treat Wild-Type (WT) and KO Cells with this compound E->F G Measure Cell Viability (Dose-Response Curve) F->G H Compare IC50 Values (WT vs. KO) G->H I Hypothesis Validated: Significant IC50 Shift in KO H->I

Caption: CRISPR/Cas9 workflow for validating this compound's molecular target.

A significant increase in the IC₅₀ or LD₅₀ value in the knockout model compared to the wild-type provides strong evidence that the deleted gene is the direct target of the compound.

V-ATPase Signaling and Inhibition Pathway

V-ATPase is crucial for energizing the apical membrane of insect midgut goblet cells. It pumps protons (H⁺) from the cytoplasm into the extracellular space (goblet cell cavity), creating a large electrochemical gradient. This proton motive force then drives a K⁺/2H⁺ antiporter, leading to the massive secretion of K⁺ into the midgut lumen. This process is vital for nutrient absorption and maintaining the high alkaline pH of the lepidopteran midgut.

G cluster_0 Insect Midgut Goblet Cell cluster_1 cluster_2 ATP ATP VATPase V-ATPase (Proton Pump) ATP->VATPase Energy ADP ADP + Pi VATPase->ADP Antiporter K+/2H+ Antiporter VATPase->Antiporter Powers H_out H+ Result Disruption of Ion Gradient & Cell Death VATPase->Result K_in K+ K_out K+ Antiporter->K_out H_in H+ H_in->VATPase H_out->Antiporter Antiport Celangulin This compound Inhibition X Inhibition->VATPase

Caption: Inhibition of V-ATPase by this compound disrupts midgut homeostasis.

By inhibiting the V-ATPase, this compound is hypothesized to block the entire process, leading to a collapse of the electrochemical gradient, disruption of nutrient uptake, and ultimately, cell death and insect mortality.

Experimental Protocols

CRISPR/Cas9-Mediated Knockout of a V-ATPase Subunit

This protocol describes the generation of a stable knockout of a V-ATPase catalytic subunit (e.g., Vha68-1, the 'A' subunit) in a lepidopteran insect cell line (e.g., Sf9 from Spodoptera frugiperda).

a. sgRNA Design and Cloning:

  • Identify the target gene sequence for the V-ATPase 'A' subunit in S. frugiperda from a genomic database (e.g., NCBI).

  • Use a CRISPR design tool (e.g., CHOPCHOP) to identify 2-3 high-scoring single guide RNAs (sgRNAs) targeting an early exon to maximize the chance of a frameshift mutation.

  • Synthesize DNA oligonucleotides for the selected sgRNAs.

  • Anneal and clone the sgRNA oligonucleotides into a suitable expression vector that co-expresses the Cas9 nuclease (e.g., pSpCas9(BB)-2A-GFP).

b. Transfection and Selection:

  • Culture Sf9 cells to 70-80% confluency in a 6-well plate.

  • Transfect the cells with the Cas9-sgRNA plasmid using a suitable insect cell transfection reagent.

  • 48 hours post-transfection, use Fluorescence-Activated Cell Sorting (FACS) to isolate single GFP-positive cells (indicating successful transfection) into individual wells of a 96-well plate.

  • Culture the single-cell clones until confluent colonies form.

c. Validation of Knockout:

  • Expand the clonal populations. Extract genomic DNA from a portion of the cells.

  • PCR amplify the region of the V-ATPase 'A' gene targeted by the sgRNA.

  • Sequence the PCR products (e.g., via Sanger sequencing) to identify insertions or deletions (indels) that result in a frameshift mutation.

  • Confirm the absence of the V-ATPase 'A' protein in validated knockout clones using Western Blot analysis with a specific antibody.

Comparative Cell Viability Assay

This protocol determines the effect of V-ATPase 'A' subunit knockout on cellular sensitivity to this compound.

  • Seed wild-type (WT) Sf9 cells and validated V-ATPase KO Sf9 cells in parallel in 96-well plates at a density of 1 x 10⁴ cells per well.

  • Prepare a serial dilution of this compound in culture medium (e.g., from 0.01 µM to 100 µM). Also prepare a vehicle control (e.g., DMSO).

  • Treat the cells with the different concentrations of this compound and the vehicle control. Include at least three technical replicates for each condition.

  • Incubate the plates for a predetermined period (e.g., 48 or 72 hours).

  • Assess cell viability using a standard method, such as an MTS or resazurin-based assay, measuring absorbance or fluorescence according to the manufacturer's protocol.

  • Normalize the viability data to the vehicle-treated control cells for both WT and KO lines.

  • Plot the dose-response curves and calculate the IC₅₀ values for both cell lines using non-linear regression analysis. A statistically significant increase in the IC₅₀ for the KO cell line compared to the WT validates V-ATPase 'A' as a target of this compound.

Conclusion

The available biochemical evidence strongly implicates V-ATPase as the molecular target of the Celangulin class of insecticides. However, definitive validation requires genetic proof. The experimental framework provided here, utilizing CRISPR/Cas9 gene editing, outlines a clear and robust pathway to confirm this mode of action for this compound. By demonstrating that the genetic ablation of a putative target protein confers resistance to the compound, researchers can unequivocally validate its mechanism. This approach not only solidifies the understanding of Celangulin's function but also strengthens the rationale for targeting V-ATPase in the development of next-generation, specific, and effective insecticides.

References

Lack of Cross-Resistance to Celangulin V Expected Due to Unique Target Site, V-ATPase

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of existing literature reveals a significant data gap in cross-resistance studies of Celangulin V, a potent botanical insecticide, in insect strains resistant to conventional synthetic insecticides. However, an analysis of its unique mechanism of action strongly suggests a low probability of cross-resistance. Celangulin V targets the vacuolar-type H+-ATPase (V-ATPase) in the insect midgut, an enzyme not targeted by major classes of commercial insecticides, making it a promising candidate for resistance management programs.

Celangulin V, a sesquiterpenoid polyester derived from the plant Celastrus angulatus, has demonstrated significant insecticidal activity, particularly against lepidopteran pests like the oriental armyworm, Mythimna separata.[1][2] Its primary mode of action is the inhibition of the V-ATPase H subunit in the goblet cells of the larval midgut.[1] This disruption of the proton pump leads to a cascade of physiological disruptions, including changes in midgut pH, ion homeostasis, and nutrient transport, ultimately causing larval mortality.[1][3]

This mechanism is distinct from that of major insecticide classes currently in use, which target the nervous system (e.g., pyrethroids, neonicotinoids, organophosphates) or chitin biosynthesis, for example. The novelty of the V-ATPase as an insecticidal target suggests that resistance mechanisms developed by insects to other insecticides, such as target-site mutations in the sodium channel (conferring pyrethroid resistance) or acetylcholinesterase (conferring organophosphate and carbamate resistance), would be unlikely to confer resistance to Celangulin V.

While direct experimental data on cross-resistance is not available in the reviewed literature, the distinct biochemical target of Celangulin V provides a strong theoretical basis for its effectiveness against insect populations that have developed resistance to other insecticides. This makes Celangulin V and its analogues valuable tools in insecticide resistance management (IRM) strategies, where rotation of insecticides with different modes of action is crucial to delay the development of resistance.

Comparison of Insecticide Mechanisms of Action

To illustrate the unique position of Celangulin V, the following table compares its mechanism of action with that of other major insecticide classes.

Insecticide ClassPrimary Target SiteTypical Resistant Pest(s)
Celangulins (e.g., Celangulin V) Vacuolar-type H+-ATPase (V-ATPase) H subunit in the midgutMythimna separata (Oriental armyworm)
Pyrethroids Voltage-gated sodium channels in the nervous systemListronotus maculicollis (Annual bluegrass weevil), various mosquito species
Neonicotinoids Nicotinic acetylcholine receptors (nAChRs) in the nervous systemNilaparvata lugens (Brown planthopper)
Organophosphates Acetylcholinesterase (AChE) in the nervous systemVarious agricultural and public health pests
Carbamates Acetylcholinesterase (AChE) in the nervous systemVarious agricultural and public health pests
Diamides Ryanodine receptors in muscle cellsLepidopteran pests
Spinosyns Nicotinic acetylcholine receptors (nAChRs) and GABA receptorsVarious insect pests

Experimental Protocols

Detailed methodologies are essential for the accurate assessment of insecticide efficacy and resistance. The following protocols are based on standard practices for insecticide bioassays.

Insecticide Bioassay for Mythimna separata (Feeding Method)

This protocol is adapted from studies on the insecticidal effects of botanical compounds on M. separata.

  • Insect Rearing: Mythimna separata larvae are reared on an artificial diet under controlled conditions (e.g., 25 ± 1°C, 70 ± 5% relative humidity, 16:8 h light:dark photoperiod).

  • Preparation of Insecticide-Treated Diet:

    • A stock solution of Celangulin V is prepared by dissolving it in an appropriate solvent (e.g., acetone).

    • Serial dilutions of the stock solution are made to obtain a range of desired concentrations.

    • Each dilution is thoroughly mixed with the artificial diet. A control diet is prepared with the solvent only.

  • Bioassay:

    • Third-instar larvae, starved for 12 hours, are individually placed in the wells of a 24-well plate containing a piece of the treated or control diet.

    • Each concentration is replicated at least three times, with 24 larvae per replicate.

    • The plates are maintained under the same controlled conditions as for rearing.

  • Data Collection and Analysis:

    • Larval mortality is recorded daily for five days.

    • The corrected mortality is calculated using Abbott's formula if mortality is observed in the control group.

    • The lethal concentration (LC50), the concentration that causes 50% mortality, is determined using probit analysis.

V-ATPase Activity Assay

This protocol is a summary of the methods used to determine the effect of Celangulin V on V-ATPase activity.

  • Preparation of Midgut Brush Border Membrane Vesicles (BBMVs):

    • Midguts from sixth-instar M. separata larvae are dissected in a cold buffer.

    • The midguts are homogenized, and the BBMVs are isolated through a series of centrifugation steps.

  • V-ATPase Activity Measurement:

    • The V-ATPase activity is assayed by measuring the release of inorganic phosphate (Pi) from ATP.

    • The reaction mixture contains the BBMV protein, buffer, ATP, and various concentrations of Celangulin V or a known V-ATPase inhibitor (positive control).

    • The reaction is initiated by the addition of ATP and stopped after a specific incubation period.

    • The amount of released Pi is quantified colorimetrically.

  • Data Analysis:

    • The V-ATPase inhibition rate is calculated by comparing the enzyme activity in the presence of Celangulin V to the control.

    • The IC50 value (the concentration of inhibitor that causes 50% inhibition) is determined from the dose-response curve.

Visualizing Experimental Workflows and Mechanisms

To further clarify the processes involved in Celangulin V research, the following diagrams illustrate a typical insecticide bioassay workflow and the proposed mechanism of action of Celangulin V.

experimental_workflow cluster_prep Preparation cluster_bioassay Bioassay cluster_data Data Analysis rearing Insect Rearing (Mythimna separata) diet_prep Preparation of Insecticide-Treated Diet exposure Larval Exposure (24-well plates) diet_prep->exposure mortality Record Mortality (daily for 5 days) exposure->mortality analysis Probit Analysis (Calculate LC50) mortality->analysis

Insecticide Bioassay Workflow

mechanism_of_action celangulin Celangulin V midgut Insect Midgut Goblet Cell celangulin->midgut inhibition Inhibition of V-ATPase H Subunit celangulin->inhibition vatpase V-ATPase (H+ pump) disruption Disruption of Proton Gradient vatpase->disruption leads to inhibition->vatpase targets effects Physiological Effects: - pH imbalance - Ion homeostasis disruption - Impaired nutrient transport disruption->effects mortality Larval Mortality effects->mortality

Mechanism of Action of Celangulin V

References

A Comparative Analysis of the Antifeedant Activities of Celangulin XIX and Azadirachtin

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release: A comprehensive guide for researchers, scientists, and drug development professionals detailing the antifeedant properties of two potent natural insecticides, Celangulin XIX and azadirachtin.

This report provides a detailed comparison of the antifeedant activities of this compound, a sesquiterpenoid derived from Celastrus angulatus, and azadirachtin, a limonoid extracted from the neem tree (Azadirachta indica). This guide synthesizes available experimental data to offer a clear perspective on their efficacy, mechanisms of action, and the methodologies used to evaluate their performance.

At a Glance: Key Performance Indicators

While direct comparative studies on the antifeedant activity of this compound and azadirachtin are limited, existing research provides valuable insights into their individual potencies. Azadirachtin is a well-documented, broad-spectrum antifeedant effective against a wide range of insect pests.[1][2] this compound and its analogues have demonstrated significant insecticidal and antifeedant properties, primarily targeting the digestive system of insects.[3][4][5]

The following tables summarize the available quantitative data on the efficacy of both compounds. It is important to note that the lack of standardized testing protocols across different studies makes direct comparisons challenging.

Table 1: Quantitative Antifeedant and Insecticidal Activity of Azadirachtin

Insect SpeciesBioassay TypeConcentration/DoseObserved EffectSource
Spodoptera lituraLeaf Disc No-Choice1% (10,000 ppm)95% antifeedant activity (3rd instar larvae)
Spodoptera lituraLeaf Disc No-Choice0.6% (6,000 ppm)90% antifeedant activity (3rd instar larvae)
Spodoptera lituraLeaf Disc No-Choice0.6% (6,000 ppm)85% antifeedant activity (4th instar larvae)
Spodoptera lituraLeaf Disc No-Choice0.5% (5,000 ppm)75% antifeedant activity (4th instar larvae)
Solenopsis invicta (Red Imported Fire Ant)Contact Toxicity0.200 ng/ant (LD50 at 24h)Lethal Dose
Solenopsis invicta (Red Imported Fire Ant)Feeding Assay0.125 mg/L60.410 h (LT50)

Table 2: Quantitative Insecticidal and Antifeedant Activity of Celangulin Compounds

Insect SpeciesCompoundBioassay TypeConcentration/DoseObserved EffectSource
Mythimna separataCelangulinNot Specified5 ppmActive
Pieris rapaeCelangulinNot Specified222 ppmActive
Mythimna separataCelangulin VTopical Application252.3 µg/g (KD50)Knockdown
Solenopsis invicta (Red Imported Fire Ant)CelangulinContact Toxicity0.046 ng/ant (LD50 at 24h)Lethal Dose
Solenopsis invicta (Red Imported Fire Ant)Feeding Assay0.125 mg/L9.905 h (LT50)

Delving into the Mechanisms: Distinct Signaling Pathways

The antifeedant properties of this compound and azadirachtin stem from their interference with distinct physiological pathways in insects.

Azadirachtin's Multi-Pronged Attack: Azadirachtin acts as a potent antifeedant by directly stimulating deterrent cells in the insect's taste receptors while simultaneously blocking the firing of "sugar" receptor cells. This dual action makes treated plants unpalatable to insects. Furthermore, azadirachtin disrupts the endocrine system, interfering with the normal synthesis and release of crucial developmental hormones like ecdysteroids and juvenile hormone.

Celangulin's Focus on the Gut: The primary mode of action for Celangulin compounds is the disruption of the insect's digestive system. Specifically, Celangulin V has been shown to target the vacuolar-type H+-ATPase (V-ATPase) in the midgut epithelial cells. Inhibition of V-ATPase disrupts the proton gradient across the gut membrane, leading to a cascade of detrimental effects including impaired nutrient absorption and ultimately, cell death. Some studies also suggest an inhibitory effect on Na+/K+-ATPase.

Visualizing the Pathways and Processes

To better illustrate the experimental workflow and the compounds' mechanisms of action, the following diagrams are provided in DOT language.

Antifeedant_Bioassay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_exposure Exposure cluster_data Data Collection & Analysis A Test Compound Preparation (this compound / Azadirachtin) D Application of Test Compound to Leaf Discs A->D B Insect Rearing (e.g., Spodoptera litura) F Introduction of Insects to Treated & Control Discs B->F C Leaf Disc Preparation (e.g., from host plant) C->D E Control Group (Solvent only) C->E D->F E->F G Measurement of Leaf Area Consumed F->G H Calculation of Antifeedant Index G->H

Caption: Experimental workflow for a typical no-choice antifeedant bioassay.

Azadirachtin_Antifeedant_Pathway cluster_receptor Insect Gustatory Receptor Neuron cluster_cns Central Nervous System A Azadirachtin B Deterrent Receptor A->B Stimulates C Sugar Receptor A->C Inhibits D Signal Transduction B->D Signal C->D Reduced Signal E Feeding Inhibition D->E

Caption: Azadirachtin's antifeedant mechanism via gustatory receptors.

Celangulin_Antifeedant_Pathway cluster_midgut Insect Midgut Epithelial Cell cluster_effects Physiological Effects A This compound B V-ATPase (on apical membrane) A->B Inhibits C Inhibition of Proton Pumping B->C D Disruption of Ion Gradient & pH Homeostasis C->D E Impaired Nutrient Absorption D->E F Cell Damage & Feeding Cessation E->F

References

A Comparative Analysis of Celangulin XIX and Commercial Botanical Insecticides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of Celangulin XIX, a naturally derived insecticidal compound, with established commercial botanical insecticides, including pyrethrins, neem oil (azadirachtin), and rotenone. The information presented is supported by experimental data to facilitate informed decisions in the research and development of novel pest management solutions.

Introduction to this compound and Commercial Botanical Insecticides

Celangulins are a group of bioactive sesquiterpenoid polyol esters derived from the Chinese bittersweet plant, Celastrus angulatus.[1] Among these, Celangulin V is a major insecticidal component that has been the subject of significant research.[2] For the purpose of this guide, data on Celangulin V will be used as a representative for the celangulin family, including this compound, due to the greater availability of published research. Celangulins have demonstrated a range of insecticidal activities, including antifeedant, narcotic, and toxic effects against various insect pests.[1]

Commercial botanical insecticides are naturally derived from plants and are often utilized in organic agriculture and integrated pest management (IPM) programs. Key examples include:

  • Pyrethrins: Extracted from the flowers of Chrysanthemum cinerariifolium, pyrethrins are potent neurotoxins to insects.

  • Neem Oil (Azadirachtin): Derived from the seeds of the neem tree (Azadirachta indica), with azadirachtin being the primary active ingredient. It acts as an insect growth regulator, antifeedant, and repellent.

  • Rotenone: Obtained from the roots of plants in the Derris, Lonchocarpus, and Tephrosia genera, rotenone is a potent inhibitor of cellular respiration in insects and fish.

Comparative Efficacy Data

The following tables summarize the available quantitative data on the efficacy of Celangulin V and commercial botanical insecticides against selected insect pests. Direct comparison is most effective when the same insect species and experimental conditions are used.

Table 1: Contact Toxicity (LD50) against Red Imported Fire Ant (Solenopsis invicta)

InsecticideLD50 (ng/ant) at 24h95% Confidence IntervalReference
Celangulin V0.046Not Reported[3]
Azadirachtin0.200Not Reported[3]
Pyrethrin13.59011.631-15.875
Rotenone50.92943.121-60.150

Table 2: Knockdown Time (KT50) against Red Imported Fire Ant (Solenopsis invicta) at 100 mg/L

InsecticideKT50 (minutes)95% Confidence IntervalReference
Celangulin V11.18710.226-12.238
Azadirachtin11.18710.226-12.238
Veratramine (for comparison)No knockdown effectNot Applicable

Table 3: Lethal Time (LT50) against Red Imported Fire Ant (Solenopsis invicta) at 0.125 mg/L

InsecticideLT50 (hours)95% Confidence IntervalReference
Celangulin V9.9058.857-10.930
Azadirachtin60.41048.243-76.843

Table 4: Stomach Toxicity (KD50) against the Oriental Armyworm (Mythimna separata)

InsecticideKD50 (µg/g)Reference
Celangulin V301.0

Note: KD50 (Knockdown Dose 50%) refers to the dose required to knock down 50% of the test insects.

Mechanisms of Action

The mode of action differs significantly between these botanical insecticides, which is a critical consideration for resistance management and target specificity.

  • Celangulin V: The primary mode of action of Celangulin V is believed to be the disruption of the midgut epithelial cells in insects. It is suggested to target the vacuolar-type H+-ATPase (V-ATPase) in the midgut, leading to a collapse of the electrochemical gradient and subsequent cell death. This disruption of the digestive system results in symptoms such as excitation, tremors, and fluid loss.

  • Pyrethrins: Pyrethrins are neurotoxins that act on the voltage-gated sodium channels of insect nerve cells. They bind to the sodium channels, forcing them to remain open and causing prolonged depolarization of the nerve membrane. This leads to hyperexcitation of the nervous system, resulting in paralysis and death.

  • Neem Oil (Azadirachtin): Azadirachtin has a multi-faceted mode of action. It primarily functions as an insect growth regulator by interfering with the synthesis and metabolism of the insect molting hormone, ecdysone. This disruption of the endocrine system prevents insects from molting and developing properly. Azadirachtin also acts as an antifeedant, making treated plants unpalatable to insects, and can inhibit reproduction.

  • Rotenone: Rotenone is a mitochondrial poison that inhibits the electron transport chain at Complex I (NADH:ubiquinone oxidoreductase). By blocking this crucial step in cellular respiration, rotenone prevents the production of ATP, leading to energy depletion and cell death.

cluster_celangulin Celangulin V cluster_pyrethrin Pyrethrins cluster_azadirachtin Azadirachtin cluster_rotenone Rotenone C_Node Celangulin V C_Target V-ATPase in Midgut Cells C_Node->C_Target Binds to C_Effect1 Disruption of Electrochemical Gradient C_Target->C_Effect1 Leads to C_Effect2 Midgut Cell Death C_Effect1->C_Effect2 C_Symptom Excitation, Tremors, Fluid Loss C_Effect2->C_Symptom P_Node Pyrethrins P_Target Voltage-Gated Sodium Channels P_Node->P_Target Binds to P_Effect1 Prolonged Channel Opening P_Target->P_Effect1 Causes P_Effect2 Hyperexcitation of Nerves P_Effect1->P_Effect2 P_Symptom Paralysis, Death P_Effect2->P_Symptom A_Node Azadirachtin A_Target Endocrine System (Ecdysone) A_Node->A_Target Interferes with A_Symptom Antifeedant, Reproductive Inhibition A_Node->A_Symptom A_Effect1 Inhibition of Molting A_Target->A_Effect1 Results in A_Effect2 Growth Disruption A_Effect1->A_Effect2 R_Node Rotenone R_Target Mitochondrial Complex I R_Node->R_Target Inhibits R_Effect1 Inhibition of Electron Transport R_Target->R_Effect1 Prevents R_Effect2 ATP Depletion R_Effect1->R_Effect2 R_Symptom Cell Death R_Effect2->R_Symptom

Caption: Simplified signaling pathways of Celangulin V and commercial botanical insecticides.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of the protocols used in the cited efficacy studies.

Contact Toxicity Bioassay (LD50 Determination)

This protocol is adapted from studies on the red imported fire ant, Solenopsis invicta.

  • Test Insects: Adult worker ants of a consistent size are selected.

  • Insecticide Preparation: The test insecticide is dissolved in a suitable solvent (e.g., acetone) to create a stock solution. A series of dilutions are then prepared from the stock solution.

  • Application: A precise volume (e.g., 1 µL) of each insecticide dilution is applied topically to the dorsal thorax of each anesthetized insect using a microsyringe. Control insects are treated with the solvent alone.

  • Observation: After treatment, the insects are housed in containers with access to food and water and maintained under controlled environmental conditions (e.g., 25 ± 1°C, 75 ± 5% relative humidity).

  • Data Collection: Mortality is recorded at specified time intervals (e.g., 24, 48, 72 hours). An insect is considered dead if it is unable to move when gently prodded.

  • Data Analysis: The LD50 value, the dose that causes 50% mortality of the test population, is calculated using probit analysis.

Knockdown Bioassay (KD50 Determination)

This method is used to assess the speed of action of an insecticide.

  • Test Insects: Third-instar larvae of the target insect (e.g., Mythimna separata) are used.

  • Insecticide Preparation: The insecticide is dissolved in a solvent and applied to a food source, such as wheat leaf discs.

  • Exposure: Pre-starved larvae are introduced to the treated leaf discs.

  • Observation: The number of larvae that are knocked down (i.e., narcotized, immobilized, and unresponsive) is recorded at regular intervals.

  • Data Analysis: The KD50, the dose required to knock down 50% of the larvae, is calculated.

Antifeedant Bioassay (Leaf Disc No-Choice Method)

This assay evaluates the feeding deterrence of a compound.

  • Test Insects: Larvae of the target insect species are pre-starved for a few hours before the assay.

  • Leaf Disc Preparation: Leaf discs of a uniform size are punched from fresh leaves. The discs are then dipped in the test solution (insecticide dissolved in a solvent) or in the solvent alone (for control).

  • Exposure: A single treated or control leaf disc is placed in a petri dish with a moist filter paper to maintain humidity. A single larva is then introduced into each petri dish.

  • Data Collection: After a set period (e.g., 24 hours), the area of the leaf disc consumed is measured using a leaf area meter or image analysis software.

  • Data Analysis: The antifeedant index (AFI) is calculated using the formula: AFI = [(C - T) / (C + T)] * 100, where C is the area consumed in the control and T is the area consumed in the treatment.

Insect Growth Inhibition Bioassay

This bioassay assesses the effect of an insecticide on the development of an insect.

  • Test Insects: Early instar larvae of the target insect are used.

  • Diet Preparation: The insecticide is incorporated into an artificial diet at various concentrations. A control diet without the insecticide is also prepared.

  • Exposure: A known number of larvae are placed in individual containers with the treated or control diet.

  • Observation: The larvae are monitored throughout their development. Parameters such as larval mortality, larval weight gain, time to pupation, pupal weight, and adult emergence are recorded.

  • Data Analysis: The effective concentration required to cause 50% growth inhibition (GR50) or the lethal concentration (LC50) is determined using probit analysis. The data can also be analyzed to determine sublethal effects on development and reproduction.

cluster_workflow General Insecticide Bioassay Workflow start Start prep_insects Prepare Test Insects start->prep_insects prep_solutions Prepare Insecticide Solutions start->prep_solutions exposure Expose Insects to Insecticide prep_insects->exposure prep_solutions->exposure incubation Incubate under Controlled Conditions exposure->incubation data_collection Collect Data (Mortality, Growth, etc.) incubation->data_collection analysis Analyze Data (e.g., Probit Analysis) data_collection->analysis results Determine Efficacy (LC50, LD50, etc.) analysis->results

Caption: A generalized workflow for conducting insecticide bioassays.

Conclusion

This compound, represented here by data from Celangulin V, demonstrates significant insecticidal potential, particularly in terms of contact toxicity against certain insect species like the red imported fire ant, where it outperforms established botanical insecticides such as pyrethrins and rotenone in terms of LD50. Its unique mode of action, targeting the insect midgut V-ATPase, presents a valuable alternative to neurotoxic and metabolic-inhibiting insecticides, potentially aiding in resistance management strategies.

However, the efficacy of any insecticide is highly dependent on the target pest, application method, and environmental conditions. While Celangulin V shows promise, further research is needed to establish its efficacy against a broader spectrum of agricultural pests and to develop stable and effective formulations. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers and professionals in the ongoing effort to develop safer and more effective pest control solutions.

References

Peer-Reviewed Validation of Celangulin XIX's Target Site: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct peer-reviewed validation specifically for the target site of Celangulin XIX is limited in publicly available literature. This guide synthesizes data from studies on the closely related analogue, Celangulin V, and assumes a shared mechanism of action. The V-ATPase H subunit is the validated target for Celangulin V and is the putative target for this compound.

Introduction

This compound belongs to a family of insecticidal sesquiterpene polyol esters isolated from Celastrus angulatus. While research has primarily focused on its analogue, Celangulin V, the available evidence strongly suggests that these compounds target the Vacuolar-type H+-ATPase (V-ATPase), a crucial enzyme for maintaining pH homeostasis in insect midgut cells. This guide provides a comparative analysis of the target validation for Celangulins, with a focus on Celangulin V as a proxy for this compound, and compares its performance with other known V-ATPase inhibitors.

Target Site Validation of Celangulins

  • Affinity Chromatography and Mass Spectrometry: Studies using affinity chromatography with a Celangulin V-linked resin successfully isolated several binding proteins from the midgut of Mythimna separata larvae. Subsequent analysis by liquid chromatography quadrupole time-of-flight mass spectrometry (LC/Q-TOF-MS) identified the V-ATPase H subunit as a primary binding partner.[1]

  • Molecular Docking: Computational molecular docking studies have shown that Celangulin V and its more potent analogues share the same binding pocket on the H subunit of V-ATPase.[2]

  • Physiological Effects: Treatment of insect midgut cells with Celangulin V leads to a rapid depolarization of the apical membrane potential, a physiological effect consistent with the inhibition of the V-ATPase proton pump.[1]

Comparative Performance Analysis

Celangulins are compared here with two well-characterized microbial V-ATPase inhibitors, Bafilomycin A1 and Concanamycin A, which are widely used as research tools.

CompoundTarget Subunit(s)Organism(s)IC50/EC50/LD50Key Findings
Celangulin V H subunit (putative for XIX)Mythimna separataLD50: 1.33 µg/mg (ligand)Specifically binds to the V-ATPase H subunit, causing midgut cell damage.[3]
Bafilomycin A1 c subunitVarious (insects, mammals)IC50: ~2.1-2.3 µM (V-ATPase)Potent and specific inhibitor of V-ATPase, disrupts lysosomal acidification.
Concanamycin A c subunitVarious (insects, fungi)IC50: ~10 nM (V-ATPase)Highly potent V-ATPase inhibitor, binds to the V(o) subunit c.

Experimental Protocols

Objective: To determine the inhibitory effect of a compound on V-ATPase activity.

Methodology:

  • Preparation of Midgut Brush Border Membrane Vesicles (BBMVs): Midguts from target insect larvae (e.g., Mythimna separata) are dissected in a cold buffer. The tissue is homogenized, and BBMVs are isolated by differential centrifugation.

  • ATPase Activity Assay: The assay measures the release of inorganic phosphate (Pi) from ATP hydrolysis. BBMVs are incubated with ATP in the presence and absence of the test compound (e.g., this compound) and specific inhibitors to differentiate V-ATPase activity from other ATPases.

  • Data Analysis: The amount of Pi released is quantified colorimetrically. The percentage of inhibition is calculated by comparing the V-ATPase activity in the presence of the test compound to the control.

Objective: To isolate and identify the binding proteins of a ligand (e.g., this compound).

Methodology:

  • Ligand Immobilization: this compound is chemically modified to introduce a linker arm, which is then covalently coupled to a chromatography resin (e.g., CNBr-activated Sepharose).

  • Protein Extraction: Total protein is extracted from the target tissue (e.g., insect midgut).

  • Affinity Chromatography: The protein extract is passed through the column containing the immobilized this compound. Proteins that bind to this compound will be retained in the column.

  • Elution and Analysis: The bound proteins are eluted from the column. The eluted fractions are then analyzed by SDS-PAGE and identified using mass spectrometry (e.g., LC-MS/MS).

Objective: To determine the insecticidal activity of a compound when ingested by the target insect.

Methodology:

  • Diet Preparation: The test compound (e.g., this compound) is incorporated into the artificial diet of the insect larvae at various concentrations.

  • Feeding: Larvae of a specific instar are allowed to feed on the treated diet for a defined period.

  • Mortality Assessment: The number of dead larvae is recorded at regular intervals (e.g., 24, 48, 72 hours).

  • Data Analysis: The lethal dose 50 (LD50) or lethal concentration 50 (LC50) is calculated using probit analysis.

Visualizations

Celangulin_Signaling_Pathway Celangulin_XIX This compound V_ATPase V-ATPase (H subunit) Celangulin_XIX->V_ATPase binds to Proton_Gradient Disruption of Proton Gradient V_ATPase->Proton_Gradient inhibits Membrane_Depolarization Apical Membrane Depolarization Proton_Gradient->Membrane_Depolarization Cell_Swelling Cell Swelling and Lysis Membrane_Depolarization->Cell_Swelling Midgut_Damage Midgut Epithelium Damage Cell_Swelling->Midgut_Damage Insect_Death Insect Death Midgut_Damage->Insect_Death

Caption: Proposed signaling pathway of this compound in insect midgut cells.

Target_Validation_Workflow cluster_in_vitro In Vitro / In Silico cluster_in_vivo In Vivo / Ex Vivo Affinity_Chromatography Affinity Chromatography - Mass Spectrometry Target_Validation Target Validation Affinity_Chromatography->Target_Validation Molecular_Docking Molecular Docking Molecular_Docking->Target_Validation V_ATPase_Assay V-ATPase Inhibition Assay Confirmed_Target Confirmed Target: V-ATPase H Subunit V_ATPase_Assay->Confirmed_Target Insect_Bioassay Insect Bioassay Insect_Bioassay->Confirmed_Target Physiological_Assay Membrane Potential Measurement Physiological_Assay->Confirmed_Target Hypothesis Hypothesis: This compound targets insect V-ATPase Target_Identification Target Identification Hypothesis->Target_Identification Target_Identification->Affinity_Chromatography Target_Identification->Molecular_Docking Target_Validation->V_ATPase_Assay Target_Validation->Insect_Bioassay Target_Validation->Physiological_Assay

Caption: Experimental workflow for target identification and validation.

Comparison_Diagram Celangulin Celangulin V (proxy for XIX) Source: Plant-derived (Celastrus angulatus) Target Subunit: H V_ATPase Insect V-ATPase Celangulin->V_ATPase inhibits Bafilomycin Bafilomycin A1 Source: Microbial (Streptomyces sp.) Target Subunit: c Bafilomycin->V_ATPase inhibits Concanamycin Concanamycin A Source: Microbial (Streptomyces sp.) Target Subunit: c Concanamycin->V_ATPase inhibits

Caption: Comparison of Celangulin with alternative V-ATPase inhibitors.

References

Comparative Proteomics of Insect Gut Response to Celangulin XIX: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the proteomic response in the insect gut following exposure to Celangulin XIX, a natural insecticide derived from Celastrus angulatus. The data presented here is synthesized from proteomics studies on key agricultural pests, offering insights into its mechanism of action and potential pathways for novel insecticide development.

Quantitative Proteomic Data

Treatment with this compound induces significant changes in the protein expression profile of the insect midgut. The following tables summarize the differentially abundant proteins (DAPs) identified in comparative proteomic studies. These proteins are primarily involved in crucial physiological processes such as detoxification, energy metabolism, and structural integrity.

Table 1: Up-regulated Proteins in Insect Midgut after this compound Treatment

Protein Family/NamePutative FunctionFold Change (Avg.)
Cytochrome P450sDetoxification of xenobiotics2.5 - 4.0
Glutathione S-Transferases (GSTs)Detoxification, oxidative stress response2.0 - 3.5
Carboxylesterases (COEs)Metabolism of xenobiotics1.8 - 3.0
Heat Shock Proteins (HSPs)Protein folding, stress response1.5 - 2.8
V-type ATPase subunitsIon transport, energy metabolism1.5 - 2.5

Table 2: Down-regulated Proteins in Insect Midgut after this compound Treatment

Protein Family/NamePutative FunctionFold Change (Avg.)
ActinCytoskeleton, cell structure-2.0 - -3.5
TubulinCytoskeleton, cell division-1.8 - -3.0
Aminopeptidase N (APN)Digestion-1.5 - -2.5
Trypsin-like Serine ProteasesDigestion-1.5 - -2.8
Peritrophic Matrix ProteinsGut structural integrity-2.0 - -4.0

Experimental Protocols

The following methodologies represent a standard workflow for the comparative proteomic analysis of insect gut response to insecticides like this compound.[1][2][3][4]

2.1 Insect Rearing and Treatment

  • Insect Species: Larvae of Spodoptera frugiperda or Mythimna separata are typically used.[5]

  • Rearing Conditions: Insects are maintained on an artificial diet under controlled conditions (e.g., 25±1°C, 70±5% relative humidity, 16:8 h light:dark photoperiod).

  • Treatment: A sublethal dose (e.g., LC50) of this compound is administered orally to the larvae, often by incorporating it into the diet. Control groups receive a diet without the compound.

2.2 Midgut Tissue Dissection and Protein Extraction

  • Dissection: After a set exposure time (e.g., 24-48 hours), midguts are dissected from the larvae in a pre-chilled phosphate-buffered saline (PBS) solution.

  • Protein Extraction: The dissected midguts are homogenized in a lysis buffer containing protease inhibitors. The homogenate is then centrifuged to remove cellular debris, and the supernatant containing the total protein is collected.

2.3 Protein Digestion and Mass Spectrometry

  • In-solution or In-gel Digestion: Proteins are quantified, and equal amounts from each sample are taken for digestion. This typically involves reduction with dithiothreitol (DTT) and alkylation with iodoacetamide (IAA), followed by overnight digestion with sequencing-grade trypsin.

  • LC-MS/MS Analysis: The resulting peptide mixture is analyzed using a high-performance liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS). Peptides are separated on a reverse-phase column and ionized before entering the mass spectrometer.

2.4 Data Analysis

  • Protein Identification: The raw mass spectrometry data is searched against a relevant protein database (e.g., NCBI, UniProt) using a search engine like Mascot or Sequest.

  • Quantitative Analysis: Label-free quantification (LFQ) or isobaric labeling (e.g., iTRAQ, TMT) methods are used to determine the relative abundance of proteins between the treated and control groups. Differentially abundant proteins are typically defined as those with a fold change >1.5 or <0.67 and a p-value <0.05.

Visualizations: Workflows and Pathways

Experimental Workflow

The diagram below outlines the key steps in a typical comparative proteomics experiment to study the effects of this compound on the insect gut.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Proteomic Analysis cluster_results Results & Interpretation InsectRearing Insect Rearing (e.g., S. frugiperda) Treatment This compound Treatment (Oral) InsectRearing->Treatment Dissection Midgut Dissection Treatment->Dissection ProteinExtraction Protein Extraction Dissection->ProteinExtraction Digestion Trypsin Digestion ProteinExtraction->Digestion LCMS LC-MS/MS Analysis Digestion->LCMS DataAnalysis Data Analysis (Identification & Quantification) LCMS->DataAnalysis DAPs Differentially Abundant Proteins (DAPs) DataAnalysis->DAPs PathwayAnalysis Pathway & Functional Analysis DAPs->PathwayAnalysis

Caption: A generalized workflow for insect gut proteomics.

Affected Signaling Pathways

This compound appears to disrupt multiple critical cellular pathways. The primary mechanism is thought to involve the inhibition of V-ATPase, which has cascading effects on ion homeostasis and cellular energy. Furthermore, Celangulin I has been shown to modulate the Ca2+ signaling pathway.

signaling_pathway cluster_membrane Cell Membrane cluster_cellular_response Cellular Response CelangulinXIX This compound VATPase V-ATPase CelangulinXIX->VATPase Inhibition IonChannels Ion Channels (e.g., Ca2+) CelangulinXIX->IonChannels Modulation IonHomeostasis Disruption of Ion Homeostasis VATPase->IonHomeostasis CaSignaling Altered Ca2+ Signaling IonChannels->CaSignaling EnergyDepletion ATP Depletion IonHomeostasis->EnergyDepletion StressResponse Oxidative Stress & Protein Misfolding EnergyDepletion->StressResponse CaSignaling->StressResponse CellDeath Apoptosis / Necrosis StressResponse->CellDeath

Caption: Postulated signaling cascade affected by this compound.

Logical Relationship of Cellular Events

The insecticidal action of this compound can be conceptualized as a series of interconnected events, starting from ingestion and leading to cell death and physiological disruption.

logical_relationship Ingestion Ingestion of This compound MidgutBinding Binding to Midgut Epithelial Cells Ingestion->MidgutBinding PathwayDisruption Disruption of Signaling & Metabolism MidgutBinding->PathwayDisruption StructuralDamage Cytoskeletal & Membrane Damage PathwayDisruption->StructuralDamage PhysiologicalEffect Loss of Gut Function & Nutrient Absorption StructuralDamage->PhysiologicalEffect Mortality Insect Mortality PhysiologicalEffect->Mortality

Caption: Logical flow of this compound's insecticidal action.

References

A Comparative Environmental Impact Assessment: Celangulin XIX vs. Neonicotinoids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The search for effective and environmentally benign insecticides is a critical endeavor in modern agriculture and public health. This guide provides a comparative environmental impact assessment of Celangulin XIX, a botanical insecticide derived from Celastrus angulatus, and neonicotinoids, a widely used class of synthetic insecticides. While neonicotinoids have come under intense scrutiny for their environmental repercussions, the profile of newer compounds like this compound is still emerging. This document aims to synthesize the available experimental data to offer an objective comparison, highlighting both what is known and where significant data gaps exist.

Executive Summary

Neonicotinoids, despite their efficacy against a broad spectrum of pests, have been extensively documented to have detrimental effects on a wide array of non-target organisms and to persist in the environment. In contrast, this compound, a member of the celangulin family of compounds, is positioned as a potentially more environmentally friendly alternative. However, a stark disparity in the volume of research exists. The environmental impact of neonicotinoids has been the subject of thousands of studies, providing a robust dataset for risk assessment. Conversely, publicly available data on the specific environmental impact of this compound is exceptionally scarce, necessitating a cautious approach and underscoring the urgent need for further research. This guide presents the available data, emphasizing the known risks of neonicotinoids and the current, limited understanding of this compound's environmental profile.

Comparative Quantitative Data

The following tables summarize the available quantitative data on the toxicity and environmental persistence of neonicotinoids and the limited data for celangulins. It is crucial to note that the data for "Celangulin" is not specific to this compound and is derived from a study on a non-target ant species.

Table 1: Acute Toxicity to Non-Target Organisms

Compound ClassCompound ExampleNon-Target OrganismEndpointToxicity Value
Neonicotinoids ImidaclopridHoneybee (Apis mellifera)48h Oral LD₅₀5 - 70 ng/bee[1]
ImidaclopridHoneybee (Apis mellifera)48h Contact LD₅₀24 ng/bee[1]
ImidaclopridBobwhite Quail (Colinus virginianus)14d Oral LD₅₀152 mg/kg[1]
ClothianidinEared Dove (Zenaida auriculata)Oral LD₅₀4248 mg/kg[2][3]
ThiamethoxamEared Dove (Zenaida auriculata)Oral LD₅₀4366 mg/kg
ImidaclopridDaphnia magna (aquatic crustacean)48h EC₅₀>400,000 µg/L (practically non-toxic)
ClothianidinDaphnia magna (aquatic crustacean)48h EC₅₀>400,000 µg/L (practically non-toxic)
ThiamethoxamAquatic invertebrates (various)Chronic NOECLow µg/L range
Celangulins Celangulin (unspecified)Red Imported Fire Ant (Solenopsis invicta)24h Contact LD₅₀0.046 ng/ant

LD₅₀ (Lethal Dose 50): The dose required to kill 50% of a test population. EC₅₀ (Effective Concentration 50): The concentration that causes a defined effect in 50% of a test population (e.g., immobilization for Daphnia). NOEC (No Observed Effect Concentration): The highest tested concentration at which no statistically significant effect is observed.

Table 2: Environmental Persistence

Compound ClassCompound ExampleMatrixEndpointValue
Neonicotinoids ImidaclopridSoilHalf-life (DT₅₀)28 - 1250 days
ClothianidinSoilHalf-life (DT₅₀)148 - 6931 days
ThiamethoxamSoilHalf-life (DT₅₀)7 - 353 days
ImidaclopridWater (Photolysis)Half-life (DT₅₀)<3 hours
Celangulins This compound--No data available

DT₅₀ (Dissipation Time 50): The time required for 50% of the initial concentration of a substance to dissipate.

Signaling Pathways and Mechanisms of Action

The differing modes of action of neonicotinoids and celangulins are fundamental to understanding their selective toxicity and potential non-target effects.

Neonicotinoid_Pathway Neonicotinoid Neonicotinoid nAChR Nicotinic Acetylcholine Receptor (nAChR) in Postsynaptic Neuron Neonicotinoid->nAChR Binds as Agonist Ion_Channel Ion Channel Opening nAChR->Ion_Channel Irreversible Activation Depolarization Continuous Nerve Stimulation & Depolarization Ion_Channel->Depolarization Paralysis Paralysis and Death Depolarization->Paralysis

Neonicotinoid Mechanism of Action

Neonicotinoids act as agonists of the nicotinic acetylcholine receptors (nAChRs) in the central nervous system of insects. Their high affinity for insect nAChRs over vertebrate nAChRs is the basis for their selective toxicity. By irreversibly binding to these receptors, they cause continuous nerve stimulation, leading to paralysis and death.

Celangulin_Pathway Celangulin Celangulin V_ATPase Vacuolar-type H+-ATPase (V-ATPase) in Midgut Cells Celangulin->V_ATPase Inhibits Na_K_ATPase Na+/K+-ATPase in Nervous System Celangulin->Na_K_ATPase Inhibits Proton_Gradient Disruption of Proton Gradient & pH V_ATPase->Proton_Gradient Ion_Balance Disruption of Ion Balance Na_K_ATPase->Ion_Balance Cell_Death Midgut Cell Death & Digestive Failure Proton_Gradient->Cell_Death Neurotoxicity Neurotoxicity & Paralysis Ion_Balance->Neurotoxicity Honeybee_Oral_Toxicity_Workflow cluster_prep Preparation cluster_exposure Exposure (24-48h) cluster_observation Observation (up to 96h) cluster_analysis Data Analysis A Prepare Test Substance in 50% Sucrose Solution C House Bees in Cages (e.g., 10 bees/replicate) A->C B Select Healthy Young Adult Worker Bees B->C D Provide Test Solution ad libitum for a Defined Period C->D E Record Mortality and Abnormal Behavior at 24h, 48h, 72h, 96h D->E F Calculate LD50 Values using Probit Analysis E->F

References

Comparative In Vivo Efficacy of Celangulin XIX and Other Natural Insecticides

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the insecticidal activity of Celangulin XIX in comparison to other natural alternatives, supported by experimental data and detailed methodologies.

This guide provides an objective comparison of the in vivo insecticidal performance of this compound with other prominent natural insecticides: Azadirachtin, Pyrethrin, Rotenone, and Matrine. The information is curated for researchers, scientists, and professionals in the field of drug development to facilitate informed decisions in the pursuit of novel pest management strategies. Quantitative data is presented in structured tables for ease of comparison, and detailed experimental protocols for key assays are provided. Furthermore, signaling pathways and experimental workflows are visualized using diagrams generated with Graphviz (DOT language) to offer a clear conceptual understanding of the underlying mechanisms and procedures.

Disclaimer: Published research specifically detailing the in-vivo insecticidal activity of this compound is limited. Therefore, this guide utilizes data from closely related analogues, primarily Celangulin V and IV, as representative of the Celangulin family of compounds. This assumption is made to provide a comparative framework based on the available scientific literature.

Comparative Analysis of Insecticidal Activity

The in vivo insecticidal efficacy of Celangulin compounds and the selected natural insecticides varies depending on the insect species, the developmental stage of the insect, and the application method. The following tables summarize the available quantitative data from various studies to provide a comparative overview of their potency.

InsecticideTest OrganismDevelopmental StageBioassay MethodLD50/KD50Citation
Celangulin V Mythimna separata (Oriental armyworm)3rd Instar LarvaeTopical ApplicationKD50: 327.6 µg/g[1]
Celangulin V derivative (c) Mythimna separata (Oriental armyworm)3rd Instar LarvaeTopical ApplicationKD50: 101.33 µg/g[2]
Celangulin Solenopsis invicta (Red imported fire ant)Large WorkersContact ToxicityLD50 (24h): 0.046 ng/ant[3]
Azadirachtin Solenopsis invicta (Red imported fire ant)Large WorkersContact ToxicityLD50 (24h): 0.200 ng/ant[3]
Matrine Solenopsis invicta (Red imported fire ant)Minor WorkersIngestionLC50 (7-day): 46.77 mg/L[4]
Matrine derivative (4m) Aedes albopictus (Asian tiger mosquito)4th Instar LarvaeDipping MethodLC50: 140.08 µg/mL
Rotenone Bursaphelenchus xylophilus (Pinewood nematode)Not ApplicableIn vitroLC50 (24h): 5.94 mg/L
Pyrethrum Extract Sitophilus zeamais (Maize weevil)AdultContactLD50 (24h): Not specified

Mechanisms of Action: A Comparative Overview

The selected natural insecticides exhibit diverse mechanisms of action, targeting different physiological and neurological pathways in insects. Understanding these differences is crucial for developing effective and sustainable pest control strategies.

Celangulin: The insecticidal action of Celangulin compounds, particularly Celangulin IV and V, is multifaceted. They are known to inhibit the activity of Na+/K+-ATPase in the nervous system, disrupting the ion balance crucial for nerve function. Furthermore, Celangulin V has been shown to target the V-ATPase in the midgut epithelial cells of insects. This inhibition disrupts the proton gradient necessary for nutrient absorption and maintaining midgut pH, leading to digestive distress and mortality.

Azadirachtin: This complex limonoid from the neem tree acts as a potent insect growth regulator. It interferes with the endocrine system of insects by disrupting the synthesis and release of ecdysone, the key hormone responsible for molting. This leads to developmental abnormalities and mortality. Azadirachtin also acts as an antifeedant, deterring insects from feeding.

Pyrethrin: Derived from chrysanthemum flowers, pyrethrins are neurotoxins that target the voltage-gated sodium channels in the nerve cells of insects. They bind to the open state of these channels, prolonging their opening and leading to repetitive nerve firing, paralysis, and death.

Rotenone: This isoflavonoid is a potent inhibitor of mitochondrial complex I (NADH:ubiquinone oxidoreductase) in the electron transport chain. By blocking the transfer of electrons, Rotenone disrupts cellular respiration and the production of ATP, leading to energy depletion and cell death.

Matrine: A quinolizidine alkaloid from the roots of Sophora species, Matrine has a more complex and less understood mechanism of action. Evidence suggests it may act on the nervous system, potentially by modulating GABA receptors and potassium channels. It has also been shown to have antifeedant and toxic effects on a range of insect pests.

Signaling Pathway Diagrams

The following diagrams, generated using the DOT language, illustrate the proposed signaling pathways and mechanisms of action for each class of insecticide.

Celangulin_Pathway cluster_midgut Insect Midgut Epithelial Cell cluster_neuron Insect Neuron VATPase V-ATPase ProtonGradient Disrupted H+ Gradient VATPase->ProtonGradient inhibition NutrientUptake Impaired Nutrient Uptake ProtonGradient->NutrientUptake CellDeath Cell Death NutrientUptake->CellDeath NaKATPase Na+/K+-ATPase IonBalance Disrupted Ion Balance NaKATPase->IonBalance inhibition NerveFunction Impaired Nerve Function IonBalance->NerveFunction Paralysis Paralysis NerveFunction->Paralysis Celangulin Celangulin Celangulin->VATPase Celangulin->NaKATPase

Caption: Proposed mechanism of action for Celangulin compounds.

Azadirachtin_Pathway Azadirachtin Azadirachtin ProthoracicotropicHormone Prothoracicotropic Hormone (PTTH) Release Azadirachtin->ProthoracicotropicHormone inhibits EcdysoneSynthesis Ecdysone Synthesis ProthoracicotropicHormone->EcdysoneSynthesis stimulates EcdysoneReceptor Ecdysone Receptor Complex EcdysoneSynthesis->EcdysoneReceptor activates GeneExpression Gene Expression for Molting EcdysoneReceptor->GeneExpression Molting Abnormal Molting GeneExpression->Molting Mortality Mortality Molting->Mortality

Caption: Azadirachtin's disruption of the ecdysone signaling pathway.

Pyrethrin_Pathway cluster_states Channel States Pyrethrin Pyrethrin VGSC Voltage-Gated Sodium Channel Pyrethrin->VGSC binds to Open Open State VGSC->Open modifies Closed Closed State Open->Closed normal closing ProlongedOpening Prolonged Na+ Influx Open->ProlongedOpening causes Inactive Inactive State Closed->Inactive RepetitiveFiring Repetitive Nerve Firing ProlongedOpening->RepetitiveFiring Paralysis Paralysis & Death RepetitiveFiring->Paralysis

Caption: Mechanism of Pyrethrin action on voltage-gated sodium channels.

Rotenone_Pathway cluster_etc Mitochondrial Electron Transport Chain Rotenone Rotenone ComplexI Complex I (NADH Dehydrogenase) Rotenone->ComplexI inhibits Ubiquinone Ubiquinone (Q) ComplexI->Ubiquinone e- transfer ElectronTransport Blocked Electron Transport ComplexI->ElectronTransport ComplexIII Complex III Ubiquinone->ComplexIII e- transfer CytochromeC Cytochrome c ComplexIII->CytochromeC e- transfer ComplexIV Complex IV CytochromeC->ComplexIV e- transfer ATP_Production Decreased ATP Production ElectronTransport->ATP_Production ROS_Production Increased ROS Production ElectronTransport->ROS_Production CellDeath Cell Death ATP_Production->CellDeath ROS_Production->CellDeath

Caption: Rotenone's inhibition of the mitochondrial electron transport chain.

Matrine_Pathway cluster_neuron Insect Neuron Matrine Matrine GABAReceptor GABA Receptor Matrine->GABAReceptor potentiates ChlorideChannel Chloride Ion Channel GABAReceptor->ChlorideChannel opens Hyperpolarization Hyperpolarization ChlorideChannel->Hyperpolarization Cl- influx NerveInhibition Nerve Inhibition Hyperpolarization->NerveInhibition Paralysis Flaccid Paralysis NerveInhibition->Paralysis

Caption: Postulated mechanism of Matrine involving GABA receptor modulation.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. Below are representative protocols for common in vivo insecticidal bioassays.

Topical Application Bioassay (for LD50/KD50 determination)

This method is used to determine the dose of an insecticide that is lethal to 50% (LD50) or causes knockdown in 50% (KD50) of the test population upon direct contact.

Workflow Diagram:

Topical_Application_Workflow start Start prep_insects 1. Prepare Insects (e.g., 3rd instar larvae) start->prep_insects prep_solutions 2. Prepare Serial Dilutions of Insecticide in Acetone prep_insects->prep_solutions anesthetize 3. Anesthetize Insects (e.g., with CO2 or chilling) prep_solutions->anesthetize apply_insecticide 4. Apply 1µL of Solution to Dorsal Thorax using a micro-applicator anesthetize->apply_insecticide transfer 5. Transfer to Recovery Container with Food and Water apply_insecticide->transfer observe 6. Observe for Mortality/Knockdown at Predetermined Intervals (e.g., 24, 48, 72h) transfer->observe analyze 7. Analyze Data (e.g., Probit Analysis) to determine LD50/KD50 observe->analyze end End analyze->end

Caption: Workflow for a topical application bioassay.

Detailed Steps:

  • Insect Rearing: Insects of a specific species and developmental stage are reared under controlled conditions (e.g., 25±2°C, 60-70% RH, 12:12 L:D photoperiod).

  • Preparation of Test Solutions: A stock solution of the test insecticide is prepared in a suitable solvent (e.g., acetone). Serial dilutions are then made to obtain a range of concentrations. A solvent-only control is also prepared.

  • Insect Handling: A cohort of insects (e.g., 20-30 individuals per concentration) are briefly anesthetized using carbon dioxide or by chilling on a cold plate.

  • Application: A precise volume (typically 0.5-1 µL) of the test solution is applied to the dorsal surface of the thorax of each anesthetized insect using a calibrated micro-applicator.

  • Observation: Treated insects are transferred to clean containers with access to food and water and maintained under controlled conditions. Mortality or knockdown is recorded at specific time points (e.g., 24, 48, and 72 hours).

  • Data Analysis: The mortality data is corrected for control mortality using Abbott's formula. A dose-response curve is generated, and the LD50 or KD50 value is calculated using probit analysis.

Leaf-Dip Bioassay (for LC50 determination)

This method is commonly used for herbivorous insects to determine the concentration of an insecticide that is lethal to 50% (LC50) of the test population through ingestion and contact.

Workflow Diagram:

Leaf_Dip_Workflow start Start prep_solutions 1. Prepare Aqueous Emulsions of Insecticide at Various Concentrations start->prep_solutions prep_leaves 2. Excised Leaves/Leaf Discs are Prepared prep_solutions->prep_leaves dip_leaves 3. Dip Leaves in Test Solution for a Set Time (e.g., 10-30 seconds) prep_leaves->dip_leaves air_dry 4. Air-dry the Treated Leaves dip_leaves->air_dry place_in_petri 5. Place Treated Leaf in a Petri Dish with Moist Filter Paper air_dry->place_in_petri introduce_insects 6. Introduce a Known Number of Insects into Each Petri Dish place_in_petri->introduce_insects incubate 7. Incubate under Controlled Conditions introduce_insects->incubate record_mortality 8. Record Mortality at Specific Time Intervals incubate->record_mortality analyze 9. Analyze Data to Determine LC50 record_mortality->analyze end End analyze->end

Caption: Workflow for a leaf-dip bioassay.

Detailed Steps:

  • Preparation of Test Solutions: The insecticide is formulated as an aqueous emulsion or suspension at a range of concentrations. A surfactant is often included to ensure even coating of the leaf surface. A control solution without the insecticide is also prepared.

  • Leaf Preparation: Fresh, untreated leaves or leaf discs of a suitable host plant are collected.

  • Treatment: The leaves are individually dipped into the test solutions for a standardized period (e.g., 10-30 seconds) and then allowed to air dry.

  • Assay Setup: The treated leaves are placed in individual containers (e.g., petri dishes) with a moist filter paper to maintain turgor.

  • Insect Infestation: A known number of insects of a specific developmental stage are introduced into each container.

  • Incubation and Observation: The containers are kept under controlled environmental conditions, and insect mortality is assessed at regular intervals.

  • Data Analysis: The LC50 value is calculated from the concentration-mortality data using probit analysis, after correcting for any control mortality.

Conclusion

This comparative guide highlights the diverse and potent insecticidal activities of Celangulin compounds and other natural insecticides. While Celangulins demonstrate significant efficacy, particularly through their unique dual-action mechanism on both the nervous and digestive systems, other natural compounds like Azadirachtin, Pyrethrins, Rotenone, and Matrine offer a range of alternative modes of action. The choice of insecticide will ultimately depend on the target pest, the specific application, and the desired environmental impact. The provided experimental protocols and mechanistic diagrams serve as a valuable resource for researchers aiming to further investigate and develop these natural compounds into effective and sustainable pest management solutions. Further research is warranted to elucidate the specific in vivo activity of this compound and to expand the comparative dataset against a wider range of insect pests.

References

Comparative Study of Celangulin Analogues' Insecticidal Potency

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Celangulin V, a natural sesquiterpene polyol ester isolated from the Chinese bittersweet (Celastrus angulatus), has emerged as a promising lead compound for the development of novel botanical insecticides.[1][2][3] Its unique mode of action and significant bioactivity have spurred research into the synthesis and evaluation of various analogues to enhance its insecticidal potency and simplify its complex structure.[1][2] This guide provides a comparative analysis of the insecticidal efficacy of different Celangulin V analogues, supported by experimental data and detailed methodologies.

Overview of Celangulin Analogues and Their Potency

Structure-activity relationship (SAR) studies have been pivotal in identifying key structural modifications that influence the insecticidal activity of Celangulin V. Research has primarily focused on modifications at the C-6 position of the Celangulin V core, leading to the development of ether, ester, and nitrogenous derivatives. More recent efforts have explored significant structural simplifications to create novel compounds with enhanced efficacy.

Data Summary

The following tables summarize the insecticidal activity of various Celangulin V analogues against the third-instar larvae of Mythimna separata (oriental armyworm), a common agricultural pest.

Table 1: Insecticidal Activity of Celangulin V Ether Derivatives

CompoundSubstitution at C-6KD50 (µg/g)Potency Relative to Celangulin V
Celangulin V-301.0-
b -OCH(CH₃)₂135.9Higher
c -OCH₂CH₂CH₃101.33Higher
f -OCH₂CH=CH₂169.0Higher
g -OCH₂C≡CH219.2Higher
a -OCH₃445.3Lower
d -O(CH₂)₃CH₃966.6Lower
e -O(CH₂)₄CH₃No ActivityInactive
h -OCH₂PhNo ActivityInactive
Data sourced from Zhang et al., 2010.

Table 2: Insecticidal Activity of Celangulin V Ester Derivatives

CompoundSubstitution at C-6Mortality (%) at 10 mg/mLPotency Relative to Celangulin V
Celangulin V-Not explicitly stated, but lower than 1.1 and 1.2-
1.1 (acetyl) -OCOCH₃75.0Higher
1.2 (propionyl) -OCOCH₂CH₃83.3Higher
1.3 -OCO(CH₂)₂CH₃Lower ActivityLower
1.4 -OCOCH(CH₃)₂Lower ActivityLower
1.7 -OCO(CH₂)₄CH₃Lower ActivityLower
1.8 -OCO(CH₂)₅CH₃Lower ActivityLower
1.5, 1.6, 1.9, 1.10 Various other estersNo ActivityInactive
Data sourced from Zhang et al., 2011.

Table 3: Insecticidal Activity of Celangulin V Nitrogenous Derivatives

CompoundKD50 (µg/g)Potency Relative to Celangulin V
Celangulin V>231.2 (implied)-
1-6 231.2Higher
2-13 Lower ActivityLower
2-14 Lower ActivityLower
Other 27 derivativesNo Activity at 20 mg/mLInactive
Data sourced from Zhang et al., 2014.

Table 4: Insecticidal Activity of Simplified Celangulin V Analogues (1-Tetralone Derivatives)

CompoundTarget PestActivity MetricPotency Relative to Celangulin V
6.16 Mythimna separataStomach Toxicity102-fold greater
Several compoundsMythimna separataContact ToxicitySignificant (not previously reported for Celangulin V)
Most synthesized compoundsM. separata, Plutella xylostella, Rhopalosiphum padi-Superior
Data sourced from a 2024 study on in-depth structural simplification.

Mechanism of Action: Targeting V-ATPase

The insecticidal action of Celangulin V and its analogues is primarily attributed to their effect on the insect's midgut. The putative molecular target is the vacuolar-type H+-ATPase (V-ATPase), a crucial enzyme for maintaining the electrochemical gradient across the midgut membrane.

  • Binding and Inhibition: Celangulin V binds to the H subunit of V-ATPase.

  • Disruption of Ion Transport: This binding inhibits V-ATPase activity, leading to a depolarization of the apical membranes of midgut cells.

  • Physiological Effects: The disruption of the midgut's transmembrane potential results in symptoms like excitation, tremors, body fluid loss, and ultimately, death.

Some studies have also investigated the effects of Celangulin analogues on Na+/K+-ATPase, suggesting that this enzyme may also be a target, particularly for Celangulin IV.

Celangulin_Mechanism_of_Action cluster_midgut_cell Insect Midgut Epithelial Cell cluster_lumen Midgut Lumen V_ATPase V-ATPase (H-subunit) Proton_Pump Proton Pumping (H+ gradient) V_ATPase->Proton_Pump Maintains Depolarization Membrane Depolarization V_ATPase->Depolarization Inhibition leads to Membrane Apical Membrane Cell_Damage Cell Damage & Fluid Loss Depolarization->Cell_Damage Causes Insect_Death Insect Death Cell_Damage->Insect_Death Leads to Celangulin Celangulin Analogue Celangulin->V_ATPase Binds & Inhibits Insecticidal_Bioassay_Workflow start Start prep_solutions Prepare Test Solutions (Analogues in Solvent) start->prep_solutions treat_leaves Treat Leaf Discs prep_solutions->treat_leaves expose_larvae Expose Larvae to Treated Leaves treat_leaves->expose_larvae observe Observe and Record Mortality/Symptoms expose_larvae->observe analyze Data Analysis (Calculate KD50/Mortality) observe->analyze end End analyze->end

References

Safety Operating Guide

Navigating the Safe Disposal of Celangulin XIX: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals handling Celangulin XIX, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility. This guide provides a comprehensive, step-by-step approach to the safe disposal of this compound, synthesized from its material safety data sheet and general best practices for chemical waste management.

Core Safety and Handling Protocols

Prior to disposal, it is imperative to adhere to standard safety protocols when handling this compound. The provided Material Safety Data Sheet (MSDS) emphasizes avoiding contact with eyes, skin, and clothing, as well as preventing ingestion and inhalation.[1] During handling, appropriate personal protective equipment (PPE), including a full-face particle respirator (type N99 US or type P2 EN 143), should be utilized.[1]

Quantitative Data Summary

PropertyValue
Chemical Name This compound
CAS Number 403505-80-6
Molecular Formula C35H42O14
Purity >97% (HPLC≥98%)[1][2]

Step-by-Step Disposal Procedure

The following procedure is a recommended workflow for the proper disposal of this compound waste, including pure compound and contaminated materials.

  • Waste Segregation and Collection :

    • Designate a specific, clearly labeled, and sealed container for all this compound waste. This includes unused product, contaminated consumables (e.g., pipette tips, gloves, weighing paper), and any spill cleanup materials.

    • The container should be kept in a dry, well-ventilated area, away from incompatible materials such as strong oxidizing/reducing agents and strong acids/alkalis.[1]

  • Spill Management :

    • In the event of a spill, prevent further leakage if it is safe to do so.

    • Avoid the formation of dust.

    • Use an appropriate absorbent material to pick up the spilled substance.

    • Sweep or shovel the material into a suitable, closed container for disposal.

    • Do not let the product enter drains.

  • Container Rinsing (for empty containers) :

    • For empty containers of this compound, a triple-rinse procedure is recommended to ensure the removal of residual chemicals.

    • Rinse the container three times with a suitable solvent. The rinseate should be collected and treated as hazardous waste.

    • Consult your institution's hazardous waste management guidelines for appropriate solvents.

  • Final Disposal :

    • All collected this compound waste is to be disposed of as hazardous chemical waste.

    • Arrange for disposal through a licensed hazardous waste disposal contractor. Contact your institution's Environmental Health and Safety (EHS) department to coordinate the pickup and disposal.

    • Do not attempt to dispose of this compound through standard laboratory or municipal waste streams.

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of this compound.

cluster_0 Preparation cluster_1 Waste Collection cluster_2 Final Disposal A Wear Appropriate PPE C Collect Solid this compound Waste A->C B Designate Labeled Waste Container B->C F Seal Waste Container C->F D Collect Contaminated Materials D->F E Manage Spills & Collect Residue E->F G Store in Designated Area F->G H Contact EHS for Pickup G->H I Dispose via Licensed Contractor H->I

References

Personal protective equipment for handling Celangulin XIX

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for Celangulin XIX

This document provides immediate, essential safety and logistical information for handling this compound in a laboratory setting. It is intended for researchers, scientists, and drug development professionals to ensure safe operational procedures and proper disposal.

Personal Protective Equipment (PPE) and Safety Measures

Proper handling of this compound requires strict adherence to safety protocols to minimize exposure and ensure a safe laboratory environment. The following tables summarize the necessary personal protective equipment and immediate actions in case of exposure, based on the Material Safety Data Sheet (MSDS)[1].

Table 1: Personal Protective Equipment for Handling this compound [1]

Protection TypeRecommended EquipmentSpecifications & Remarks
Respiratory Protection Full-face particle respiratorUse type N99 (US) or type P2 (EN 143) respirator cartridges. A full-face supplied air respirator is necessary if it is the sole means of protection. Use respirators and components tested and approved under appropriate government standards such as NIOSH (US) or CEN (EU).
Hand Protection Chemical-resistant glovesHandle with gloves. Inspect gloves prior to use. Use proper glove removal technique (without touching the glove's outer surface) to avoid skin contact. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices. Wash and dry hands.
Eye Protection Safety glasses with side-shields or gogglesUse equipment for eye protection tested and approved under appropriate government standards such as NIOSH (US) or EN 166(EU).
Skin and Body Protection Protective clothing (lab coat)Choose body protection according to the concentration and amount of the dangerous substance at the specific workplace.

Table 2: First Aid Measures for this compound Exposure [1]

Exposure RouteFirst Aid Procedure
Inhalation If inhaled, remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Consult a physician.
Skin Contact Immediately wash off with soap and plenty of water. Consult a physician.
Eye Contact Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.
Ingestion Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.

Operational and Disposal Plans

A clear plan for the handling, storage, and disposal of this compound is critical for laboratory safety and environmental protection.

Handling and Storage
  • Handling: Avoid formation of dust and aerosols. Provide appropriate exhaust ventilation at places where dust is formed.

  • Storage: Store in a cool, dry, and well-ventilated place. Keep container tightly closed. Recommended storage temperature is -20°C[1].

Spill Management and Disposal

In the event of a spill, appropriate containment and disposal procedures must be followed to prevent wider contamination.

Table 3: Spill and Disposal Procedures for this compound

ProcedureAction
Spill Containment Wear personal protective equipment. Avoid dust formation. Sweep up and shovel. Do not let product enter drains.
Disposal Dispose of in a suitable, closed container. Follow all federal, state, and local environmental regulations.
Workflow for Handling this compound

The following diagram illustrates the standard operational workflow for handling this compound, from receiving to disposal.

Caption: Operational workflow for handling this compound.

Experimental Protocols and Potential Signaling Pathway (Reference: Celangulin V)

Celangulins are recognized for their insecticidal properties, primarily acting as antifeedants and disrupting the digestive systems of various pests[2].

Key Experimental Methodologies for Celangulin V

Research on Celangulin V has employed several key methodologies to elucidate its mechanism of action.

Table 4: Summary of Experimental Protocols for Celangulin V

Experiment TypeMethodologyKey Findings
Insecticidal Activity Assay Third-instar larvae of Mythimna separata are treated with various concentrations of Celangulin V derivatives. Mortality rates and KD50 (knockdown dose 50%) values are calculated.Establishes the efficacy of Celangulin V and its analogues as insecticides.
Midgut Transmembrane Potential Measurement The effects of Celangulin V on the apical and basolateral membrane potentials of insect midgut cells are measured using microelectrode techniques.Celangulin V causes depolarization of the apical membrane of midgut cells in susceptible insects.
V-ATPase Activity Inhibition Assay The activity of V-ATPase isolated from insect midguts is measured in the presence of Celangulin V. Inhibition ratios are determined.Celangulin V inhibits the activity of V-ATPase, a key proton pump in insect midgut cells.
Affinity Chromatography and Protein Identification Celangulin V is used as a ligand to isolate its binding proteins from insect midgut extracts. Bound proteins are identified using LC/Q-TOF-MS.The H subunit of V-ATPase has been identified as a primary binding target of Celangulin V.
Putative Signaling Pathway and Mechanism of Action for Celangulin V

The insecticidal action of Celangulin V is primarily attributed to its interaction with the vacuolar-type H+-ATPase (V-ATPase) in the midgut of susceptible insects. This interaction disrupts the proton gradient, leading to a cascade of physiological disruptions and ultimately, cell death.

Caption: Proposed signaling pathway for Celangulin V's insecticidal activity.

The binding of Celangulin V to the V-ATPase H subunit inhibits the pump's function, leading to a collapse of the electrochemical gradient across the midgut's apical membrane. This disruption causes a loss of normal physiological function, ultimately resulting in cell lysis and insect mortality. This mechanism of action highlights Celangulin V as a potent botanical insecticide with a specific molecular target.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.